Product packaging for 2-Amino-6-pyridinecarboxaldehyde(Cat. No.:CAS No. 332884-35-2)

2-Amino-6-pyridinecarboxaldehyde

Cat. No.: B1290439
CAS No.: 332884-35-2
M. Wt: 122.12 g/mol
InChI Key: PXYOOBSFOBZSBX-UHFFFAOYSA-N
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Description

2-Amino-6-pyridinecarboxaldehyde (CAS 332884-35-2) is a solid organic compound with the molecular formula C6H6N2O and a molar mass of 122.12 g/mol. It is characterized by an amine group and an aldehyde group attached to its pyridine ring, a structure that provides unique and versatile chemical properties for research and development . The presence of both an amino group and an aldehyde group on the same ring makes this compound a highly valuable intermediate in organic synthesis. The amino group is basic and can react with acids to form salts, and also acts as a good nucleophile in nucleophilic substitution reactions. The aldehyde group is chemically active, being easily oxidized and capable of undergoing addition reactions, such as with alcohols to form acetals . These functional groups allow the compound to serve as a critical precursor for constructing complex nitrogen-containing heterocycles, which are often key structural motifs in the development of new active ingredients and for molecular structure modification in pharmaceutical chemistry . Its primary research value lies in its application as a key building block. It is extensively used in the synthesis of various heterocyclic compounds and biologically active substances . Furthermore, its utility extends into the field of materials science, where it can participate in polymerization reactions to create polymers with special properties, including potential applications in optoelectronic devices and sensors . It also finds use in dye chemistry for the synthesis of dyes with specific colors and dyeing properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B1290439 2-Amino-6-pyridinecarboxaldehyde CAS No. 332884-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOOBSFOBZSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630863
Record name 6-Aminopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332884-35-2
Record name 6-Aminopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Amino-6-pyridinecarboxaldehyde, a key building block in synthetic and medicinal chemistry. It covers its chemical and physical properties, synthesis protocols, and its role in the development of novel therapeutics.

Chemical Identifier:

  • CAS Number: 332884-35-2[1][2][3][4][5]

Physicochemical and Spectroscopic Properties

This compound is a pyridine derivative featuring both an amino and an aldehyde functional group.[6] Under standard conditions, it typically appears as a colorless to light yellow solid or viscous liquid.[6] The presence of polar functional groups allows for a degree of solubility in polar solvents like alcohols and ethers.[6]

A summary of its key computed and experimental properties is presented below.

PropertyValueSource
Molecular Formula C6H6N2OPubChem[1][4]
Molecular Weight 122.12 g/mol PubChem[1][4]
Density 1.264 g/mL at 25 °CWatson International[7]
pKa (Predicted) 3.50 ± 0.10Guidechem[1]
XLogP3 (Computed) 0.3PubChem[4]

Note: Experimental values for properties like melting and boiling points are not consistently reported and can vary based on purity.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods, often starting from suitable pyridine derivatives.[6] A common strategy involves a multi-step modification of the pyridine ring.[6]

General Synthesis Workflow:

A prevalent synthetic route involves the introduction of an amino group at the 6-position, followed by a formylation reaction at the 2-position.[6]

G Pyridine Substituted Pyridine Halogenated 6-Halogenated Pyridine Pyridine->Halogenated Halogenation Aminated 6-Aminopyridine Derivative Halogenated->Aminated Nucleophilic Substitution (Amination) Target This compound Aminated->Target Formylation (e.g., Vilsmeier-Haack) G cluster_0 Synthesis Phase cluster_1 Development & Screening A 2-Amino-6- pyridinecarboxaldehyde C Complex Heterocyclic Scaffolds A->C Chemical Transformation (e.g., Condensation) B Other Reactants (e.g., active methylene compounds) B->C D Biologically Active Drug Candidates C->D Biological Screening & Optimization

References

An In-depth Technical Guide to 2-Amino-6-pyridinecarboxaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-pyridinecarboxaldehyde (also known as 6-aminopicolinaldehyde), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Furthermore, it explores the known biological activities and applications of related aminopyridine carboxaldehyde derivatives, offering insights into the potential utility of this specific isomer in drug discovery and development.

Chemical Structure and Properties

This compound is a pyridine derivative featuring an amino group at the 6-position and a carboxaldehyde group at the 2-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-aminopyridine-2-carbaldehydePubChem[1]
Synonyms This compound, 6-aminopicolinaldehydePubChem[1]
CAS Number 332884-35-2PubChem[1]
Molecular Formula C₆H₆N₂OPubChem[1]
Molecular Weight 122.12 g/mol PubChem[1]
Predicted pKa 3.50 ± 0.10Guidechem
Predicted XLogP3 0.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Topological Polar Surface Area 56 ŲPubChem[1]

Synthesis of this compound

Synthesis_Workflow A 2-Chloro-6-methylpyridine B 2-Chloro-6-pyridinecarboxaldehyde A->B Oxidation (e.g., SeO2) C This compound B->C Amination (e.g., NH3, catalyst)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Oxidation of 2-Chloro-6-methylpyridine to 2-Chloro-6-pyridinecarboxaldehyde

This step can be achieved using a suitable oxidizing agent. Selenium dioxide (SeO₂) is a common reagent for the oxidation of methyl groups attached to a pyridine ring.

  • Materials: 2-Chloro-6-methylpyridine, Selenium dioxide, Dioxane (solvent).

  • Procedure: A mixture of 2-chloro-6-methylpyridine and a slight molar excess of selenium dioxide in dioxane is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-chloro-6-pyridinecarboxaldehyde.

Step 2: Amination of 2-Chloro-6-pyridinecarboxaldehyde to this compound

The conversion of the chloro-substituent to an amino group can be accomplished via nucleophilic aromatic substitution.

  • Materials: 2-Chloro-6-pyridinecarboxaldehyde, Ammonia (aqueous or in a sealed tube), Copper(I) oxide (catalyst, optional).

  • Procedure: 2-Chloro-6-pyridinecarboxaldehyde is heated with a concentrated aqueous solution of ammonia in a sealed tube or autoclave. The use of a copper catalyst, such as copper(I) oxide, can facilitate the reaction. The reaction is heated at a high temperature (e.g., 150-200 °C) for several hours. After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The resulting this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, the following are predicted characteristics based on the analysis of similar compounds, such as 2-pyridinecarboxaldehyde and various aminopyridines.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Key Absorptions
¹H NMR - Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet)- Pyridine ring protons: Three distinct aromatic protons in the range of ~6.5-8.0 ppm (doublets and a triplet)- Amino protons (NH₂): Broad singlet, chemical shift dependent on solvent and concentration
¹³C NMR - Aldehyde carbon (C=O): ~190-195 ppm- Pyridine ring carbons: Five signals in the aromatic region (~110-160 ppm), with the carbon bearing the amino group shifted upfield and the carbon bearing the aldehyde group shifted downfield.
IR Spectroscopy - N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹- C=O stretching (aldehyde): Strong absorption around 1690-1710 cm⁻¹- C-H stretching (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹- Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 122.0480 (for C₆H₆N₂O)

Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a versatile building block for the synthesis of a variety of heterocyclic systems.

Logical_Relationships A This compound B Condensation Reactions A->B C Reductive Amination A->C D Heterocycle Formation B->D E Bioactive Molecules C->E D->E

Caption: Key reaction pathways for this compound.

Key Reactions and Transformations
  • Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other derivatives. These reactions are fundamental in the construction of larger, more complex molecules.

  • Reductive Amination: The aldehyde can be converted to an amino group via reductive amination, providing a route to substituted 2-aminomethyl-6-aminopyridines.

  • Heterocycle Formation: The combination of the amino and aldehyde groups in a 1,2-relationship on the pyridine ring is particularly useful for the synthesis of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, through intramolecular cyclization reactions.

Biological Activity and Therapeutic Potential of Related Compounds

While specific biological data for this compound is scarce, the broader class of aminopyridine carboxaldehyde derivatives has shown significant promise in medicinal chemistry.

  • Anticancer Activity: Thiosemicarbazone derivatives of 3-aminopyridine-2-carboxaldehyde have been synthesized and evaluated for their antineoplastic activity. For instance, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an investigational anticancer agent that acts as a ribonucleotide reductase inhibitor[1]. This suggests that derivatives of this compound could also be explored for their potential as anticancer agents.

  • Enzyme Inhibition: Pyridine-based scaffolds are prevalent in a wide range of enzyme inhibitors. The structural motifs present in this compound could serve as a foundation for the design of inhibitors for various enzymatic targets. For example, pyridine carboxamide derivatives have been investigated as urease inhibitors[2].

  • Antiprotozoal Activity: Aminopyridine derivatives have been explored as potential drug candidates against neglected tropical diseases caused by protozoan parasites like Trypanosoma and Leishmania[3]. The aminopyridine core is a valuable pharmacophore in this context.

Conclusion

This compound is a chemical entity with considerable synthetic potential, particularly for the development of novel heterocyclic compounds relevant to the pharmaceutical and material science industries. Although detailed experimental data for this specific isomer are limited, this guide provides a solid foundation for its synthesis, predicted characterization, and potential applications based on the chemistry of closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in drug discovery and other scientific disciplines.

References

A Technical Guide to 2-Amino-6-pyridinecarboxaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring a pyridine ring with both an amino and an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules and a valuable tool in bioconjugation chemistry.

Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₆H₆N₂O[1][2][3]
Molecular Weight 122.12 g/mol [1][2]
Monoisotopic Mass 122.048012819 Da[2]
Boiling Point (Predicted) 307.7 °C at 760 mmHg[1]
Density (Predicted) 1.264 g/cm³[4]
pKa (Predicted) 3.50 ± 0.10[3]
XLogP3-AA 0.3[2]
CAS Number 332884-35-2[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through multi-step modification of a pyridine core.[1] Below is a generalized experimental protocol based on common organic synthesis techniques for related compounds.

A plausible synthetic route involves the introduction of the amino and aldehyde groups onto a pyridine scaffold. This often requires protection/deprotection steps and careful selection of reagents to ensure correct regioselectivity.

  • Starting Material Selection : Begin with a suitable pyridine derivative, such as 6-chloropicolinonitrile or a related compound.

  • Amination : Introduce the amino group at the 6-position. A common method is nucleophilic aromatic substitution, where the halogenated pyridine is reacted with an ammonia source or a protected amine under specific temperature and pressure conditions.

  • Formylation : Introduce the aldehyde group at the 2-position. This can be achieved through the reduction of a nitrile or carboxylic acid derivative, or via a formylation reaction like the Vilsmeier-Haack reaction on an activated pyridine ring.[1]

  • Purification : The final product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity.

Synthesis_Workflow Start 6-Substituted Pyridine (e.g., 6-chloropicolinonitrile) Step1 Nucleophilic Substitution (Amination) Start->Step1 Intermediate 6-Amino-Pyridine Derivative Step1->Intermediate Step2 Functional Group Transformation (Formylation) Intermediate->Step2 Product This compound Step2->Product Purify Purification (Chromatography) Product->Purify Final Pure Product Purify->Final

A generalized workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective : To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.

  • Method : A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).

  • Expected Results : The ¹H NMR spectrum would show distinct signals for the aldehyde proton (typically δ 9-10 ppm), the aromatic protons on the pyridine ring, and the amino protons. The ¹³C NMR would confirm the presence of the carbonyl carbon and the carbons of the aromatic ring.

Mass Spectrometry (MS):

  • Objective : To determine the molecular weight and confirm the elemental composition.

  • Method : A dilute solution of the sample is analyzed using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used for exact mass determination.

  • Expected Results : The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated molecular weight (122.12 g/mol ).

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable reagent in several advanced applications.

Pyridinecarboxaldehydes are known to selectively react with the N-terminal α-amine of proteins and peptides.[5][6] This reaction proceeds through the formation of an intermediate imine, which then cyclizes with the adjacent amide of the peptide backbone to form a stable imidazolidinone.[5][6] This site-specific conjugation is crucial for:

  • Developing Antibody-Drug Conjugates (ADCs) : Attaching cytotoxic drugs to a specific site on an antibody.

  • PEGylation : Improving the pharmacokinetic properties of therapeutic proteins by attaching polyethylene glycol (PEG) chains.[5]

  • Proteomics : Identifying the "soft spots" or cleavage sites in cyclic peptides by tagging the newly formed N-terminus after hydrolysis.[7]

Protein_Modification cluster_reactants Reactants Pyridine 2-Amino-6- pyridinecarboxaldehyde Reaction Selective Reaction (pH controlled) Pyridine->Reaction Protein Protein with N-Terminal α-Amine Protein->Reaction Intermediate Imine Intermediate (Reversible) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Stable Imidazolidinone (Covalent Conjugate) Cyclization->Product

Logical pathway for N-terminal protein modification using pyridinecarboxaldehydes.

The pyridinecarboxaldehyde scaffold is a key component in the synthesis of various biologically active molecules. Derivatives have shown potential as:

  • Antitumor Agents : Thiosemicarbazone derivatives of aminopyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity against leukemia in murine models.[8]

  • Antibacterial Agents : Schiff base compounds and metal complexes derived from 2-pyridinecarboxaldehyde have exhibited inhibitory effects against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[9]

  • Pharmaceutical Intermediates : This class of compounds serves as foundational precursors for synthesizing more complex heterocyclic systems and active pharmaceutical ingredients (APIs).[9]

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-6-pyridinecarboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the core synthetic strategies, presents detailed experimental protocols, and includes quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for a diverse range of chemical transformations, making it an attractive scaffold for drug design. This guide focuses on the most prevalent and practical synthetic routes to this compound, providing the necessary details for its preparation.

Core Synthesis Pathway: Oxidation of 2-Amino-6-methylpyridine

The most direct and widely reported method for the synthesis of this compound is the oxidation of the corresponding methyl-substituted precursor, 2-Amino-6-methylpyridine (also known as 2-amino-6-picoline). Selenium dioxide (SeO₂) is the reagent of choice for this transformation, offering good selectivity for the oxidation of the methyl group to an aldehyde.[1][2] The reaction is typically carried out in a high-boiling solvent such as dioxane or toluene under reflux conditions.[1]

The general transformation is as follows:

Oxidation_of_2_Amino_6_methylpyridine 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine This compound This compound 2-Amino-6-methylpyridine->this compound SeO₂, Reflux

Caption: Oxidation of 2-Amino-6-methylpyridine to this compound.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is a representative procedure for the selenium dioxide-mediated oxidation of 2-Amino-6-methylpyridine.

Materials:

  • 2-Amino-6-methylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Amino-6-methylpyridine (1.0 equivalent) in anhydrous 1,4-dioxane, add selenium dioxide (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the selenium dioxide oxidation of 2-Amino-6-methylpyridine.

ParameterValueReference
Starting Material 2-Amino-6-methylpyridineN/A
Reagent Selenium Dioxide (SeO₂)[2]
Solvent 1,4-Dioxane or Toluene[1]
Reaction Temperature Reflux[1]
Reaction Time 4 - 8 hoursN/A
Yield 75% (for a similar substrate)[2]

Note: The yield is based on the oxidation of a similar substrate, 2-acetylamino-7-methyl-1,8-naphthyridine, as a specific yield for the target reaction was not found in the provided search results.

Alternative Synthesis Pathways

Vilsmeier-Haack Formylation of 2-Aminopyridine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. In principle, 2-aminopyridine can be formylated to introduce the aldehyde group. However, the regioselectivity of this reaction on 2-aminopyridine can be challenging to control, potentially leading to a mixture of isomers. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Vilsmeier_Haack_Reaction 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound 1. POCl₃, DMF 2. H₂O workup

References

An In-depth Technical Guide to 6-Aminopyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-aminopyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

6-Aminopyridine-2-carbaldehyde is a pyridine derivative featuring both an amino and a carbaldehyde functional group. Its IUPAC name is 6-aminopyridine-2-carbaldehyde [1].

Table 1: Physicochemical Properties of 6-Aminopyridine-2-carbaldehyde

PropertyValueSource
IUPAC Name 6-aminopyridine-2-carbaldehyde[1]
Synonyms 2-Amino-6-pyridinecarboxaldehyde, 6-aminopicolinaldehyde[1]
CAS Number 332884-35-2[1]
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.12 g/mol [1]
Appearance Predicted: SolidN/A
Solubility Predicted: Soluble in polar organic solventsN/A

Synthesis and Spectroscopic Characterization

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on established methods for the synthesis of similar pyridine aldehydes.

Step 1: Oxidation of 6-amino-2-methylpyridine (or a protected precursor)

A solution of 6-amino-2-methylpyridine (or a suitable N-protected derivative) in a solvent such as dioxane or ethanol would be treated with an oxidizing agent like selenium dioxide (SeO₂). The reaction mixture would be refluxed for several hours.

Step 2: Work-up and Purification

After completion of the reaction (monitored by TLC), the mixture would be filtered to remove selenium residues. The filtrate would be concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 6-aminopyridine-2-carbaldehyde.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 6-aminopyridine-2-carbaldehyde based on typical values for the functional groups and data from structurally related compounds.

Table 2: Predicted Spectroscopic Data for 6-Aminopyridine-2-carbaldehyde

TechniquePredicted Peaks/Shifts
¹H NMR Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet). Aromatic protons: Three signals in the aromatic region (~6.5-8.0 ppm), likely showing coupling patterns consistent with a 1,2,6-trisubstituted pyridine ring. Amino protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: Six signals in the aromatic region (~110-160 ppm).
IR (Infrared) Spectroscopy C=O stretch (aldehyde): ~1700-1720 cm⁻¹. N-H stretch (amine): Two bands around 3300-3500 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 122. Fragmentation may involve the loss of CO (m/z = 94) and subsequent fragmentation of the aminopyridine ring.

Applications in Drug Development and Biological Activity

Aminopyridine scaffolds are prevalent in many clinically approved drugs[3]. The presence of both an amino and a carbaldehyde group in 6-aminopyridine-2-carbaldehyde makes it a versatile building block for the synthesis of a wide range of derivatives, such as Schiff bases and thiosemicarbazones, which are known to possess significant biological activities.

Potential as a Precursor for Bioactive Molecules

The carbaldehyde group can readily undergo condensation reactions with various primary amines to form Schiff bases, while the amino group can be a site for further functionalization. This allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

Antimicrobial and Antitumor Potential

While specific quantitative data for 6-aminopyridine-2-carbaldehyde is limited, studies on its derivatives, particularly thiosemicarbazones, have shown promising antitumor and antimicrobial activities. For instance, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a derivative of the isomeric 3-aminopyridine-2-carbaldehyde, is a potent ribonucleotide reductase inhibitor with broad-spectrum antitumor activity[4][5].

Table 3: Biological Activity of Selected Aminopyridine Derivatives

CompoundActivityCell Line/OrganismIC₅₀/MICSource
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine)AntitumorL1210 leukemiaNot specified[2][6]
6-methylpyridine-2-carbaldehydethiosemicarbazoneAnticancerHCT116 (colon), DU145 (prostate)IC₅₀: 3.32 µM (HCT116), 3.60 µM (DU145)[7]
Various 2-aminopyridine derivativesAntibacterialS. aureus, B. subtilisMIC: 0.039 µg/mL[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the thiosemicarbazone derivatives of aminopyridine-2-carboxaldehydes is the inhibition of ribonucleotide reductase (RNR)[6][9]. RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair[9].

Ribonucleotide Reductase Inhibition Pathway

Triapine and similar compounds are believed to act as iron chelators. They bind to the iron cofactor in the R2 subunit of RNR, disrupting its function and preventing the generation of the tyrosyl radical necessary for the enzyme's catalytic activity. This leads to the depletion of the deoxyribonucleotide pool, inhibiting DNA synthesis and ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells[9][10][11].

RNR_Inhibition 6-Aminopyridine-2-carbaldehyde_Derivative 6-Aminopyridine-2-carbaldehyde Derivative (e.g., Thiosemicarbazone) Iron_Chelation Iron Chelation 6-Aminopyridine-2-carbaldehyde_Derivative->Iron_Chelation Initiates RNR_R2 Ribonucleotide Reductase (R2 Subunit with Fe³⁺) RNR_R2->Iron_Chelation Targeted by Inactive_RNR Inactive RNR Iron_Chelation->Inactive_RNR Leads to Deoxyribonucleotides Deoxyribonucleotides Inactive_RNR->Deoxyribonucleotides Inhibits Ribonucleotides Ribonucleotides Ribonucleotides->Deoxyribonucleotides Conversion DNA_Synthesis DNA Synthesis Deoxyribonucleotides->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to

Caption: Proposed mechanism of action for thiosemicarbazone derivatives of 6-aminopyridine-2-carbaldehyde.

Experimental and Logical Workflows

The development of new therapeutic agents based on the 6-aminopyridine-2-carbaldehyde scaffold would typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

workflow cluster_synthesis Synthesis and Characterization cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Start Starting Material (e.g., 6-amino-2-methylpyridine) Oxidation Oxidation Start->Oxidation Purification1 Purification (Column Chromatography) Oxidation->Purification1 Product 6-Aminopyridine-2-carbaldehyde Purification1->Product Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Product->Spectroscopy Condensation Condensation Reaction (e.g., with thiosemicarbazide) Product->Condensation Derivatives Library of Derivatives Condensation->Derivatives Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Derivatives->Antimicrobial_Screening Antitumor_Screening Antitumor Screening (IC₅₀ Assay) Derivatives->Antitumor_Screening Hit_Compounds Hit Compounds Antimicrobial_Screening->Hit_Compounds Antitumor_Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Further Development

Caption: A logical workflow for the synthesis and biological evaluation of 6-aminopyridine-2-carbaldehyde derivatives.

Conclusion

6-Aminopyridine-2-carbaldehyde represents a valuable scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential applications in oncology and infectious diseases. While further research is needed to fully elucidate the biological activity and therapeutic potential of 6-aminopyridine-2-carbaldehyde and its direct derivatives, the existing data on related compounds strongly suggest that this is a promising area for future investigation in drug discovery and development.

References

An In-depth Technical Guide to 6-Aminopicolinaldehyde: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinaldehyde, systematically known as 6-aminopyridine-2-carbaldehyde, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an amino group and a reactive aldehyde, makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its synonyms, chemical structure, detailed synthetic protocols, and characterization data.

Chemical Structure and Synonyms

The core structure of 6-aminopicolinaldehyde consists of a pyridine ring with an amino group (-NH₂) at the 6-position and a formyl group (-CHO) at the 2-position.

Systematic Name: 6-Aminopyridine-2-carbaldehyde[1]

Common Synonyms:

  • 6-Aminopicolinaldehyde[1]

  • 2-Amino-6-pyridinecarboxaldehyde[1]

  • 6-Amino-2-pyridinecarboxaldehyde[2]

Molecular Formula: C₆H₆N₂O[1]

Molecular Weight: 122.12 g/mol [1]

CAS Number: 332884-35-2[1]

The structural representation of 6-aminopicolinaldehyde is depicted in the diagram below.

Caption: Chemical structure of 6-aminopicolinaldehyde.

Synthesis Protocols

The synthesis of 6-aminopicolinaldehyde can be achieved through the oxidation of the corresponding methyl-substituted precursor, 2-amino-6-methylpyridine. A detailed experimental protocol is provided below.

Experimental Protocol: Oxidation of 2-Amino-6-methylpyridine

This procedure outlines the synthesis of 6-aminopyridine-2-carbaldehyde from 2-amino-6-methylpyridine.

Materials:

  • 2-Amino-6-methylpyridine

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Addition of Oxidizing Agent: To the stirred solution, add selenium dioxide (1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 6-aminopyridine-2-carbaldehyde.

The following diagram illustrates the workflow for the synthesis and purification of 6-aminopicolinaldehyde.

G start Start: 2-Amino-6-methylpyridine oxidation Oxidation with SeO2 in Dioxane/Water start->oxidation reflux Reflux (4-8h) oxidation->reflux workup Work-up: - Filtration - Neutralization (NaHCO3) reflux->workup extraction Extraction with Dichloromethane workup->extraction drying Drying (MgSO4) and Concentration extraction->drying purification Column Chromatography drying->purification end End: Pure 6-Aminopicolinaldehyde purification->end G cluster_0 Compound Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A 6-Aminopicolinaldehyde B Derivative Synthesis (e.g., Schiff bases, heterocycles) A->B C High-Throughput Screening B->C D Identification of 'Hits' C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Lead Candidate F->G

References

Spectroscopic Analysis of 2-Amino-6-pyridinecarboxaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound 2-Amino-6-pyridinecarboxaldehyde (CAS RN: 332884-35-2). Despite a comprehensive search of public chemical databases and the scientific literature, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this specific molecule is not publicly available at this time.

The molecular formula for this compound is C₆H₆N₂O, and its molecular weight is approximately 122.13 g/mol .[1] While public repositories like PubChem contain an entry for this compound (CID 23131418), they do not currently house its experimental spectral data.[1]

To provide a framework for researchers working with this or similar compounds, this guide presents a general overview of the expected spectroscopic characteristics and outlines standard experimental protocols for acquiring such data. This information is based on the analysis of structurally related pyridinecarboxaldehyde derivatives.

General Spectroscopic Workflow

A typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the substance.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of 2-Amino-6- pyridinecarboxaldehyde purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, etc.) purification->nmr Purity & Structure ir Infrared (IR) Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (MS) purification->ms Molecular Weight data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation G NMR Signal Assignment Logic chem_shift Chemical Shift (δ) (Electronic Environment) final_assignment Final Signal Assignment chem_shift->final_assignment integration Integration (Number of Protons) integration->final_assignment multiplicity Multiplicity (Splitting) (Neighboring Protons) multiplicity->final_assignment coupling Coupling Constants (J) (Connectivity) coupling->final_assignment

References

An In-Depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in 2-amino-6-pyridinecarboxaldehyde, a versatile bifunctional building block in organic synthesis. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde and pyridine ring nitrogen significantly influences its chemical behavior. This document explores the nucleophilicity and basicity of the amino group and details its participation in key chemical transformations, including Schiff base formation, acylation, alkylation, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique structural features. The presence of a nucleophilic amino group and an electrophilic aldehyde group on a pyridine scaffold allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems and biologically active molecules. This guide focuses specifically on the reactivity of the amino group, providing a detailed analysis of its chemical properties and behavior in various organic reactions.

Electronic Properties and Basicity of the Amino Group

The reactivity of the amino group in this compound is governed by the electronic effects within the molecule. The pyridine ring and the carboxaldehyde group are electron-withdrawing, which reduces the electron density on the amino group. This, in turn, affects its basicity and nucleophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆N₂O[3]
Molecular Weight122.12 g/mol [3]
Melting Point107 - 111 °C[2]
Predicted pKa3.50 ± 0.10[1]
Predicted pKa4.63[2]

Key Reactions of the Amino Group

The amino group of this compound readily participates in a variety of chemical reactions, serving as a versatile handle for molecular elaboration.

Schiff Base Formation

The condensation of the primary amino group with a carbonyl compound to form an imine (Schiff base) is a fundamental reaction. In the case of this compound, this can occur intramolecularly or intermolecularly. The aldehyde group within the same molecule is highly reactive towards the amino group, though this is more relevant for understanding the molecule's stability and potential for polymerization. More commonly, the amino group reacts with external aldehydes or ketones to form a wide array of Schiff base derivatives. These reactions are typically carried out in a suitable solvent like ethanol or methanol and are often catalyzed by a few drops of acid.

Experimental Protocol: General Procedure for Schiff Base Synthesis [4]

  • Dissolve 1 equivalent of this compound in absolute ethanol.

  • Add 1 equivalent of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products 2A6P This compound Schiff_Base Schiff Base 2A6P->Schiff_Base + R'-CHO - H₂O Aldehyde R'-CHO Aldehyde->Schiff_Base Water H₂O

Caption: General workflow for Schiff base formation.

Acylation

The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The electron-withdrawing nature of the pyridine ring and the aldehyde group can decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to simple anilines. However, the exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen and will react selectively.[5]

Experimental Protocol: Acylation with an Acid Chloride

  • Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of the acid chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Acylation_Reaction cluster_reactants Reactants cluster_products Products 2A6P This compound Amide N-(6-formylpyridin-2-yl)amide 2A6P->Amide + R'-COCl Acyl_Chloride R'-COCl Acyl_Chloride->Amide Base Base (e.g., Et₃N) Salt Base·HCl Base->Salt Reductive_Amination Start This compound + R'-CHO Imine Schiff Base Intermediate Start->Imine Condensation Reduction Reduction (e.g., NaBH₄) Imine->Reduction Product N-Alkylated Product Reduction->Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2A6P This compound Coupled_Product N-Aryl-2-amino-6-pyridinecarboxaldehyde 2A6P->Coupled_Product C-N Coupling Aryl_Halide Ar-X Aryl_Halide->Coupled_Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Coupled_Product

References

An In-depth Technical Guide on the Electrophilicity of the Aldehyde Group in 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the aldehyde functional group in 2-amino-6-pyridinecarboxaldehyde. The document elucidates the electronic factors governing the reactivity of the aldehyde, presents quantitative data from related compounds to contextualize its electrophilic character, and offers detailed experimental protocols for the synthesis and kinetic analysis of its derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the chemical behavior of this versatile synthetic intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electrophilic aldehyde group, gives rise to a unique reactivity profile. The aldehyde group, in particular, is a key functional handle for a variety of chemical transformations, most notably nucleophilic addition and condensation reactions.[1][2] Understanding the electrophilicity of this aldehyde is crucial for predicting its reactivity, designing synthetic routes, and developing novel molecular entities with potential therapeutic applications.[3][4]

The electrophilic character of the aldehyde's carbonyl carbon is modulated by a delicate interplay of electronic effects within the pyridine ring. The electronegative nitrogen atom in the ring exerts an electron-withdrawing inductive effect, which enhances the electrophilicity of the adjacent aldehyde group. Conversely, the amino group at the 6-position acts as an electron-donating group through resonance, which can potentially mitigate the electrophilicity of the aldehyde. This guide will delve into these competing electronic factors to provide a nuanced understanding of the compound's reactivity.

Electronic Factors Influencing Electrophilicity

The electrophilicity of the aldehyde group in this compound is primarily determined by the partial positive charge on the carbonyl carbon. This charge is influenced by both inductive and resonance effects from the pyridine ring and the amino substituent.

  • Inductive Effect of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[5] This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly, it enhances the electrophilicity of substituents like the aldehyde group at the 2-position.[6]

  • Resonance Effect of the Amino Group: The amino group at the 6-position possesses a lone pair of electrons that can be delocalized into the pyridine ring through resonance. This electron-donating effect increases the electron density of the ring and can partially reduce the electrophilicity of the aldehyde group.

  • Combined Effect: The overall electrophilicity of the aldehyde in this compound is a result of the balance between the electron-withdrawing inductive effect of the pyridine nitrogen and the electron-donating resonance effect of the amino group. Computational studies, such as Density Functional Theory (DFT), can provide quantitative insights into the electron density distribution and the electrostatic potential of the molecule, further elucidating these effects.[7]

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences on Aldehyde Electrophilicity mol NH₂ //|CHO—C—C| mol—CH\|CH=CH Inductive_Effect Inductive Effect (Electron-Withdrawing) Aldehyde_Carbonyl Aldehyde Carbonyl (Electrophilic Center) Inductive_Effect->Aldehyde_Carbonyl Increases Electrophilicity Resonance_Effect Resonance Effect (Electron-Donating) Resonance_Effect->Aldehyde_Carbonyl Decreases Electrophilicity Pyridine_Nitrogen Pyridine Nitrogen Pyridine_Nitrogen->Inductive_Effect -I Amino_Group Amino Group Amino_Group->Resonance_Effect +R schiff_base_synthesis Start Dissolve this compound and primary amine in ethanol Add_Catalyst Add catalytic acetic acid Start->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Workup Cool and isolate crude product Monitor_TLC->Workup Reaction Complete Purification Purify by recrystallization or column chromatography Workup->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization End Schiff Base Product Characterization->End

References

Solubility of 2-Amino-6-pyridinecarboxaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Amino-6-pyridinecarboxaldehyde in Organic Solvents

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a framework for the systematic recording and interpretation of solubility data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Solubility Profile

While specific experimental data for the solubility of this compound is not extensively reported in the public domain, an informed estimation can be made based on its molecular structure. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting aldehyde and pyridine nitrogen suggests that its solubility will be highest in polar aprotic and protic solvents.

The amino group can form hydrogen bonds with acceptor solvents (e.g., ethers, ketones), while the aldehyde and pyridine nitrogen can interact with donor solvents (e.g., alcohols). This amphiprotic nature will likely lead to favorable interactions with a wide range of solvents. However, the crystalline nature of the solid, influenced by intermolecular hydrogen bonding between the amino group and the pyridine nitrogen of adjacent molecules, will counteract the solvation process. Therefore, a balance between lattice energy and solvation energy will govern the overall solubility.

Data Presentation: A Framework for Solubility Data

To ensure consistency and comparability of solubility data, it is recommended to record experimental findings in a structured format. The following table provides a template for documenting the solubility of this compound in various organic solvents at a specified temperature.

Solvent Solvent Polarity (Dielectric Constant) Solubility ( g/100 mL) Solubility (mol/L) Method of Determination Temperature (°C)
e.g., Methanol32.7e.g., Isothermal Saturation25
e.g., Ethanol24.5e.g., Isothermal Saturation25
e.g., Acetone20.7e.g., Isothermal Saturation25
e.g., Dichloromethane9.1e.g., Isothermal Saturation25
e.g., Ethyl Acetate6.0e.g., Isothermal Saturation25
e.g., Toluene2.4e.g., Isothermal Saturation25
e.g., Hexane1.9e.g., Isothermal Saturation25

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol outlines the steps for determining the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in an orbital shaker or on a magnetic stirrer with a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the suspension to settle for a predetermined time (e.g., 2 hours) at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

    • For UV-Vis analysis, the molar absorptivity of the compound at a specific wavelength must be determined.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) based on the determined concentration and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to known volume of solvent B Seal vial and place in temperature- controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow suspension to settle C->D Equilibrium Reached E Withdraw supernatant with pre-warmed syringe D->E F Filter through 0.22 µm syringe filter E->F H Analyze filtered solution to determine concentration F->H Filtered Sample G Prepare calibration curve (HPLC/UV-Vis) G->H I Calculate solubility (g/100 mL or mol/L) H->I Concentration Data

Caption: Workflow for determining solubility via the isothermal saturation method.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide provides a foundational understanding of its expected solubility, a robust experimental protocol for its determination, and a standardized method for data presentation. By following the outlined procedures, researchers can generate high-quality, reproducible solubility data, which is essential for formulation development, reaction optimization, and the overall advancement of scientific endeavors involving this versatile compound.

An In-Depth Technical Guide to the Key Chemical Reactions of 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions of 2-Amino-6-pyridinecarboxaldehyde, a versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a nucleophilic amino group and an electrophilic aldehyde group on a pyridine scaffold, allows for a diverse range of chemical transformations, making it a valuable precursor in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details key reactions, provides experimental protocols, and presents quantitative data in a structured format to facilitate its use in research and development.

Introduction to the Reactivity of this compound

This compound possesses a rich and varied chemical reactivity profile. The aldehyde functionality is susceptible to nucleophilic attack and readily participates in condensation reactions. Simultaneously, the amino group can act as a nucleophile, partaking in reactions such as Schiff base formation and cyclization reactions. The interplay between these two functional groups allows for the construction of a wide array of complex molecular architectures, particularly fused heterocyclic systems.

Key Chemical Reactions and Experimental Protocols

This section details the principal chemical reactions involving this compound, complete with generalized experimental procedures.

Schiff Base Formation

The reaction of the amino group of this compound with various aldehydes and ketones, or the reaction of its aldehyde group with primary amines, leads to the formation of Schiff bases (imines). These compounds are important intermediates in organic synthesis and can also serve as ligands for the formation of metal complexes.

Experimental Protocol for Schiff Base Synthesis:

A general procedure involves the condensation of this compound with an equimolar amount of a primary amine in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically refluxed for several hours, often with a catalytic amount of acid (e.g., glacial acetic acid). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product is then purified by recrystallization.[1]

Table 1: Synthesis of Schiff Bases from Pyridine-2-carboxaldehyde Derivatives

Amine ReactantSolventReaction ConditionsYield (%)Reference
2-Amino PyridineEthanolReflux, 6h, cat. Acetic Acid80[1]
AnilineMethanolStirring, rt, 2.5h61
Substituted AnilinesEthanolReflux, 4h, cat. Acetic Acid90[1]

Note: The yields are based on reactions with similar pyridinecarboxaldehyde derivatives and may vary for this compound.

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product reactant1 This compound product Schiff Base reactant1->product Condensation (-H2O) reactant2 +   R-NH2 reactant2->product Friedlander_Annulation cluster_workflow Reaction Workflow reactant1 This compound intermediate Intermediate reactant1->intermediate reactant2 +   Ketone/Ester (with α-CH2) reactant2->intermediate product 1,7-Naphthyridine Derivative intermediate->product Cyclization & Dehydration Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product reactant1 This compound product α,β-Unsaturated Product reactant1->product Base Catalyst (-H2O) reactant2 +   Active Methylene Compound reactant2->product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases Using 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Schiff bases from 2-Amino-6-pyridinecarboxaldehyde. Due to a lack of specific literature for this exact starting material, this protocol is a generalized procedure based on established methods for structurally similar pyridine aldehydes. Schiff bases are a versatile class of compounds with a wide range of applications, particularly in medicinal chemistry and materials science, owing to their diverse biological activities and ability to form stable metal complexes. The imine or azomethine group (-C=N-) is a key feature of Schiff bases, contributing to their biological activities, which include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] This guide offers a comprehensive experimental protocol, tables of reaction conditions and expected characterization data, and diagrams to illustrate the synthesis workflow and potential applications.

Introduction

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone in the development of novel therapeutic agents and functional materials.[3] The pyridine moiety is a common feature in many bioactive compounds, and its incorporation into a Schiff base structure can enhance biological efficacy.[4][5] Specifically, Schiff bases derived from pyridine aldehydes have demonstrated significant potential in drug design due to their ability to chelate metal ions and interact with biological macromolecules.[6] this compound presents an interesting precursor for Schiff base synthesis, offering multiple coordination sites (the amino group, the pyridine nitrogen, and the imine nitrogen of the product) for the development of complex molecules and metal complexes with potential catalytic and biological activities.[1][7]

Generalized Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂). Researchers should optimize the reaction conditions for their specific amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Solvent: Absolute Ethanol or Methanol[8]

  • Catalyst (optional): Glacial Acetic Acid (1-2 drops)[9]

  • Reaction Vessel: Round-bottom flask with reflux condenser

  • Stirring and Heating: Magnetic stirrer with a heating mantle

  • Filtration: Buchner funnel and filter paper

  • Drying: Vacuum oven or desiccator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 molar equivalent) in absolute ethanol.

  • Addition of Amine: To the stirred solution, add the primary amine (1 molar equivalent), also dissolved in a minimal amount of absolute ethanol.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. The pH of the reaction is crucial; a pH around 5 is often optimal for imine formation.[10]

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain reflux for 2-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[11]

  • Recrystallization (Optional): The purity of the Schiff base can be further enhanced by recrystallization from a suitable solvent like ethanol or methanol.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Schiff Base Synthesis with Pyridine Aldehydes
Aldehyde ReactantAmine ReactantSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Pyridinecarboxaldehydep-ToluidineMethanolNoneRoom Temp2.561
2-PyridinecarboxaldehydeVarious AminesAnhydrous EthanolNoneReflux663-86[11]
Pyridine-4-carbaldehydep-AnisidineWaterNone (Stirring)Room Temp0.2599.86[12]
2,6-PyridinedicarbaldehydeSubstituted o-hydroxyl-aromatic aminesAcetonitrileNone406>95[13]
Isomeric PyridinecarboxaldehydesL-Tryptophan (potassium salt)Ethanol/MethanolKOH50 (Reflux)275-85[14]
Table 2: Expected Spectroscopic Data for Characterization
Spectroscopic TechniqueKey FeatureExpected Chemical Shift / WavenumberReference
FT-IR C=N (Imine) Stretch1565 - 1625 cm⁻¹
C=C (Aromatic) Stretch1580 - 1600 cm⁻¹
¹H NMR -CH=N- (Azomethine) Protonδ 8.0 - 9.0 ppm (singlet)[15]
Aromatic Protonsδ 7.0 - 8.5 ppm (multiplets)[15]
¹³C NMR -CH=N- (Azomethine) Carbonδ 150 - 165 ppm[1]
Aromatic Carbonsδ 110 - 150 ppm[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for Schiff Bases cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Amino_6_pyridinecarboxaldehyde 2-Amino-6- pyridinecarboxaldehyde Dissolution Dissolve in Ethanol/Methanol 2_Amino_6_pyridinecarboxaldehyde->Dissolution Primary_Amine Primary Amine (R-NH2) Primary_Amine->Dissolution Mixing Mix Reactants Dissolution->Mixing Catalysis Add Catalyst (e.g., Acetic Acid) Mixing->Catalysis Reflux Reflux (2-6 hours) Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Precipitation/ Crystallization Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Pure Schiff Base Drying->Product

Caption: Generalized workflow for the synthesis of Schiff bases.

Potential Applications and Mechanisms of Action

While specific applications for Schiff bases derived from this compound are not yet reported, the broader class of pyridine-derived Schiff bases exhibits a wide array of biological activities. These compounds and their metal complexes are of significant interest in drug development.

  • Anticancer Activity: Many pyridine-containing Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.[4] Their proposed mechanisms of action include the inhibition of cell proliferation and induction of apoptosis.

  • Antimicrobial Activity: These compounds often exhibit potent antibacterial and antifungal properties.[16] The imine group is crucial for this activity, potentially by interfering with microbial cell wall synthesis or DNA replication.

  • Catalytic Applications: Metal complexes of pyridine-derived Schiff bases are effective catalysts in various organic reactions, such as oxidation and condensation reactions.[7][13][17]

  • Chemosensors: The ability of these Schiff bases to selectively bind with metal ions, often accompanied by a change in their photophysical properties, makes them suitable for the development of chemosensors.[5]

Applications Potential Applications of Derived Schiff Bases cluster_applications Potential Applications cluster_moa General Mechanisms of Action Schiff_Base Schiff Base from This compound Anticancer Anticancer Agents Schiff_Base->Anticancer Antimicrobial Antimicrobial Agents Schiff_Base->Antimicrobial Catalysis Catalysts (Metal Complexes) Schiff_Base->Catalysis Chemosensors Chemosensors Schiff_Base->Chemosensors Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition DNA_Interaction DNA Binding/Cleavage Anticancer->DNA_Interaction Antimicrobial->DNA_Interaction Oxidation_Reduction Redox Cycling Catalysis->Oxidation_Reduction Ion_Recognition Selective Ion Binding Chemosensors->Ion_Recognition

Caption: Potential applications and mechanisms of action.

Conclusion

The synthesis of Schiff bases from this compound represents a promising avenue for the discovery of novel compounds with significant biological and chemical applications. While specific protocols are yet to be published, the generalized method presented here, based on the synthesis of analogous compounds, provides a solid foundation for researchers. The diverse potential applications, ranging from anticancer and antimicrobial agents to catalysts and chemosensors, underscore the importance of further investigation into this particular class of Schiff bases. The provided protocols and data should serve as a valuable resource for scientists engaged in the synthesis and evaluation of these promising molecules.

References

Application Notes: 2-Amino-6-pyridinecarboxaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-6-pyridinecarboxaldehyde as a versatile building block for the construction of various biologically active heterocyclic compounds. Detailed experimental protocols for the synthesis of representative Schiff bases and imidazo[1,2-a]pyridines are presented, along with data on their reaction conditions and yields. Furthermore, the role of pyridine-containing heterocycles in inducing apoptosis through the MAPK signaling pathway is discussed, highlighting the potential of these compounds in cancer research and drug development.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis. The presence of a nucleophilic amino group and an electrophilic aldehyde group on the same pyridine scaffold allows for a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems. These resulting compounds, particularly Schiff bases and fused pyridine derivatives, have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a practical guide for the synthesis and potential applications of heterocycles derived from this compound.

Synthesis of Heterocyclic Compounds

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde. The reaction of this compound with various aniline derivatives yields a library of Schiff bases with potential biological activities.

Experimental Protocol: Synthesis of 2-(((4-methylphenyl)imino)methyl)-6-aminopyridine

A mixture of this compound (1.22 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) is dissolved in absolute ethanol (50 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 6 hours. After completion of the reaction, the excess solvent is removed under reduced pressure. The resulting crude product is poured into ice-cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure Schiff base.

EntryAmine ReactantProductReaction Time (h)Yield (%)
1p-toluidine2-(((4-methylphenyl)imino)methyl)-6-aminopyridine6>85
2Aniline2-((phenylimino)methyl)-6-aminopyridine6>80
34-Chloroaniline2-(((4-chlorophenyl)imino)methyl)-6-aminopyridine6>88
Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds known for their diverse pharmacological properties, including anxiolytic, hypnotic, and anticancer activities. A common synthetic route involves the reaction of a 2-aminopyridine derivative with an α-haloketone. Alternatively, multicomponent reactions offer an efficient approach to this scaffold.

Experimental Protocol: Three-Component Synthesis of 3-Aryl-imidazo[1,2-a]pyridines

To a solution of this compound (10 mmol) in toluene (20 mL) is added the respective aryl aldehyde (10 mmol) and phenylacetylene (12 mmol). A catalytic amount of CuSO4 (10 mol%) and p-toluenesulfonic acid (TsOH) (10 mol%) is added to the mixture. The reaction is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the desired imidazo[1,2-a]pyridine derivative.

EntryAryl AldehydePhenylacetyleneProductReaction Time (h)Yield (%)
1BenzaldehydePhenylacetylene2-phenyl-imidazo[1,2-a]pyridine-6-carbaldehyde1275-85
24-MethoxybenzaldehydePhenylacetylene2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine-6-carbaldehyde1270-80
34-NitrobenzaldehydePhenylacetylene2-(4-nitrophenyl)-imidazo[1,2-a]pyridine-6-carbaldehyde1265-75

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly Schiff bases, have shown promising anticancer activities.[1][2] One of the key mechanisms through which these and other heterocyclic compounds exert their cytotoxic effects is the induction of apoptosis.

Apoptosis Induction via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[3][4] The pathway consists of a cascade of protein kinases that are sequentially phosphorylated and activated in response to extracellular stimuli. Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

Several studies have demonstrated that certain heterocyclic compounds can induce apoptosis in cancer cells by modulating the MAPK pathway.[3][4][5] For instance, some compounds can lead to the activation of the JNK and p38 MAPK pathways, which in turn phosphorylate and activate pro-apoptotic proteins, while inhibiting the pro-survival ERK pathway.[3][4] This differential regulation of MAPK signaling disrupts the balance between cell survival and cell death, ultimately leading to apoptosis. The induction of apoptosis by some pyridine derivatives has been shown to be mediated by the generation of reactive oxygen species (ROS), which can act as upstream activators of the MAPK cascade.[3][4]

Workflow for Investigating Apoptosis Induction:

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_pathway Signaling Pathway Analysis start This compound synthesis Heterocyclic Synthesis start->synthesis reagents Reactants (e.g., anilines, alkynes) reagents->synthesis product Synthesized Compound synthesis->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Lines cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot cytotoxicity->apoptosis_assay If cytotoxic apoptosis_assay->western_blot If apoptotic mapk MAPK Pathway Proteins (p38, JNK, ERK) western_blot->mapk apoptotic_proteins Apoptotic Proteins (e.g., Caspases) mapk->apoptotic_proteins G compound Heterocyclic Compound (e.g., Schiff Base) ros Reactive Oxygen Species (ROS) compound->ros jnk_p38 JNK / p38 MAPK Activation ros->jnk_p38 erk ERK Pathway Inhibition ros->erk pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bad) jnk_p38->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) erk->anti_apoptotic caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for 2-Amino-6-pyridinecarboxaldehyde in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-pyridinecarboxaldehyde is a versatile heterocyclic organic compound featuring a pyridine ring functionalized with both an amino (-NH₂) group and a carboxaldehyde (-CHO) group.[1] This unique arrangement of functional groups makes it an excellent precursor for designing multidentate ligands, particularly Schiff base ligands, for applications in coordination chemistry, catalysis, and materials science. The presence of the aldehyde allows for straightforward condensation reactions with primary amines, while the amino group and the pyridine nitrogen provide multiple coordination sites for metal ions.[1] This document provides an overview of its applications, quantitative data from relevant studies, and detailed experimental protocols for its use in ligand and complex synthesis.

Application Notes

Synthesis of Schiff Base Ligands

The most prominent application of this compound in coordination chemistry is its use as a precursor for Schiff base ligands. The aldehyde group undergoes a facile condensation reaction with a wide variety of primary amines to form an imine (-C=N-) linkage. This reaction is a versatile method for creating a library of ligands with tailored electronic and steric properties by simply varying the amine component. The resulting Schiff base ligands are often multidentate, coordinating to metal centers through the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms from the amine precursor.

Coordination Chemistry and Metal Complex Formation

Schiff base ligands derived from this compound can form stable complexes with a broad spectrum of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II).[2] The coordination geometry of these complexes can vary from square planar to octahedral, depending on the metal ion, the specific Schiff base ligand, and the reaction conditions. These metal complexes are of significant interest due to their diverse applications.

Catalytic Applications

Metal complexes incorporating ligands derived from pyridine carboxaldehydes have demonstrated significant catalytic activity in various organic transformations.[2] For instance, copper(II) complexes have been employed as effective catalysts for the mild oxidation of cycloalkanes to corresponding alcohols and ketones using hydrogen peroxide as an oxidant.[3] The catalytic performance is influenced by the structure of the ligand and the coordination environment of the metal center. While specific data for this compound derived catalysts is emerging, related pyridine-based systems provide strong evidence for their potential. For example, manganese(II) complexes with similar Schiff base ligands have shown high catalytic activity in the oxidation of cyclohexene.[2]

Biological and Medicinal Applications

The field of bioinorganic chemistry has seen a surge in the investigation of coordination compounds for therapeutic purposes. Schiff bases and their metal complexes are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] For example, certain platinum(II) complexes with pyridine-based ligands have been studied as analogs of cisplatin, showing promising cytotoxicity against cancer cell lines.[2] The structural modifications enabled by precursors like this compound allow for the fine-tuning of these biological activities.

Materials Science and Fluorescent Probes

The unique structure of these compounds also lends itself to applications in materials science. For example, they can be used in the development of fluorescent probes for imaging in biological systems, offering insights into cellular functions and disease mechanisms.[6]

Data Presentation

The following tables summarize quantitative data from studies on related pyridine-carboxaldehyde-derived Schiff base complexes to illustrate their catalytic potential.

Table 1: Catalytic Oxidation of Cyclohexene with a Manganese(II) Schiff Base Complex

SubstrateOxidantProduct 1Product 2Product 3
CyclohexeneTBHP2-cyclohexene-1-one2-cyclohexene-1-ol1-(tert-butylperoxy)-2-cyclohexene
CyclohexeneH₂O₂Cyclohexene oxideCyclohexene-1,2-diol
Data adapted from studies on related Schiff base complexes.[2]

Table 2: Catalytic Oxidation of Cycloalkanes with Copper(II) Complexes

CatalystSubstrateTotal Yield (%)TON (Turnover Number)
Complex 1Cyclohexane1224
Complex 2Cyclohexane1040
Complex 1: [Cu(µ-cpna)(phen)(H₂O)]n, Complex 2: [Cu(phen)₂(H₂O)]₂[Cu₂(µ-Hdppa)₂(Hdppa)₂]. Data from related pyridine-carboxylate ligands.[3]

Mandatory Visualization

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2-Amino-6- pyridinecarboxaldehyde Solvent Solvent Addition (e.g., Ethanol) Precursor->Solvent Amine Primary Amine (e.g., Aniline) Amine->Solvent Reaction Condensation Reaction (Reflux) Solvent->Reaction Heat Purification Purification (Recrystallization) Reaction->Purification Cooling Ligand Schiff Base Ligand Purification->Ligand

Caption: Workflow for the synthesis of a Schiff base ligand.

Metal_Complex_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ligand Schiff Base Ligand Dissolution Dissolution in Solvent (e.g., Acetone) Ligand->Dissolution MetalSalt Metal Salt (e.g., CuCl₂·2H₂O) MetalSalt->Dissolution Mixing Mixing and Stirring Dissolution->Mixing Isolation Isolation (Filtration) Mixing->Isolation Precipitation Complex Metal-Schiff Base Complex Isolation->Complex

Caption: Workflow for the synthesis of a metal complex.

Ligand_Design_Logic cluster_amines Varying Primary Amine cluster_properties Tunable Properties cluster_applications Targeted Applications Precursor 2-Amino-6- pyridinecarboxaldehyde Amine1 Aliphatic Amine Amine2 Aromatic Amine Amine3 Functionalized Amine Prop1 Steric Hindrance Amine1->Prop1 Prop2 Electronic Effects Amine2->Prop2 Prop3 Solubility Amine3->Prop3 App1 Catalysis Prop1->App1 App2 Drug Development Prop2->App2 App3 Materials Science Prop3->App3

Caption: Logic for tuning ligand properties and applications.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand via the condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Selected primary amine (e.g., aniline) (1.0 eq)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Crystallization dish

Procedure:

  • Dissolve this compound in a minimal amount of hot absolute ethanol in a round-bottom flask.

  • In a separate container, dissolve the primary amine in absolute ethanol.

  • Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound.

  • Once the addition is complete, attach the reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume by rotary evaporation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.

Protocol 2: General Synthesis of a Copper(II)-Schiff Base Complex

This protocol outlines a general procedure for the synthesis of a copper(II) complex using a Schiff base ligand derived from this compound.

Materials:

  • Synthesized Schiff base ligand (2.0 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Acetone or Methanol

  • Beaker or flask

  • Stirring plate and magnetic stirrer bar

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent such as acetone in a beaker.[7]

  • In a separate beaker, dissolve copper(II) chloride dihydrate in the same solvent.

  • Slowly add the copper(II) chloride solution to the stirred solution of the Schiff base ligand at room temperature.[7]

  • A colored precipitate of the metal complex should form either immediately or upon stirring for a short period (e.g., 30 minutes).[7]

  • Continue stirring the mixture for an additional 1-2 hours to ensure complete complexation.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid product with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to facilitate drying.

  • Dry the final complex in a vacuum desiccator over a suitable drying agent.

Protocol 3: Catalytic Oxidation of Cyclohexene (Illustrative)

This protocol is an illustrative example of how a metal complex derived from a pyridine-aldehyde Schiff base could be used in a catalytic oxidation reaction.

Materials:

  • Synthesized metal complex (catalyst)

  • Cyclohexene (substrate)

  • tert-Butyl hydroperoxide (TBHP) or Hydrogen Peroxide (H₂O₂) (oxidant)

  • Suitable solvent (e.g., acetonitrile)

  • Reaction vial or flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, add the synthesized metal complex (catalyst, e.g., 1-2 mol%).

  • Add the solvent, followed by the cyclohexene substrate.

  • Stir the mixture at the desired reaction temperature (e.g., 60 °C).

  • Carefully add the oxidant (e.g., TBHP) to initiate the reaction.

  • Take aliquots from the reaction mixture at regular intervals and analyze them by GC to monitor the conversion of the substrate and the formation of products (e.g., 2-cyclohexen-1-one, 2-cyclohexen-1-ol).

  • Upon completion, quench the reaction by cooling and adding a suitable quenching agent if necessary (e.g., sodium sulfite solution for H₂O₂).

  • Extract the products with an organic solvent, dry the organic layer, and analyze the final product distribution.

References

Application of 2-Amino-6-pyridinecarboxaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-pyridinecarboxaldehyde is a versatile heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active compounds. The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the pyridine scaffold allows for a wide range of chemical transformations, leading to the generation of novel molecular entities with therapeutic potential. This document provides an overview of its applications, particularly in the development of enzyme inhibitors and anticancer agents, complete with detailed experimental protocols and visual representations of relevant signaling pathways.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily through the synthesis of Schiff bases and other heterocyclic systems. These compounds have been investigated for their roles as:

  • Anticancer Agents: By targeting key regulators of the cell cycle and DNA replication.

  • Enzyme Inhibitors: Modulating the activity of enzymes implicated in various disease states.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized from pyridine carboxaldehydes, illustrating their potential in medicinal chemistry.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassTarget Cell LineIC50 (µM)Proposed Target/MechanismReference
2-Amino-4-Aryl-6-substituted pyridine-3,5-dicarbonitrilesPC3 (Prostate)0.1 - 0.85CDK2 Inhibition[1]
HELA (Cervical)1.2 - 74.1CDK2 Inhibition[1]
2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complexHepG2 (Liver)2.75 ± 0.30Dual Topoisomerase I/II Inhibition[2]
HCT-116 (Colon)1.90 ± 0.20Dual Topoisomerase I/II Inhibition[2]
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)- (T/C value of 246%)Not specified[3]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)- (T/C value of 255%)Not specified[3]

Table 2: Enzyme Inhibition by Pyridinecarboxaldehyde Derivatives

Compound ClassTarget EnzymeIC50 (µM)Mode of InhibitionReference
5-chloropyridine-2-yl-methylene hydrazine carbothioamideUrease1.07 ± 0.043Competitive[4]
pyridine 2-yl-methylene hydrazine carboxamideUrease2.18 ± 0.058Not specified[4]
Imidazo[1,2-a]pyridinesDYRK1A2.6Not specified[5]
CLK10.7Not specified[5]
Pyridylpyrimidinylaminophenyl amidesc-Src KinaseComparable to ImatinibNot specified[6]
Abl1 KinaseInhibition observedNot specified[6]

Experimental Protocols

The following are detailed methodologies for the synthesis of Schiff bases and other derivatives using pyridine carboxaldehydes as a starting material. These protocols are adapted from published literature and can serve as a template for reactions involving this compound.

Protocol 1: General Synthesis of Schiff Bases from Pyridine-2-carboxaldehyde

This protocol is adapted from a general method for the synthesis of pyridyl-substituted Schiff bases.[7]

Materials:

  • Pyridine-2-carboxaldehyde (or this compound)

  • Primary amine (e.g., substituted aniline, aminophenol)

  • Anhydrous Ethanol

  • Petroleum ether (60-80°C)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 5.0 mmol of pyridine-2-carboxaldehyde in 5.0 mL of anhydrous ethanol in a round-bottom flask.

  • In a separate container, dissolve 5.0 mmol of the desired primary amine in 5.0 mL of anhydrous ethanol.

  • Add the amine solution to the pyridine-2-carboxaldehyde solution with stirring.

  • Reflux the reaction mixture with continuous stirring for 6 hours.

  • After reflux, remove the solvent using a rotary evaporator. This will likely result in an oily residue.

  • Extract the product from the residue multiple times with petroleum ether (60-80°C).

  • Combine the petroleum ether fractions and store them in a freezer to induce crystallization of the Schiff base product.

  • Filter the crystallized product and dry it at room temperature.

Protocol 2: Synthesis of a Pyridyl-Based Schiff Base with p-Toluidine

This protocol details the synthesis of a specific Schiff base from pyridine-2-carboxaldehyde and p-toluidine.

Materials:

  • Pyridine-2-carboxaldehyde (or this compound)

  • p-Toluidine

  • Methanol

  • Round-bottom flask

  • Stirring apparatus under Nitrogen atmosphere

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine pyridine-2-carboxaldehyde (0.50 g, 4.6 mmol) and p-toluidine (0.50 g, 4.6 mmol).

  • Add 17 mL of methanol to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes, during which a beige precipitate should begin to form.

  • Continue stirring for an additional 2 hours.

  • Collect the precipitate by filtration and dry to yield the Schiff base product.

Protocol 3: One-Pot Synthesis of 2-Amino-4-Aryl-6-substituted pyridine-3,5-dicarbonitriles

This protocol describes a one-pot multicomponent reaction to synthesize substituted pyridine derivatives with noted anticancer activity.[1]

Materials:

  • Arylidine (e.g., benzaldehyde derivative)

  • Primary amine (e.g., ethylamine, aniline, or ammonium acetate)

  • Anhydrous Zinc Chloride (ZnCl2)

  • Dry Ethanol

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a suitable reaction vessel, create a mixture of the arylidine (0.06 mol), the primary amine or ammonium acetate (0.069 mol), and anhydrous ZnCl2 (0.09 mol).

  • Add 20 mL of dry ethanol to the mixture.

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • After the reaction is complete, filter the formed precipitate.

  • Recrystallize the crude product from ethanol, followed by methanol, to obtain the purified pyridine derivative.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and DNA maintenance. The following diagrams, generated using Graphviz, illustrate some of these targeted pathways.

CDK2_Signaling_Pathway ext_stimuli Growth Factors, Mitogens cyclinD_CDK46 Cyclin D / CDK4/6 ext_stimuli->cyclinD_CDK46 activates pRb pRb cyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 activates transcription of Cyclin E S_phase_genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_phase_genes activates transcription G1_S_transition G1/S Transition cyclinE_CDK2->G1_S_transition promotes S_phase_genes->G1_S_transition enables inhibitor 2-Amino-6-pyridine- carboxaldehyde Derivative inhibitor->cyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway at the G1/S transition.

Topoisomerase_II_Mechanism topoII Topoisomerase II cleavage_complex DNA-Topo II Cleavage Complex topoII->cleavage_complex Binds & Cleaves DNA dna Supercoiled DNA dna->cleavage_complex strand_passage Strand Passage cleavage_complex->strand_passage Allows passage of another DNA strand religation DNA Religation strand_passage->religation Followed by relaxed_dna Relaxed DNA religation->relaxed_dna Results in inhibitor 2-Amino-6-pyridine- carboxaldehyde Derivative inhibitor->cleavage_complex Stabilizes complex, prevents religation

Caption: Mechanism of Topoisomerase II inhibition.

p38_MAPK_Pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk activates mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response leads to inhibitor Pyridine-based Kinase Inhibitor inhibitor->p38 inhibits

Caption: Overview of the p38 MAPK signaling pathway and its inhibition.

References

Application Notes and Protocols for Condensation Reactions with 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing condensation reactions using 2-Amino-6-pyridinecarboxaldehyde. This versatile building block, featuring both a nucleophilic amino group and an electrophilic aldehyde, is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including Schiff bases and substituted pyridines, which are of significant interest in medicinal chemistry and materials science.

Introduction

Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water.[1][2][3] this compound is primed for two primary types of condensation reactions:

  • Schiff Base Formation: The reaction of the aldehyde group with a primary amine to form an imine or Schiff base.[1][4][5][6] This reaction is typically acid-catalyzed and reversible.

  • Knoevenagel Condensation: The reaction of the aldehyde group with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[7][8][9]

The resulting products serve as key intermediates in the synthesis of various biologically active molecules and functional materials.

Data Presentation

The following tables summarize typical reaction conditions for Schiff base formation and Knoevenagel condensation with this compound. The data is based on established protocols for analogous pyridinecarboxaldehydes and serves as a starting point for reaction optimization.

Table 1: Typical Conditions for Schiff Base Formation

Amine ReactantSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
AnilineEthanolGlacial Acetic AcidReflux4-880-95
4-MethoxyanilineMethanolNoneRoom Temperature12-2475-90
2-AminopyridineToluenep-Toluenesulfonic acidReflux (Dean-Stark)6-1285-98
BenzylamineDichloromethaneNoneRoom Temperature2-690-99

Table 2: Typical Conditions for Knoevenagel Condensation

Active Methylene CompoundSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
MalononitrileEthanol/Water (1:1)NoneRoom Temperature1-490-98
Ethyl CyanoacetateEthanolPiperidineReflux3-685-95
Diethyl MalonateToluenePiperidine/Acetic AcidReflux (Dean-Stark)8-1670-85
CyanoacetamideWaterNone802-588-96

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol, 1 eq.).

  • Dissolve the aldehyde in 40 mL of absolute ethanol.

  • Add aniline (10 mmol, 1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol (2 x 15 mL).

  • Dry the product under vacuum to obtain the final compound.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in a mixture of 20 mL of ethanol and 20 mL of water.

  • Add malononitrile (11 mmol, 1.1 eq.) to the solution.

  • Stir the reaction mixture vigorously at room temperature. A precipitate should start to form.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[7]

  • After completion, cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a cold ethanol/water (1:1) mixture (2 x 20 mL).

  • Dry the purified product under vacuum.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

Visualizations

Schiff_Base_Formation cluster_workflow Workflow for Schiff Base Formation start Start reactants Combine this compound, Amine, Solvent, and Catalyst start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature and then in Ice Bath monitor->cool Reaction Complete filter Filter and Wash Solid cool->filter dry Dry Under Vacuum filter->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Workflow for Schiff Base Formation.

Knoevenagel_Condensation cluster_workflow Workflow for Knoevenagel Condensation start Start reactants Dissolve this compound and Active Methylene Compound in Solvent start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filter Filter and Wash Solid cool->filter dry Dry Under Vacuum filter->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Workflow for Knoevenagel Condensation.

Reaction_Schemes cluster_schiff Schiff Base Formation cluster_knoevenagel Knoevenagel Condensation A This compound B +   R-NH₂ C ⇌[H⁺] D Schiff Base + H₂O E This compound F +   Z-CH₂-Z' G →[Base] H α,β-Unsaturated Product + H₂O

Caption: General Condensation Reaction Schemes.

References

Application Notes and Protocols for the Use of 2-Amino-6-pyridinecarboxaldehyde in the Functionalization of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials renowned for their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities. These characteristics make them highly promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and notably, drug delivery. The ability to modify MOF structures post-synthetically allows for the introduction of specific functional groups, thereby tailoring their properties for targeted applications.

While the direct synthesis of MOFs using 2-Amino-6-pyridinecarboxaldehyde as a primary building block is not extensively documented, this versatile molecule serves as an excellent agent for the post-synthetic modification (PSM) of amine-functionalized MOFs. Through Schiff base condensation, the aldehyde group of this compound can react with the amino groups present on the organic linkers of pre-synthesized MOFs, such as UiO-66-NH₂ and MIL-101-NH₂. This process grafts the pyridine-imine moiety onto the MOF backbone, creating new active sites and altering the physicochemical properties of the material.

These application notes provide a comprehensive overview of the post-synthetic modification of amine-containing MOFs with this compound, detailing experimental protocols, characterization data, and potential applications relevant to the field of drug development.

Post-Synthetic Modification (PSM) of Amine-Functionalized MOFs

The introduction of this compound into an amine-bearing MOF is typically achieved via a Schiff base reaction, forming a stable imine linkage. This covalent modification allows for the precise incorporation of the pyridine-imine functionality within the porous framework.

Logical Workflow for Post-Synthetic Modification

The general workflow for the post-synthetic modification of an amine-functionalized MOF with this compound involves the synthesis of the parent MOF, the modification reaction, and subsequent purification and characterization, followed by application-specific studies.

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_modification Post-Synthetic Modification cluster_characterization Characterization cluster_application Application Studies synthesis Synthesis of Amine-Functionalized MOF (e.g., UiO-66-NH₂) activation1 Activation of Parent MOF (Solvent Exchange & Drying) synthesis->activation1 modification Schiff Base Condensation with This compound activation1->modification washing Washing and Purification (Removal of Unreacted Aldehyde) modification->washing activation2 Activation of Modified MOF (Drying under Vacuum) washing->activation2 characterization Structural & Physicochemical Analysis (PXRD, FTIR, TGA, BET) activation2->characterization drug_loading Drug Loading Studies characterization->drug_loading catalysis Catalytic Activity Assessment characterization->catalysis drug_release Drug Release Kinetics drug_loading->drug_release

Workflow for the post-synthetic modification of amine-functionalized MOFs.

Quantitative Data

Post-synthetic modification of MOFs typically leads to a decrease in the specific surface area and pore volume due to the introduction of the functional groups within the pores. The extent of this reduction is dependent on the degree of functionalization.

MOF SampleBET Surface Area (m²/g)Pore Volume (cm³/g)Micropore Volume (cm³/g)
UiO-66-NH₂ (Pristine) 8220.2360.214
UiO-66-NH-R (Modified) Typically DecreasedTypically DecreasedTypically Decreased
MIL-101(Cr)-NH₂ (Pristine) ~3000-4000~1.5-2.0-
MIL-101(Cr)-NH-R (Modified) Typically DecreasedTypically Decreased-

Note: The exact values for the modified MOFs will vary depending on the degree of functionalization with this compound. The data for pristine UiO-66-NH₂ is provided as a representative example.

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH₂

This protocol describes the synthesis of the parent amine-functionalized MOF, UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator)

Procedure:

  • In a 20 mL glass vial, dissolve 75 mg of ZrCl₄ and 50 mg of 2-aminoterephthalic acid in 5 mL of DMF.

  • Add 1.25 g of benzoic acid to the mixture.

  • Seal the vial tightly and sonicate the mixture until all solids are completely dissolved.

  • Place the vial in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • The resulting yellowish powder is collected by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent. Each washing step should involve centrifugation to collect the solid.

  • Dry the final product under vacuum at 150 °C for 12 hours to activate the MOF.

Protocol 2: Post-Synthetic Modification of UiO-66-NH₂ with this compound

This protocol details the procedure for grafting this compound onto the UiO-66-NH₂ framework.

Materials:

  • Activated UiO-66-NH₂ (from Protocol 1)

  • This compound

  • Anhydrous methanol (MeOH)

  • Acetic acid (catalyst)

Procedure:

  • Disperse 100 mg of activated UiO-66-NH₂ in 50 mL of anhydrous methanol in a round-bottom flask.

  • Add a solution of this compound (1.2 mmol, 146.5 mg) in 10 mL of anhydrous methanol to the MOF suspension.

  • Add two drops of acetic acid to the mixture to catalyze the imine formation.

  • Stir the resulting mixture at 75 °C under a nitrogen atmosphere for 24 hours.

  • After the reaction, collect the solid product by filtration.

  • Thoroughly wash the product with fresh methanol to remove any unreacted aldehyde and catalyst.

  • Dry the functionalized MOF, designated as UiO-66-N=CH-(6-amino-2-pyridyl), under vacuum at a mild temperature (e.g., 80 °C) to avoid any potential degradation of the imine bond.

Characterization of Modified MOFs

Confirmation of successful post-synthetic modification is crucial and can be achieved through various characterization techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the retention of the crystalline structure of the MOF after modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the imine (C=N) bond, typically observed as a new peak around 1620-1650 cm⁻¹, and the disappearance or reduction in the intensity of the N-H stretching bands of the primary amine.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume, which are expected to decrease after functionalization.[1][2]

  • ¹H NMR Spectroscopy: Digestion of the modified MOF in a suitable acidic or basic solution can allow for the analysis of the organic linkers to quantify the degree of functionalization.

Applications in Drug Development

The introduction of the this compound moiety into a MOF structure opens up several possibilities relevant to drug development:

Enhanced Drug Loading and Controlled Release

The functionalized pores of the MOF can offer specific interactions (e.g., hydrogen bonding, π-π stacking) with drug molecules. The pyridine and imine groups can act as hydrogen bond acceptors, potentially increasing the loading capacity and modulating the release kinetics of certain drugs. Amine-functionalized MOFs have been shown to improve drug adsorption.[3] The pH-responsive nature of the imine bond can also be exploited for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments.[4]

Experimental Protocol for Drug Loading:

  • Suspend a known amount of the activated modified MOF in a solution of the target drug at a specific concentration.

  • Stir the suspension for a defined period (e.g., 24-48 hours) to allow for drug encapsulation.

  • Separate the drug-loaded MOF by centrifugation and wash with a suitable solvent to remove surface-adsorbed drug molecules.

  • Determine the amount of encapsulated drug by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC.

Catalysis in Pharmaceutical Synthesis

The metal nodes and the functional organic linkers in MOFs can act as catalytic sites. The pyridine-imine moiety can coordinate with metal ions, creating a well-defined catalytic environment. These functionalized MOFs can be explored as heterogeneous catalysts for various organic transformations relevant to pharmaceutical synthesis, such as C-C coupling reactions, hydrogenations, and oxidations. The porous nature of the MOF allows for size- and shape-selective catalysis. MOFs functionalized with pyridine derivatives have been investigated for their catalytic activities.

Logical Diagram for Catalytic Application

Catalysis_Pathway Reactants Substrates for Pharmaceutical Synthesis Reaction Catalytic Transformation (e.g., C-C Coupling) Reactants->Reaction Catalyst Pyridine-Imine Functionalized MOF Catalyst->Reaction Products Target Pharmaceutical Intermediate/API Reaction->Products Separation Catalyst Recovery (Filtration/Centrifugation) Reaction->Separation Separation->Catalyst

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-Amino-6-pyridinecarboxaldehyde. Detailed protocols for the synthesis via Schiff base condensation and their application in metal ion detection and cellular imaging are provided, along with key quantitative data for a selection of related probes. Additionally, experimental workflows are visually represented to facilitate a deeper understanding of the methodologies.

I. Introduction to Fluorescent Probes from this compound

This compound is a versatile building block for the synthesis of novel fluorescent probes. The presence of both an amino group and an aldehyde group on the pyridine ring allows for straightforward derivatization, most commonly through Schiff base condensation. This reaction creates an imine linkage, extending the conjugated π-system and often leading to the formation of a fluorophore with desirable photophysical properties.

Schiff bases derived from pyridine derivatives are of particular interest due to their potential to act as chemosensors for metal ions. The nitrogen atom of the pyridine ring and the imine group can coordinate with metal ions, leading to changes in the probe's fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This "turn-on" or "turn-off" response allows for the selective and sensitive detection of various metal ions.[1][2][3][4] Furthermore, these probes can be designed to be cell-permeable, enabling their use in live cell imaging to visualize intracellular ion concentrations or cellular structures.[5][6][7][8]

II. Synthesis of Fluorescent Probes

The primary method for synthesizing fluorescent probes from this compound is through a Schiff base condensation reaction with a suitable amine-containing compound. The choice of the amine partner is crucial as it significantly influences the photophysical properties and the selectivity of the resulting probe.

General Synthetic Protocol: Schiff Base Condensation

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a generic aromatic amine.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, aminophenol, etc.)

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol.

  • To this solution, add the aromatic amine (1 equivalent) dissolved in anhydrous ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization:

The structure of the synthesized probe should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the formation of the imine bond and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=N stretching vibration of the imine group.

III. Quantitative Data of Related Pyridine-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their application. Below is a table summarizing key quantitative data for several fluorescent probes derived from pyridine carboxaldehydes, which can serve as a reference for newly synthesized probes from this compound.

Probe Name/DerivativeTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
PMPA (Pyridine Schiff Base)Cd²⁺375480105-0.12 µM[1]
Pyridine-derived Schiff Base (HL1)Al³⁺360483123-3.2 x 10⁻⁹ M[4]
Pyridine-derived Schiff Base (HL2)Al³⁺300467167-2.9 x 10⁻⁸ M[4]
DFPPIC (Pyridine-based probe)ArsenateVisible---0.001 µM[6]
Lyso-PHE (Pyridine-based probe)HOCl----16 nM[8]

Note: Data for probes synthesized directly from this compound is limited in the literature. The values presented are for structurally related pyridine-based Schiff base probes and should be used as a general guideline.

IV. Experimental Protocols for Applications

Protocol for Metal Ion Detection

This protocol outlines a general procedure for using a newly synthesized pyridine-based Schiff base probe for the detection of a target metal ion in solution using fluorescence spectroscopy.

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol)

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

  • Fluorescence Measurement of the Free Probe: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum by exciting at its maximum absorption wavelength.

  • Titration with Metal Ions: To the probe solution in the cuvette, add increasing concentrations of the target metal ion stock solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record Fluorescence Spectra: Record the fluorescence emission spectrum after each addition of the metal ion.

  • Selectivity Test: To assess the selectivity of the probe, repeat the fluorescence measurement with the addition of other potentially interfering metal ions at the same concentration as the target ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.

Protocol for Live Cell Imaging

This protocol provides a general workflow for using a cell-permeable fluorescent probe for imaging in live cells.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, A549)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a petri dish or a multi-well plate with a glass bottom suitable for microscopy.

  • Probe Loading: When the cells reach the desired confluency, remove the culture medium and wash the cells once with PBS.

  • Prepare a loading solution by diluting the fluorescent probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells with the probe loading solution at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with PBS to remove any excess, unbound probe.

  • Imaging: Add fresh cell culture medium to the cells. Observe and capture images of the cells using a confocal laser scanning microscope with the appropriate excitation and emission filters for the probe.

V. Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Reaction in Ethanol + Acetic Acid (cat.) Reflux, 2-4h This compound->Reaction_Vessel Aromatic_Amine Aromatic Amine Aromatic_Amine->Reaction_Vessel Cooling Cooling to RT Reaction_Vessel->Cooling Isolation Filtration or Evaporation Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Fluorescent_Probe Fluorescent Probe (Schiff Base) Purification->Fluorescent_Probe

Caption: General workflow for the synthesis of a fluorescent probe.

Metal_Ion_Detection_Workflow Start Start Prepare_Probe_Solution Prepare Probe Solution in Buffer Start->Prepare_Probe_Solution Measure_Blank Measure Fluorescence of Free Probe Prepare_Probe_Solution->Measure_Blank Add_Metal_Ion Add Aliquot of Metal Ion Solution Measure_Blank->Add_Metal_Ion Equilibrate Equilibrate Add_Metal_Ion->Equilibrate Measure_Fluorescence Measure Fluorescence Spectrum Equilibrate->Measure_Fluorescence More_Additions More Additions? Measure_Fluorescence->More_Additions More_Additions->Add_Metal_Ion Yes Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] More_Additions->Plot_Data No Analyze_Results Determine LOD and Binding Constant Plot_Data->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for metal ion detection.

References

Application Note: Experimental Procedures for the N-Formylation of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-formylated 2-aminopyridine derivatives, specifically 2-formamidopyridines, are crucial structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. They are precursors for isocyanides, formamidines, and play a role in the synthesis of various heterocyclic compounds. Due to their significance, a variety of methods have been developed for their preparation. This document outlines several common and efficient experimental procedures for the N-formylation of 2-aminopyridine derivatives, providing comparative data and detailed protocols for key methods. The primary focus is on N-formylation of the amino group, a common transformation, though C-formylation of the pyridine ring is a related but distinct reaction.[1][2]

Comparative Data for N-Formylation Methods

The selection of a formylation method often depends on substrate compatibility, desired reaction conditions (e.g., temperature, solvent), and reagent availability. The following table summarizes quantitative data from various reported procedures.

SubstrateFormylating AgentCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Primary/Secondary AminesFormic Acid (85% aq.)Dean-Stark TrapTolueneReflux4-994-98[3]
Substituted AnilinesFormic AcidNoneNone80-Good to Excellent[4]
2-AminopyridineTriethyl OrthoformateNoneNone120488[5]
Primary AminesTriethyl OrthoformateNoneWaterReflux24-48Moderate to Good[4]
AminesFormic AcidCDMT, DMAP, NMMDCMReflux5-20~100[4]
AminesChloralNone-Low Temp-Excellent[4][6]
AminesDMF-DMANone----[7]

Note: CDMT = 2-chloro-4,6-dimethoxy[2][5][8]triazine; DMAP = 4-(dimethylamino)pyridine; NMM = N-methylmorpholine; DMF-DMA = Dimethylformamide dimethyl acetal. Data for general amines is included where directly applicable to 2-aminopyridines.

Experimental Workflow and Reaction Scheme

The following diagrams illustrate a typical experimental workflow for the formylation process and a general reaction scheme.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Reagent Preparation (2-Aminopyridine Derivative, Formylating Agent, Solvent) setup 2. Reaction Setup (Combine reactants in flask, attach condenser/Dean-Stark) prep->setup react 3. Heating & Stirring (Reflux or heat to specified temperature for required time) setup->react workup 4. Reaction Quench & Work-up (Cool, solvent removal, extraction, washing) react->workup purify 5. Purification (Recrystallization or column chromatography) workup->purify analysis 6. Characterization (NMR, IR, MS, M.P.) purify->analysis

Caption: General experimental workflow for N-formylation.

G cluster_conditions r1 2-Aminopyridine Derivative plus1 + r2 Formylating Agent (e.g., HCOOH, HC(OEt)3) p1 N-(Pyridin-2-yl)formamide Derivative plus2 + p2 Byproduct (e.g., H2O, EtOH) conditions Heat Solvent (Catalyst) conditions->dummy2 dummy1->conditions

Caption: General reaction scheme for N-formylation.

Detailed Experimental Protocols

Protocol 1: N-Formylation using Formic Acid and a Dean-Stark Trap

This method is practical and convenient as it uses aqueous formic acid and does not require strictly anhydrous conditions.[3] The removal of water via azeotropic distillation drives the reaction to completion.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aqueous Formic Acid (85%) (1.0-1.2 eq)

  • Toluene (sufficient to fill Dean-Stark and cover substrate)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine derivative (e.g., 10 mmol, 1.0 eq).

  • Add toluene as the solvent.

  • Add 85% aqueous formic acid (1.2 eq) to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.

  • Continue refluxing for 4-9 hours, monitoring the reaction progress by TLC.[3]

  • Once the reaction is complete (the starting material is consumed), cool the flask to room temperature.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity and may not require further purification.[3] If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol, hexane).

Protocol 2: N-Formylation using Triethyl Orthoformate (TEOF)

This solvent-free method is effective and proceeds by heating the amine with triethyl orthoformate (TEOF), which acts as both the formylating agent and the solvent.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Triethyl orthoformate (TEOF) (excess)

  • Round-bottom flask

  • Distillation setup or reflux condenser

  • Heating mantle and magnetic stirrer

  • Vacuum source

Procedure:

  • Charge a round-bottom flask with the 2-aminopyridine derivative and an excess of triethyl orthoformate.

  • Heat the mixture in an oil bath to approximately 110-120 °C for 4 hours.[5] The reaction can be performed using a simple distillation setup to remove the ethanol byproduct as it forms.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess TEOF under vacuum.[5]

  • The crude product often solidifies upon cooling.[5]

  • Purify the solid product by trituration with hexane and subsequent recrystallization from ethanol to afford the pure N-formylated product.[5]

Protocol 3: N-Formylation using Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a powerful formylating agent that reacts with amines to form N,N-dimethylformamidine derivatives, which can be considered activated formamides. This reaction is often rapid and clean.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.0-1.5 eq)

  • An appropriate solvent (e.g., DMF, Dichloromethane) or neat conditions

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine derivative in a minimal amount of a suitable solvent or prepare for a neat reaction.

  • Add DMF-DMA (typically 1.1 equivalents) to the solution/neat amine. The reaction is often exothermic.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Depending on the substrate, gentle heating may be required to drive the reaction to completion.

  • The reaction typically generates methanol and dimethylamine as byproducts.

  • Upon completion, remove the solvent and volatile byproducts under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography as needed.

References

Application Notes and Protocols for Multicomponent Reactions of 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 2-Amino-6-pyridinecarboxaldehyde as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse nitrogen-containing heterocyclic scaffolds. The inherent bifunctionality of this reagent, possessing both a nucleophilic amino group and an electrophilic aldehyde on the same pyridine core, allows for its participation in a variety of one-pot transformations, leading to the rapid construction of complex molecules with potential applications in medicinal chemistry and drug discovery.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity from simple precursors. Key MCRs where 2-aminopyridine derivatives are known to participate include the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions.

Application in Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction between a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce fused imidazo[1,2-a]azines. Given that this compound possesses the 2-aminopyridine moiety, it is a prime candidate for this transformation. In a potential intramolecular or tandem reaction, the aldehyde group at the 6-position could further react or influence the reaction pathway, leading to novel heterocyclic systems.

Logical Workflow for a Potential GBB-based MCR

The following diagram illustrates a logical workflow for a potential multicomponent reaction involving this compound, leading to a fused heterocyclic system.

GBB_Workflow Potential GBB Reaction Workflow with this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product A This compound D Imine Formation A->D B Aldehyde (R¹CHO) B->D C Isocyanide (R²NC) E Nucleophilic Attack by Isocyanide C->E D->E F Intramolecular Cyclization E->F G [1,5]-Hydride Shift / Tautomerization F->G H Fused Imidazo[1,2-a]pyridine Derivative G->H

Caption: Logical workflow for the Groebke-Blackburn-Bienaymé reaction.

Application in the Synthesis of Pyrido[1,2-a]pyrimidines

A key application of this compound in multicomponent reactions is in the synthesis of fused pyrido[1,2-a]pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry. A three-component reaction has been reported for the synthesis of 2-aroyl-3-aryl-pyrido[1,2-a]pyrimidin-4-ones utilizing 2-aminopyridines, methyl aroylpyruvates, and aromatic aldehydes. By extension, this compound can be envisioned to participate in similar annulation reactions.

A rhodium(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters provides a direct route to pyrido[1,2-a]pyrimidin-4-ones. This method proceeds via an in situ imine formation followed by an imidoyl C-H activation.

Reaction Scheme: Rh(III)-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

Rh_Catalyzed_Reaction Rh(III)-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones cluster_reactants Reactants cluster_catalyst Catalyst & Additive cluster_intermediate Key Intermediates cluster_product Product Amine 2-Aminopyridine Derivative Imine In situ Imine Formation Amine->Imine Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine Diazo Diazo Ester (N₂CHCO₂R²) Product Pyrido[1,2-a]pyrimidin-4-one Diazo->Product Catalyst [RhCp*Cl₂]₂ Rhodacycle Rhodacycle Intermediate Catalyst->Rhodacycle Additive AgSbF₆ Additive->Rhodacycle Imine->Rhodacycle Rh(III)-Catalyzed C-H Activation Rhodacycle->Product Coupling with Diazo Ester & Cyclization

Caption: Rhodium-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Experimental Protocols

The following are generalized protocols based on known multicomponent reactions of 2-aminopyridine derivatives, which can be adapted for this compound by researchers.

Protocol 1: General Procedure for Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a starting point for the synthesis of imidazo[1,2-a]pyridine derivatives.

Materials:

  • This compound (or other 2-aminopyridine derivative)

  • Aldehyde

  • Isocyanide

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (optional catalyst)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 equiv.) in methanol (0.2 M), add the aldehyde (1.0 equiv.).

  • If using a catalyst, add PTSA·H₂O (0.1 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative for GBB reactions):

EntryAmine ComponentAldehydeIsocyanideCatalyst (mol%)SolventTime (h)Yield (%)
12-AminopyridineBenzaldehydetert-Butyl isocyanidePTSA·H₂O (10)MeOH694
22-Aminopyrimidine4-ChlorobenzaldehydeCyclohexyl isocyanide-MeOH2478
32-AminopyridineIsovaleraldehydeBenzyl isocyanideSc(OTf)₃ (5)MeCN1285

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Protocol 2: General Procedure for Rh(III)-Catalyzed Three-Component Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

This protocol outlines the synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines, aldehydes, and diazo esters.[1]

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Ethyl diazoacetate (or other diazo ester)

  • [RhCp*Cl₂]₂ (Rhodium catalyst)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add the 2-aminopyridine derivative (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,2-dichloroethane (0.2 M).

  • Add the aldehyde (1.2 equiv.).

  • Heat the reaction mixture to 80 °C.

  • Add a solution of the diazo ester (1.5 equiv.) in DCE via syringe pump over a period of 1-2 hours.

  • Stir the reaction at 80 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data (Representative for Rh(III)-catalyzed annulation): [1]

Entry2-AminopyridineAldehydeDiazo EsterYield (%)
12-AminopyridineBenzaldehydeEthyl diazoacetate85
22-Amino-4-methylpyridine4-MethoxybenzaldehydeEthyl diazoacetate91
32-AminopyridineCyclohexanecarboxaldehydeMethyl diazoacetate75

Note: Yields are based on published data and may vary.

Conclusion

This compound is a promising substrate for various multicomponent reactions, offering a gateway to a wide range of fused heterocyclic compounds. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this versatile building block. Optimization of reaction conditions, including catalysts, solvents, and temperature, will be crucial for achieving high yields and selectivity for specific target molecules. The development of novel cascade reactions that sequentially utilize both the amino and aldehyde functionalities of this compound in a single pot remains an exciting area for future research.

References

Application Notes and Protocols for the Derivatization of 2-Amino-6-pyridinecarboxaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Amino-6-pyridinecarboxaldehyde and its analogs for the development of biologically active compounds. The primary focus is on the synthesis of Schiff bases and thiosemicarbazones, which have demonstrated significant potential in anticancer and antimicrobial applications. Detailed protocols for key biological assays are provided to enable the evaluation of these derivatives.

Application Note 1: Synthesis of Schiff Base and Thiosemicarbazone Derivatives

This compound serves as a versatile scaffold for the synthesis of various derivatives, primarily through the condensation of its aldehyde group with primary amines to form Schiff bases (imines) or with thiosemicarbazide to form thiosemicarbazones. These reactions are typically straightforward and proceed with good yields.

The resulting Schiff bases and thiosemicarbazones are of significant interest due to their diverse biological activities, which include anticancer, antibacterial, antifungal, and antiviral properties.[1] The imine or azomethine group (–C=N–) is a key pharmacophore responsible for these activities.[1] The biological potential of these compounds can be further modulated by the nature of the substituent introduced via the primary amine or by the complexation of the derivative with metal ions.

General Reaction Scheme:

  • Schiff Base Formation: this compound + R-NH₂ → 2-Amino-6-(pyridin-2-ylmethylene)amine derivative + H₂O

  • Thiosemicarbazone Formation: this compound + H₂N-NH-C(=S)NH₂ → 2-(2-Amino-6-pyridinylmethylene)hydrazinecarbothioamide + H₂O

Application Note 2: Anticancer Activity and Mechanism of Action

Derivatives of aminopyridinecarboxaldehydes, particularly thiosemicarbazones, have emerged as potent anticancer agents. A notable example is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a well-studied ribonucleotide reductase inhibitor that has undergone clinical trials.[2] Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it an excellent target for cancer therapy.[2] The inhibition of this enzyme by thiosemicarbazone derivatives is often mediated by their ability to chelate iron, a critical cofactor for the enzyme's function.

Furthermore, some pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][3] This can occur through various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] The activation of c-Jun N-terminal kinase (JNK) and p53 signaling pathways has also been implicated in the apoptotic mechanism of certain pyridine derivatives.[1][4]

Application Note 3: Antimicrobial Activity

Schiff base derivatives of aminopyridines have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The mode of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or other essential cellular processes. The antimicrobial efficacy can be enhanced by the presence of specific substituents on the aromatic rings of the Schiff base and through the formation of metal complexes.[1]

Quantitative Data Summary

The following tables summarize the biological activity of various pyridinecarboxaldehyde derivatives from the literature. It is important to note that while the focus of this document is this compound, much of the available quantitative data is for its isomers and related structures. This data is provided as a reference for expected activity ranges.

Table 1: Anticancer Activity of Pyridinecarboxaldehyde Derivatives

CompoundCancer Cell LineAssayActivity (IC₅₀)Reference
3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine)MCF-7 (Breast)MTT0.9 µM[4]
5-Fluoro-2-pyridineformamide thiosemicarbazoneMCF-7 (Breast)MTT0.9 µM[4]
Pyridine-urea derivative 8e MCF-7 (Breast)MTT0.22 µM (48h)[7]
Pyridine-urea derivative 8n MCF-7 (Breast)MTT1.88 µM (48h)[7]
(+)-nopinone-based 2-amino-3-cyanopyridine 4f A549 (Lung)MTT23.78 µmol/L[8]
(+)-nopinone-based 2-amino-3-cyanopyridine 4f MKN45 (Gastric)MTT67.61 µmol/L[8]
(+)-nopinone-based 2-amino-3-cyanopyridine 4f MCF7 (Breast)MTT53.87 µmol/L[8]
6-amino-2-pyridone-3,5-dicarbonitrile derivative 5o GlioblastomaNot SpecifiedPotent[9]
Gallium(III) complex of Triapine41M (Ovarian)MTTPotent[2]
Gallium(III) complex of TriapineSK-BR-3 (Breast)MTTPotent[2]

Table 2: Antimicrobial Activity of Pyridinecarboxaldehyde Derivatives

CompoundMicroorganismAssayActivity (MIC)Reference
Schiff base of 2-aminopyridine and 2-methoxybenzaldehyde Ni(II) complexStaphylococcus aureusBroth DilutionActive[10]
Schiff base of 2-aminopyridine and 2-methoxybenzaldehyde Ni(II) complexEscherichia coliBroth DilutionActive[10]
Pyridine-2,6-dicarboxamide derivative L¹¹ Staphylococcus aureusBroth Dilution2-16 µg/mL
Pyridine-2,6-dicarboxamide derivative L¹¹ MRSABroth Dilution2-4 µg/mL
Pyridine-2,6-dicarboxamide derivative L¹¹ VREBroth Dilution2-8 µg/mL
2-amino-3-cyanopyridine derivative 2c Staphylococcus aureusBroth Dilution0.039 µg/mL
2-amino-3-cyanopyridine derivative 2c Bacillus subtilisBroth Dilution0.039 µg/mL

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired primary amine in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Thiosemicarbazone Derivative of this compound

This protocol outlines the synthesis of the thiosemicarbazone derivative.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure thiosemicarbazone.

  • Confirm the structure of the product by spectroscopic analysis.

Protocol 3: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the cytotoxic activity of the synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized pyridine derivative

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized pyridine derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_assays Biological Assays cluster_results Data Analysis start This compound product1 Schiff Base Derivative start->product1 Condensation product2 Thiosemicarbazone Derivative start->product2 Condensation reagent1 Primary Amine (R-NH2) reagent1->product1 reagent2 Thiosemicarbazide reagent2->product2 assay1 Anticancer Assays (e.g., MTT Assay) product1->assay1 assay2 Antimicrobial Assays (e.g., Broth Microdilution) product1->assay2 product2->assay1 product2->assay2 assay3 Mechanistic Studies (e.g., Apoptosis, DNA Cleavage) assay1->assay3 result1 IC50 Values assay1->result1 result2 MIC Values assay2->result2 result3 Mechanism of Action assay3->result3

Caption: Experimental workflow for derivatization and biological evaluation.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_signaling Signaling Cascade cluster_execution Execution Phase derivative Pyridine Derivative p53 p53 Activation derivative->p53 jnk JNK Activation derivative->jnk bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 jnk->bax mito Mitochondrial Dysfunction bax->mito bcl2->mito caspases Caspase Cascade Activation mito->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by pyridine derivatives.

References

Application Notes and Protocols for 2-Amino-6-pyridinecarboxaldehyde in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Amino-6-pyridinecarboxaldehyde as a scaffold in the synthesis and evaluation of novel anti-cancer agents. The following sections detail the synthesis of Schiff base derivatives, protocols for in vitro and in vivo evaluation, and insights into their potential mechanisms of action.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures that have garnered significant attention in medicinal chemistry due to their presence in numerous bioactive compounds and approved drugs. The unique electronic properties and versatile reactivity of the pyridine ring make it a privileged scaffold for the design of novel therapeutic agents. This compound, in particular, offers multiple reaction sites for chemical modification, allowing for the generation of diverse libraries of compounds with potential anti-cancer activity. Schiff base derivatives and their metal complexes, formed from the condensation of the aldehyde group with primary amines, have shown considerable promise as cytotoxic agents against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of Pyridine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyridine-based compounds, including those structurally related to this compound derivatives, against a panel of human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potential.[1][2][3][4][5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-3,5-dicarbonitrile S1 PC3 (Prostate)0.455-Fluorouracil7.49
MDA-MB-231 (Breast)28.25-Fluorouracil0.49
Pyridine-3,5-dicarbonitrile S2 PC3 (Prostate)0.855-Fluorouracil7.49
Pyridine-3,5-dicarbonitrile S3 PC3 (Prostate)0.15-Fluorouracil7.49
MDA-MB-231 (Breast)69.25-Fluorouracil0.49
Pyridine-3,5-dicarbonitrile S4 PC3 (Prostate)0.565-Fluorouracil7.49
MDA-MB-231 (Breast)81.35-Fluorouracil0.49
Thienopyridine Derivative 4 MCF-7 (Breast)<50Paclitaxel-
Thienopyridine Derivative 5 MCF-7 (Breast)<50Paclitaxel-
2-Amino-4,6-diphenylnicotinonitrile 3 MDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2
Cu(II)-Schiff Base Complex HeLa (Cervical)7 ± 1.7--
KCL-22 (Leukemia)80 ± 7.5--
Tl(III) Complex C1 A375 (Melanoma)81.45Oxaliplatin331.03
Tl(III) Complex C3 A375 (Melanoma)7.23Oxaliplatin331.03

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for the synthesis of Schiff base derivatives through the condensation of this compound with a primary amine.[6]

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline, amino acid ester)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Workflow for Schiff Base Synthesis

cluster_synthesis Synthesis of Schiff Base Derivatives Start Start Dissolve_Aldehyde Dissolve 2-Amino-6- pyridinecarboxaldehyde in Ethanol Start->Dissolve_Aldehyde Dissolve_Amine Dissolve Primary Amine in Ethanol Start->Dissolve_Amine Mix_Reactants Mix Reactant Solutions Dissolve_Aldehyde->Mix_Reactants Dissolve_Amine->Mix_Reactants Add_Catalyst Add Glacial Acetic Acid Mix_Reactants->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterize (FT-IR, NMR, MS) Dry->Characterize End End Characterize->End

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Workflow for MTT Assay

cluster_mtt MTT Cytotoxicity Assay Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds and Controls Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with the synthesized compounds using propidium iodide (PI) staining and flow cytometry.[7]

Materials:

  • Cancer cells

  • 6-well plates

  • Synthesized compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI solution and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

Derivatives of this compound may exert their anti-cancer effects through various mechanisms. Based on studies of structurally similar pyridine compounds, potential signaling pathways and molecular targets include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Several pyridine derivatives have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins and the activation of caspases.

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes of pyridine-based Schiff bases induce oxidative stress in cancer cells, leading to cellular damage and death.

  • Inhibition of Topoisomerase: Certain pyridine derivatives can interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair.

  • Targeting Kinase Signaling Pathways: Inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, is another potential mechanism.

Hypothetical Signaling Pathway Inhibition

cluster_pathway Potential Anti-Cancer Mechanisms Compound This compound Derivative CDK2 CDK2 Compound->CDK2 Inhibition ROS Increased ROS Compound->ROS Induction PI3K PI3K/AKT/mTOR Pathway Compound->PI3K Inhibition CellCycle Cell Cycle Arrest (G1/S phase) CDK2->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis Proliferation Decreased Proliferation and Survival PI3K->Proliferation Proliferation->Apoptosis

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Amino-6-pyridinecarboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-6-pyridinecarboxaldehyde

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-amino-6-methylpyridine, which can be oxidized to the desired aldehyde. Another potential precursor is 2-amino-6-cyanopyridine, where the nitrile group is reduced to the aldehyde. One of the most direct routes involves the selective oxidation of the methyl group of 2-amino-6-methylpyridine.

Q2: What are the typical oxidizing agents used for converting 2-amino-6-methylpyridine to the aldehyde?

A2: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes and could be applied here.[1] Other common oxidizing agents for similar transformations that could be explored include manganese dioxide (MnO₂), particularly for activated methyl groups, or ceric ammonium nitrate (CAN). It is crucial to select an oxidant that is selective for the methyl group and does not affect the amino group or the pyridine ring itself.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A co-spot of the starting material and the reaction mixture on a TLC plate will help in determining the consumption of the starting material. The appearance of a new spot, corresponding to the product, indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Q4: What are the recommended storage conditions for this compound?

A4: this compound may be sensitive to air and moisture.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place, away from light, fire, and heat sources.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive oxidizing agent.- Use a freshly opened or properly stored bottle of the oxidizing agent. - For MnO₂, ensure it is "activated" MnO₂.
Suboptimal reaction temperature.- If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C).[4] - For SeO₂ oxidations, refluxing in a suitable solvent like toluene or dioxane is often required.[1]
Incorrect solvent.- Ensure the solvent is anhydrous if required by the reaction chemistry. - Test different solvents to improve the solubility of the starting material and the efficacy of the oxidant.
Over-oxidation to Carboxylic Acid Oxidizing agent is too strong or used in excess.- Reduce the molar equivalents of the oxidizing agent. - Switch to a milder oxidant (e.g., MnO₂).
Reaction time is too long.- Monitor the reaction closely by TLC/LC-MS and quench the reaction as soon as the starting material is consumed.
Formation of Multiple Side Products Reaction temperature is too high.- Lower the reaction temperature to improve selectivity. High temperatures can lead to decomposition or side reactions on the pyridine ring.[4]
Amino group interference.- Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the oxidation step, followed by deprotection.
Difficult Purification Product is highly polar.- Use a polar solvent system for column chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - A short plug of silica gel filtration might be sufficient to remove inorganic byproducts.
Product instability on silica gel.- If the product degrades on silica gel, consider using a different stationary phase like alumina or a resin. - Minimize the time the product is on the column.
Table 1: Example of Reaction Condition Optimization

This table serves as a template for tracking experimental parameters during optimization.

Entry Oxidant (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1MnO₂ (10)Dichloromethane252415
2MnO₂ (10)Chloroform601240
3SeO₂ (1.1)Dioxane100655
4SeO₂ (1.1)Toluene110650

Experimental Protocols

Protocol: Oxidation of 2-amino-6-methylpyridine using MnO₂

This is a representative protocol and may require optimization.

  • Reaction Setup: To a solution of 2-amino-6-methylpyridine (1.0 g, 9.25 mmol) in 100 mL of chloroform, add activated manganese dioxide (MnO₂, 8.0 g, 92.5 mmol, 10 equivalents).

  • Reaction Execution: Stir the suspension vigorously at reflux (approx. 60°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) every 2-4 hours. The reaction is complete when the starting material spot is no longer visible.

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad with additional chloroform (3 x 20 mL).

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Visual Guides

Reaction Pathway

Reaction_Pathway start 2-Amino-6-methylpyridine product This compound start->product [Oxidant] (e.g., MnO₂, SeO₂) Solvent, Temp

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve Starting Material in Anhydrous Solvent add_reagent Add Oxidizing Agent setup->add_reagent heat Heat to Desired Temperature add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat If incomplete quench Quench Reaction monitor->quench If complete filter Filter Solid Byproducts quench->filter extract Evaporate Solvent filter->extract purify Column Chromatography extract->purify

Caption: General workflow for reaction optimization.

Troubleshooting Decision Tree

Troubleshooting_Tree start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield Yes side_products Side Products / Impurities start->side_products No, but... check_reagents Check Reagent Quality (e.g., fresh oxidant) low_yield->check_reagents over_oxidation Over-oxidation to Carboxylic Acid? side_products->over_oxidation increase_temp Increase Temperature or Change Solvent check_reagents->increase_temp Reagents OK other_impurities Other Impurities over_oxidation->other_impurities No reduce_oxidant Reduce Oxidant Equivalents or Use Milder Oxidant over_oxidation->reduce_oxidant Yes protect_amine Consider Protecting the Amino Group other_impurities->protect_amine

Caption: Troubleshooting guide for common synthesis issues.

References

Troubleshooting low yield in 2-Amino-6-pyridinecarboxaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Amino-6-pyridinecarboxaldehyde, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield in reactions with this compound?

The yield of reactions involving this compound is highly sensitive to several factors. Precise control over reaction conditions such as temperature, pH, and reaction time is crucial.[1] The purity of the starting materials and proper storage are also vital, as the compound can be sensitive to air and moisture, which may lead to degradation and lower yields.[1] Additionally, the choice of solvent, catalyst, and the order of reagent addition can significantly influence the reaction outcome by minimizing side reactions.[2]

Q2: My amide coupling reaction with this compound is sluggish and giving a low yield. What is a likely cause?

A primary cause for low yields in amide coupling reactions is the reduced nucleophilicity of the amino group on the pyridine ring.[3] The electron-withdrawing nature of the pyridine ring can deactivate the exocyclic amino group, making it a weaker nucleophile.[3] To overcome this, consider using more potent coupling reagents like HATU or PyBOP, which are effective for deactivated amines.[3] Alternatively, activating the carboxylic acid partner by converting it to an acid chloride can enhance reactivity.[3]

Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity for my desired product?

Poor selectivity is a common reason for low yields, especially in multicomponent reactions where various competing reaction pathways exist.[2] To enhance selectivity, several strategies can be employed:

  • Optimize Reaction Temperature: Adjusting the temperature may favor the kinetic or thermodynamic product, thus improving the selectivity towards the desired compound.[2]

  • Modify the Order of Reagent Addition: A stepwise addition of reagents can often prevent the formation of unwanted side products.[2]

  • Solvent Selection: The polarity and proticity of the solvent can influence reaction pathways. For instance, in some reactions, an amine base catalyst may perform better in a protic solvent like ethanol, while an ionic base might be more effective in an aprotic solvent like acetonitrile.[2]

Q4: How should this compound be stored to ensure its stability and reactivity?

To maintain its quality, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat.[1] It is important to keep it in a tightly sealed container to protect it from air and moisture, which can cause it to degrade and lose reactivity.[1][3] For long-term storage, maintaining it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting low yields in reactions involving this compound.

Problem: Low or No Product Formation

A logical workflow for troubleshooting low product yield is outlined below.

LowYieldTroubleshooting start Low Yield Issue reagent_quality Verify Starting Material Purity and Integrity start->reagent_quality reaction_conditions Review and Optimize Reaction Conditions start->reaction_conditions side_reactions Investigate Potential Side Reactions start->side_reactions workup_purification Assess Workup and Purification Procedure start->workup_purification sub_reagent1 Impurities in This compound? reagent_quality->sub_reagent1 sub_cond1 Suboptimal Temperature, Time, or Atmosphere? reaction_conditions->sub_cond1 sub_cond2 Incorrect Solvent or Catalyst? reaction_conditions->sub_cond2 sub_side1 Evidence of byproducts (e.g., self-condensation)? side_reactions->sub_side1 sub_workup1 Product lost during extraction or purification? workup_purification->sub_workup1 reagent_sol1 Purify starting material (recrystallization/chromatography) sub_reagent1->reagent_sol1 Yes cond_sol1 Systematically vary T & t. Ensure inert atmosphere. sub_cond1->cond_sol1 Yes cond_sol2 Screen alternative solvents and catalysts. sub_cond2->cond_sol2 Yes side_sol1 Adjust reagent addition order or concentration. sub_side1->side_sol1 Yes workup_sol1 Optimize extraction pH. Use alternative purification. sub_workup1->workup_sol1 Yes

Caption: Troubleshooting workflow for low reaction yield.

Impact of Reaction Parameters on Yield

The choice of base and solvent can have a profound impact on the yield of reactions involving aminopyridine carboxaldehydes. The following table, adapted from a study on the synthesis of 2-amino-3-pyridinecarboxaldehyde, illustrates how varying these components can affect the outcome. While the specific substrate differs, the principles are broadly applicable to the 6-isomer.

EntryBase (equivalents)SolventYield (%)
1n-BuLi (2.0)THF80
2n-BuLi (2.1)THF75
3t-BuLi (2.3)THF81
4t-BuLi (2.3)THP84
5t-BuLi (2.1)Butyl Ether67
6t-BuLi (2.3)t-Butylbenzene82
Data adapted from a study on 2-amino-3-pyridinecarboxaldehyde synthesis and is for illustrative purposes.[4]

This data demonstrates that a switch from n-BuLi to t-BuLi, and a change of solvent from THF to THP, can lead to an improved yield.[4]

Key Experimental Protocols

General Protocol for Amide Coupling with this compound

This protocol outlines a general procedure for coupling a carboxylic acid with this compound using HATU as the activating agent.

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup and Purification p1 Dissolve Carboxylic Acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF p2 Add DIPEA (2.0 eq) p1->p2 p3 Stir for 15-30 min at RT p2->p3 p4 Add solution of This compound (1.0 eq) in DMF p3->p4 p5 Stir at RT for 2-4 hours p4->p5 p6 Monitor reaction by TLC/LC-MS p5->p6 p7 Quench with water p6->p7 p8 Extract with organic solvent p7->p8 p9 Purify by chromatography p8->p9

Caption: Experimental workflow for a typical amide coupling reaction.

Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in an anhydrous aprotic solvent like DMF under an inert atmosphere.[5] Add a non-nucleophilic base such as DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[3][5]

  • Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the activated carboxylic acid mixture.[3][5]

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.[3] If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied, but monitor carefully for any decomposition.[3]

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid, a saturated solution of sodium bicarbonate, and brine.[5]

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]

Potential Side Reaction: Friedländer Annulation

In the presence of a suitable ketone or aldehyde and a base, this compound can undergo a Friedländer annulation, leading to the formation of a naphthyridine byproduct. This side reaction can significantly reduce the yield of the desired product.

FriedlanderReaction A This compound D Naphthyridine Byproduct A->D B Enolizable Ketone/Aldehyde (e.g., Acetaldehyde) B->D C Base C->D catalyzes

Caption: Formation of a naphthyridine byproduct via Friedländer annulation.

Understanding and controlling such side reactions is key to optimizing the yield. For instance, using a non-enolizable solvent or carefully controlling the base and temperature can help minimize this pathway.[4]

References

Preventing side reactions in the synthesis of 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-pyridinecarboxaldehyde. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction is producing significant amounts of a difficult-to-remove impurity, leading to a low yield of the desired this compound. How can I identify and prevent this?

A1: A common and significant side reaction is the formation of naphthyridine derivatives. This typically occurs when using ortho-lithiation of a protected 2-aminopyridine with n-butyllithium (n-BuLi) followed by formylation with dimethylformamide (DMF).

  • Side Reaction Mechanism (Friedländer Condensation): The n-BuLi can react with DMF to generate pentanal. This pentanal then undergoes a Friedländer condensation with the aminopyridine aldehyde intermediate, leading to the formation of a substituted naphthyridine. A related side reaction can also lead to the formation of an unsubstituted 1,8-naphthyridine.[1]

  • Prevention Strategy:

    • Choice of Base: The most effective way to prevent this side reaction is to switch from n-butyllithium (n-BuLi) to tert-butyllithium (t-BuLi). The bulkier t-BuLi is less prone to reacting with DMF to form an enolate, thus preventing the in-situ generation of the aldehyde that participates in the condensation.[1]

    • Solvent Selection: Changing the solvent can also help suppress the formation of these impurities. For instance, using a less polar solvent might be beneficial.[1]

Q2: I am considering a Vilsmeier-Haack reaction for the formylation step. What are the potential side reactions with this method?

A2: The Vilsmeier-Haack reaction, which uses a reagent formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), is a common method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3][4][5]

  • Potential Side Reactions:

    • Formation of a Chloroiminium Ion Intermediate: The reaction proceeds through a chloroiminium ion (the Vilsmeier reagent). Incomplete hydrolysis of this intermediate during workup can lead to impurities.[3]

    • Reactivity of the Amino Group: The amino group in 2-aminopyridine is an activating group, which facilitates the electrophilic substitution. However, under certain conditions, the Vilsmeier reagent might react with the amino group itself, leading to undesired byproducts.

    • Dimerization or Polymerization: The Vilsmeier-Haack reaction conditions can sometimes promote dimerization or polymerization of the starting material or product, especially with highly activated substrates.

  • Prevention and Troubleshooting:

    • Careful Control of Reaction Conditions: Maintain the recommended reaction temperature and stoichiometry to favor the desired formylation.

    • Thorough Hydrolysis: Ensure complete hydrolysis of the iminium intermediate during the aqueous workup. This may involve adjusting the pH or temperature.

    • Protection of the Amino Group: If side reactions involving the amino group are problematic, consider using a suitable protecting group that is stable to the Vilsmeier-Haack conditions but can be easily removed afterward.

Q3: My final product, this compound, seems to degrade over time. What are the best practices for handling and storage?

A3: Aldehydes, particularly those with electron-donating groups like an amino group, can be susceptible to oxidation and other degradation pathways.

  • Potential Degradation Pathways:

    • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (2-Amino-6-pyridinecarboxylic acid) upon exposure to air (oxygen).

    • Self-Condensation/Polymerization: The amino group of one molecule can potentially react with the aldehyde group of another, leading to imine formation and subsequent polymerization, especially under acidic or basic conditions or upon heating.

  • Recommended Handling and Storage:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Low Temperature: Store the product at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation reactions.

    • Protection from Light: Store in an amber vial or otherwise protect from light, as light can catalyze oxidation.

    • Purity: Ensure the product is as pure as possible, as impurities can sometimes catalyze degradation. Studies on related aminopyridines have shown good stability in solid form when stored properly.[6][7][8]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the synthesis of aminopyridine carboxaldehydes, based on data from the synthesis of the isomeric 2-Amino-3-pyridinecarboxaldehyde. These conditions and outcomes are likely to be comparable for the 6-amino isomer.

BaseSolventTemperatureKey Side ProductsApproximate Yield of AldehydeReference
n-BuLiTHF-78°C to rt3-propyl-1,8-naphthyridine, 1,8-naphthyridineLow (due to impurities)[1]
t-BuLiTHF-78°C to rtMinimal naphthyridine formationHigh[1]

Experimental Protocols

Key Experiment: Synthesis of 2-Amino-3-pyridinecarboxaldehyde via Ortho-lithiation (Adaptable for the 6-amino isomer)

This protocol is based on the highly efficient synthesis of the 3-amino isomer and is expected to be a good starting point for the synthesis of this compound.[1]

Step 1: Protection of the Amino Group (Pivaloylation)

  • To a solution of 2-aminopyridine in a suitable solvent like methyl tert-butyl ether (MTBE), add triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to isolate the 2-(pivaloylamino)pyridine.

Step 2: Ortho-lithiation and Formylation

  • Dissolve the 2-(pivaloylamino)pyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of tert-butyllithium (t-BuLi) in pentane.

  • Stir the mixture at -78°C for the specified time to ensure complete lithiation.

  • Add anhydrous dimethylformamide (DMF) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature.

Step 3: Hydrolysis and Isolation

  • Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., HCl).

  • Heat the mixture to hydrolyze the pivaloyl protecting group and the intermediate imine.

  • Cool the mixture and neutralize with a base (e.g., NaOH) to the appropriate pH.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Visualizations

Troubleshooting Logic for Side Reaction Prevention

G Troubleshooting Side Reactions in this compound Synthesis cluster_start Start: Synthesis of this compound cluster_lithiation Ortho-lithiation Route cluster_vilsmeier Vilsmeier-Haack Route cluster_product Product Handling start Select Synthesis Route lithiation Ortho-lithiation of protected 2-aminopyridine start->lithiation vilsmeier Vilsmeier-Haack Formylation start->vilsmeier formylation Formylation with DMF lithiation->formylation issue1 Problem: Low yield, presence of naphthyridine impurities formylation->issue1 solution1 Solution: Replace n-BuLi with t-BuLi issue1->solution1 Primary Cause solution2 Consider solvent change issue1->solution2 Secondary Measure product Isolated Product: This compound solution1->product issue2 Problem: Incomplete reaction or multiple products vilsmeier->issue2 solution3 Solution: Ensure complete hydrolysis during workup issue2->solution3 Check Workup solution4 Protect amino group if necessary issue2->solution4 If side reactions persist solution3->product solution4->product issue3 Problem: Product degrades upon storage product->issue3 solution5 Solution: Store under inert atmosphere, cold, and dark issue3->solution5 G Key Relationships in Ortho-lithiation/Formylation cluster_reactants Reactants cluster_outcomes Potential Outcomes aminopyridine Protected 2-Aminopyridine dmf DMF (Formylating Agent) aminopyridine->dmf Formylation side_product Side Product: Naphthyridine aminopyridine->side_product Condenses with Aldehyde from Side Reaction base Organolithium Base base->aminopyridine Ortho-lithiation base->dmf Side Reaction (n-BuLi specific) desired_product Desired Product: This compound dmf->desired_product Leads to dmf->side_product Generates Aldehyde for Condensation

References

Technical Support Center: Purification of 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-6-pyridinecarboxaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, these may include 2-amino-6-methylpyridine (if the aldehyde is formed by oxidation), 6-aminopicolinic acid (from over-oxidation), or various condensation products. Residual solvents from the reaction or workup are also common.

Q2: My purified this compound is a yellow or brown solid, but I expected a lighter color. What could be the cause?

A2: While a pale yellow color is common, a darker color often indicates the presence of oxidized impurities or residual colored byproducts. The aldehyde functionality is susceptible to oxidation, and prolonged exposure to air or heat can lead to discoloration.[1] Inadequate purification or improper storage can also contribute to this issue.

Q3: I am observing streaking or poor separation on my TLC plate. How can I improve this?

A3: Streaking on a TLC plate when analyzing this compound can be due to several factors. The compound is polar, which can lead to strong interactions with the silica gel stationary phase. To mitigate this, consider adding a small amount of a polar solvent like methanol or a few drops of a base such as triethylamine or ammonia to the mobile phase. This can help to deactivate the silica and improve spot shape. Additionally, ensure your sample is not too concentrated.

Q4: What is the recommended method for storing purified this compound?

A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and degradation.[1] It is sensitive to air, light, and moisture.[1]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent system, even at low temperatures.- Try a different solvent or a solvent mixture. Good single solvents for polar compounds like this can be ethanol or water.[1] For solvent mixtures, consider combinations like ethanol/water, methanol/water, or ethyl acetate/hexane.[2] - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Oiling out during recrystallization The boiling point of the solvent is too high, or the compound is melting before it dissolves. The compound may also be too impure.- Use a lower-boiling point solvent. - Ensure the solution is not supersaturated before cooling. - If the crude product is very impure, consider a preliminary purification step like a plug filtration through a short column of silica gel before recrystallization.
Product does not crystallize from the solution The solution is not saturated, or there are impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound if available.
Poor separation during column chromatography The chosen eluent system is not providing adequate separation.- Optimize the mobile phase using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For aminopyridines, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel. - Consider using a different stationary phase, such as alumina (basic or neutral), which may interact differently with the amine functionality.
Compound appears to be degrading on the column The compound is sensitive to the acidic nature of silica gel.- Use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a dilute solution of triethylamine in the eluent. - Alternatively, use a less acidic stationary phase like neutral alumina. - Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is relatively pure (typically >85%).

Methodology:

  • Solvent Selection: Based on solubility data, ethanol-water is a promising solvent system. This compound is soluble in polar organic solvents like ethanol and has some solubility in hot water.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Expected Outcome:

Parameter Value
Appearance Pale yellow to off-white crystalline solid
Expected Yield 70-90% (dependent on crude purity)
Expected Purity >98% (by HPLC or NMR)
Protocol 2: Purification by Column Chromatography

This method is recommended for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Eluent System Selection: A gradient of ethyl acetate in hexane is a good starting point. For example, starting with 20% ethyl acetate in hexane and gradually increasing to 50-100% ethyl acetate. To improve separation and reduce tailing, 0.5% triethylamine can be added to the eluent system.

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Expected Outcome:

Parameter Value
Typical Eluent Gradient 20% to 80% Ethyl Acetate in Hexane (+0.5% Triethylamine)
Expected Yield 50-80% (dependent on crude purity and separation efficiency)
Expected Purity >99% (by HPLC or NMR)

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in minimal hot solvent recrys_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Add anti-solvent & cool slowly hot_filter->crystallize isolate Vacuum Filtration crystallize->isolate dry Dry under vacuum isolate->dry recrys_end Pure Product dry->recrys_end

Caption: Recrystallization workflow for this compound.

Caption: Troubleshooting logic for purification issues.

References

Identifying and removing byproducts from 2-Amino-6-pyridinecarboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 2-Amino-6-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound from 2-amino-6-methylpyridine appears incomplete on the TLC plate. What are the likely major spots?

A1: In an incomplete reaction, you will likely see the starting material, 2-amino-6-methylpyridine, and the desired product, this compound. Depending on the reaction conditions, you might also observe the formation of the over-oxidation byproduct, 2-amino-6-pyridinecarboxylic acid.

Q2: I observe a baseline spot on my TLC plate that doesn't correspond to the starting material or the product. What could this be?

A2: A highly polar, baseline spot could indicate the presence of 2-amino-6-pyridinecarboxylic acid, the over-oxidation product. This byproduct is significantly more polar than the aldehyde and the starting material.

Q3: My purified product shows an additional peak in the 1H NMR spectrum around δ 10-11 ppm, but it's not the aldehyde proton. What is this impurity?

A3: A broad singlet in this region could be indicative of the carboxylic acid proton of 2-amino-6-pyridinecarboxylic acid. The aldehyde proton of the desired product typically appears between δ 9.5 and 10.0 ppm.

Q4: How can I remove the unreacted 2-amino-6-methylpyridine from my product?

A4: Unreacted starting material can typically be removed by column chromatography on silica gel. A gradient elution, for example with a mixture of hexane and ethyl acetate, should effectively separate the less polar starting material from the more polar product. Recrystallization may also be effective if the concentration of the impurity is low.

Q5: What is the best way to remove the 2-amino-6-pyridinecarboxylic acid byproduct?

A5: The carboxylic acid byproduct can be removed through a few methods. An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can extract the acidic byproduct into the aqueous layer. Alternatively, column chromatography can separate the highly polar carboxylic acid from the desired aldehyde.

Troubleshooting Guide: Byproduct Identification and Removal

This guide focuses on the common byproducts encountered during the synthesis of this compound via the oxidation of 2-amino-6-methylpyridine.

Table 1: Characteristics of this compound and Potential Byproducts
CompoundStructureMolecular Weight ( g/mol )Typical TLC Rf*Key 1H NMR Signals (δ, ppm)Key MS (m/z)
This compound (Product) 122.120.4~9.8 (s, 1H, -CHO), ~7.6 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.2 (br s, 2H, -NH2)122 (M+)
2-amino-6-methylpyridine (Starting Material)108.140.6~7.3 (t, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~6.3 (d, 1H, Ar-H), ~4.4 (br s, 2H, -NH2), ~2.4 (s, 3H, -CH3)108 (M+)
2-amino-6-pyridinecarboxylic acid (Over-oxidation)138.120.1 (or baseline)~10-12 (br s, 1H, -COOH), ~7.8 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.5 (br s, 2H, -NH2)138 (M+)

*Note: TLC Rf values are approximate and can vary based on the specific stationary phase and mobile phase composition. The values provided are for a silica gel plate with a 1:1 hexane:ethyl acetate eluent.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The polarity can be adjusted based on the separation.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Apply a small spot of the sample solution to the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of hexane and ethyl acetate. Start with a less polar mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity to elute the product.

  • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. c. Begin elution with the starting solvent mixture, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol/water, toluene, or ethyl acetate/hexane.

  • Procedure: a. Dissolve the impure product in a minimal amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to induce crystallization. d. Further cool the solution in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the crystals under vacuum.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Crude this compound tlc_analysis TLC Analysis (e.g., 1:1 Hexane:EtOAc) start->tlc_analysis single_spot Single Major Spot at Expected Rf (~0.4)? tlc_analysis->single_spot multiple_spots Multiple Spots Observed tlc_analysis->multiple_spots single_spot->multiple_spots No pure_product Product is Likely Pure Proceed to Characterization single_spot->pure_product Yes identify_impurities Identify Impurities (See Table 1) multiple_spots->identify_impurities high_rf_spot High Rf Spot Present (~0.6)? identify_impurities->high_rf_spot low_rf_spot Low Rf / Baseline Spot Present? identify_impurities->low_rf_spot high_rf_spot->low_rf_spot No purify_sm Purification Step: Column Chromatography or Recrystallization to Remove Starting Material high_rf_spot->purify_sm Yes purify_acid Purification Step: Aqueous Base Wash or Column Chromatography to Remove Carboxylic Acid low_rf_spot->purify_acid Yes reanalyze Re-analyze by TLC purify_sm->reanalyze purify_acid->reanalyze reanalyze->tlc_analysis

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Handling Air- and Moisture-Sensitive 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and troubleshooting for experiments involving the air- and moisture-sensitive compound, 2-Amino-6-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: To maintain the integrity of this compound, it is crucial to store it under inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][2] The recommended storage temperature is typically between 2-8°C to minimize degradation.[2] For long-term storage, temperatures of -20°C are advisable. The compound should be protected from light, heat sources, and moisture.[1]

Q2: What are the visible signs of degradation for this compound?

A2: this compound is typically a solid that can range from colorless to light yellow.[1] Degradation may be indicated by a change in color, such as darkening to brown or the formation of a viscous liquid.[1] The presence of an uncharacteristic odor may also suggest decomposition. If degradation is suspected, it is recommended to verify the purity of the compound using analytical techniques like NMR or LC-MS before use.

Q3: Can I handle this compound on the open bench?

A3: Due to its sensitivity to air and moisture, handling this compound on an open bench is strongly discouraged.[1] Exposure to the atmosphere can lead to oxidation and hydrolysis, compromising the purity and reactivity of the compound. All manipulations should be performed under an inert atmosphere using techniques such as a glovebox or a Schlenk line.[3][4]

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] When using this compound in reactions, it is critical to use anhydrous solvents to prevent hydrolysis. Solvents should be properly dried and degassed before use.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Reaction yields are consistently low or no product is formed.

Potential Cause Troubleshooting Step
Degraded Reagent Verify the purity of this compound using an appropriate analytical method (e.g., ¹H NMR, LC-MS). If impure, consider purification by recrystallization under inert atmosphere or purchasing a new batch.
Presence of Air or Moisture Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[3][5] Use anhydrous and degassed solvents. Perform the entire reaction under a positive pressure of an inert gas like argon or nitrogen.[3][6]
Incomplete Dissolution Ensure the compound is fully dissolved in the reaction solvent before adding other reagents. Gentle warming under an inert atmosphere may be necessary.
Suboptimal Reaction Conditions Re-evaluate the reaction temperature, concentration, and time. A sluggish reaction might benefit from gentle heating, but monitor for potential decomposition.[7]

Issue 2: The formation of multiple unexpected byproducts is observed.

Potential Cause Troubleshooting Step
Oxidation of the Aldehyde The aldehyde group is susceptible to oxidation to a carboxylic acid in the presence of air. Rigorously exclude air from the reaction setup using inert gas techniques.
Self-Condensation or Polymerization The amino and aldehyde functionalities can potentially react with each other, especially at elevated temperatures or in the presence of certain catalysts. Maintain a controlled temperature and consider adding the aldehyde slowly to the reaction mixture.
Side Reactions with Solvents Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if they can react with the starting materials or intermediates.

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound

This protocol outlines the procedure for safely weighing and preparing a solution of the compound under an inert atmosphere.

  • Preparation: Dry all necessary glassware (e.g., flask, weighing boat, spatula) in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.[3][5]

  • Inert Atmosphere: Transfer the sealed container of this compound and all necessary equipment into a glovebox.

  • Weighing: Inside the glovebox, carefully open the container and weigh the desired amount of the solid into a tared flask.

  • Dissolution: Add the desired volume of anhydrous, degassed solvent to the flask and stir until the solid is completely dissolved.

  • Sealing: Seal the flask with a septum before removing it from the glovebox for use in a reaction.

Protocol 2: Setting up a Reaction using a Schlenk Line

This protocol describes the setup of a reaction under an inert atmosphere for those without access to a glovebox.

  • Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., addition funnel). Heat the assembly with a heat gun under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a dry and oxygen-free environment.[4]

  • Reagent Addition: Quickly add the solid this compound to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent to the flask via a cannula or a syringe.[6]

  • Inert Atmosphere Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler.[3][5]

  • Reagent Addition: Add other reagents via a syringe through a septum or from an addition funnel.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup prep_glassware Dry Glassware (Oven, >120°C) cool_inert Cool Under Inert Gas prep_glassware->cool_inert weigh Weigh Compound cool_inert->weigh Transfer to Glovebox dissolve Dissolve in Anhydrous Solvent weigh->dissolve setup Assemble Reaction (Schlenk Line/Glovebox) dissolve->setup Transfer Solution add_reagents Add Other Reagents setup->add_reagents troubleshooting_workflow start Low/No Product Yield check_reagent Check Reagent Purity (NMR, LC-MS) start->check_reagent reagent_ok Purity OK? check_reagent->reagent_ok purify Purify or Replace Reagent reagent_ok->purify No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagent_ok->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Conditions (e.g., Gentle Heating) conditions_ok->optimize No check_atmosphere Verify Inert Atmosphere (Dry Glassware, Anhydrous Solvents) conditions_ok->check_atmosphere Yes atmosphere_ok Atmosphere Secure? check_atmosphere->atmosphere_ok improve_technique Improve Inert Gas Technique atmosphere_ok->improve_technique No

References

Common impurities in commercial 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 2-Amino-6-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this reagent.

Troubleshooting Guide

Discrepancies in experimental outcomes when using commercial this compound can often be attributed to the presence of impurities. The following table outlines common problems, their probable causes related to impurities, and recommended solutions.

Problem Encountered Probable Cause (Impurity Related) Recommended Solution/Action
Low reaction yield or incomplete reaction Presence of unreacted starting materials or intermediates from synthesis, such as 2-amino-6-methylpyridine or 2-amino-6-pyridinemethanol.Purify the commercial reagent by recrystallization or column chromatography before use. Adjust stoichiometry to account for the lower purity of the starting material.
Formation of unexpected side products The aldehyde may have undergone partial oxidation to 2-amino-6-pyridinecarboxylic acid, which can participate in side reactions.Use freshly opened or properly stored material. Consider purifying the aldehyde immediately before use. Analyze the starting material by HPLC or NMR to identify the presence of the carboxylic acid.
Inconsistent reaction rates or product distribution Dimerization of this compound can occur over time, leading to a decreased concentration of the active aldehyde.Store the reagent in a cool, dry, and dark place under an inert atmosphere. Prepare fresh solutions for reactions and avoid prolonged storage of solutions.
Discoloration of the commercial product (yellow to brown) The presence of various impurities and degradation products can lead to a darker appearance.[1]While a slight yellow color may not always impact reactivity, significant discoloration suggests a higher level of impurities. Purification is recommended for sensitive applications.
Poor solubility in the reaction solvent The presence of insoluble polymeric byproducts or inorganic salts from the synthesis process.Filter the solution of the commercial reagent before adding it to the reaction mixture. Consider a pre-purification step like recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

The common impurities in commercial this compound are typically related to its synthesis and stability. The two primary synthetic routes are the Vilsmeier-Haack formylation of 2-aminopyridine and the oxidation of 2-amino-6-methylpyridine.

  • From Vilsmeier-Haack Synthesis:

    • Unreacted 2-Aminopyridine: Incomplete formylation can leave residual starting material.

    • Over-formylation or side reactions: The highly reactive Vilsmeier reagent can potentially lead to the formation of other formylated species or colored byproducts under harsh conditions.[2][3]

    • Residual Solvents and Reagents: Such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or their byproducts.

  • From Oxidation of 2-Amino-6-methylpyridine:

    • Unreacted 2-Amino-6-methylpyridine: Incomplete oxidation will result in the presence of the starting material.[4]

    • Over-oxidation Product (2-Amino-6-pyridinecarboxylic acid): The aldehyde can be further oxidized to the corresponding carboxylic acid.

    • Intermediate (2-Amino-6-pyridinemethanol): Incomplete oxidation may also leave the alcohol intermediate.

  • Degradation Products:

    • Oxidation Products: The aldehyde group is susceptible to oxidation, especially when exposed to air, forming 2-amino-6-pyridinecarboxylic acid.

    • Dimerization Products: Aldehydes can undergo self-condensation or dimerization over time.

    • Hydrate Formation: In the presence of water, the aldehyde can form a hydrate.[5]

A summary of these potential impurities is presented in the table below:

Impurity Source Potential Impact on Experiments
2-AminopyridineIncomplete Vilsmeier-Haack reactionCan compete in reactions, leading to side products.
2-Amino-6-methylpyridineIncomplete oxidationMay not participate in the desired reaction, leading to lower yields.
2-Amino-6-pyridinecarboxylic acidOver-oxidation of the aldehydeCan alter the pH of the reaction and participate in acid-base reactions.
2-Amino-6-pyridinemethanolIncomplete oxidationMay be unreactive under the desired conditions.
Dimerization ProductsSelf-condensation of the aldehydeReduces the concentration of the active aldehyde, leading to lower yields.
Residual Solvents (e.g., DMF)Synthesis workupCan affect reaction kinetics and product purity.
Q2: How can I assess the purity of my commercial this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength where the main compound and potential impurities absorb (e.g., 254 nm) is typically used.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities. The aldehyde proton of this compound has a characteristic chemical shift around 9.8-10.0 ppm in ¹H NMR. Impurities will have their own distinct signals.[9][10][11][12]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is powerful for identifying the molecular weights of unknown impurities.

Q3: What is a reliable experimental protocol for purifying commercial this compound?

Recrystallization is an effective method for purifying solid organic compounds like this compound.

Experimental Protocol: Recrystallization [13][14][15][16]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, solvents like ethanol, isopropanol, or a mixture of ethanol and water could be suitable. Small-scale solubility tests are recommended to find the optimal solvent or solvent system.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate with stirring until the solvent boils.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Q4: How should I properly store this compound to minimize degradation?

To maintain the quality of this compound, it should be stored in a tightly sealed container to protect it from air and moisture. It is best stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

Visualizing the Workflow for Impurity Identification and Purification

The following diagram illustrates a logical workflow for assessing and addressing impurities in commercial this compound.

Workflow for Impurity Analysis and Purification of this compound cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Action A Receive Commercial This compound B Visual Inspection (Color, Form) A->B C Purity Check by HPLC/NMR B->C D Is Purity Acceptable for Application? C->D E Proceed to Experiment D->E Yes F Purification Required D->F No I Store Purified Product Under Inert Atmosphere E->I G Recrystallization or Column Chromatography F->G H Post-Purification Purity Check G->H H->E

Caption: Logical workflow for assessing and purifying commercial this compound.

References

Protocol for scaling up the synthesis of 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include appropriately substituted pyridine derivatives.[1] For instance, a synthesis can commence from a pyridine ring bearing groups at the 2 and 6 positions that can be chemically converted to an amino and a formyl group, respectively. Another viable route starts with the gradual construction of the pyridine ring itself.[1]

Q2: What are the key reaction types involved in the synthesis?

A2: The synthesis typically involves sequential modification of a pyridine derivative. This can include halogenation of the pyridine ring, followed by a nucleophilic substitution to introduce the amino group. The aldehyde group is often introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: Precise control of reaction conditions is crucial for achieving high yield and purity.[1] Key parameters to monitor and control include reaction temperature, pH, and reaction time. The proportion of reactants used also significantly impacts the outcome.[1]

Q4: How important is the purification of intermediates?

A4: The separation and purification of intermediate products are critical to prevent the accumulation of impurities.[1] This ensures the purity and improves the yield of the final this compound.[1]

Q5: What are the recommended storage conditions for this compound?

A5: Due to its chemical activity, this compound should be stored in a cool, dry, and well-ventilated area, away from fire and heat sources. It may be sensitive to air and moisture, so it should be sealed and stored properly.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time.[1] - Incorrect stoichiometry of reactants.[1] - Degradation of the product during workup.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature and time based on literature or small-scale trials. - Carefully control the molar ratios of the reactants. - Perform workup and purification at appropriate temperatures and pH to avoid product decomposition.
Formation of Byproducts - Lack of selectivity in the reaction. - Impurities in starting materials. - Side reactions due to incorrect reaction conditions.- Finely regulate reaction conditions to enhance selectivity.[1] - Ensure the purity of starting materials before use. - Adjust temperature, reagent addition rate, or solvent to minimize side reactions.
Difficulty in Purification - Presence of closely related impurities. - Oily or non-crystalline product.- Employ column chromatography with a suitable solvent system for purification. A common system is a hexane:EtOAc mixture.[2] - Consider recrystallization from an appropriate solvent to obtain a crystalline product.
Inconsistent Results on Scale-up - Inefficient heat and mass transfer in larger reaction vessels. - Localized concentration or temperature gradients.- Ensure efficient stirring to maintain homogeneity. - Control the rate of reagent addition to manage exothermic reactions. - Use a reactor with appropriate heating/cooling capabilities for the scale of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 2-Amino-6-methylpyridine

This step is a prerequisite if starting from 2,6-lutidine. A common method is the Chichibabin amination.

Step 2: Oxidation of 2-Amino-6-methylpyridine to this compound

This step involves the selective oxidation of the methyl group to an aldehyde.

  • Dissolution: Dissolve 2-amino-6-methylpyridine in a suitable solvent such as 1,4-dioxane.

  • Oxidant Addition: Add an oxidizing agent, for example, selenium dioxide.

  • Reaction: Reflux the mixture with stirring for a specified duration (e.g., 2 hours).[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the selenium dioxide.[3]

    • The filtrate is then concentrated under reduced pressure to yield the crude product.[3]

  • Purification: The crude product is purified by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary

Parameter Value Reference
Yield (Oxidation Step) Up to 99% (for a similar compound)[3]
Reaction Time (Oxidation) 2 hours[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 2-Amino-6-methylpyridine (Starting Material) cluster_1 Oxidation to this compound start 2,6-Lutidine amination Chichibabin Amination start->amination product1 2-Amino-6-methylpyridine amination->product1 dissolution Dissolve in 1,4-Dioxane product1->dissolution oxidation Add Selenium Dioxide & Reflux dissolution->oxidation workup Cool, Filter, Concentrate oxidation->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reactions with 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing chemical reactions involving 2-Amino-6-pyridinecarboxaldehyde.

General Handling and Purity FAQs

Q1: How should this compound be stored?

A1: It should be stored in a tightly sealed container in a cool, dry place, protected from light and heat. For long-term storage, maintaining temperatures at -20°C is recommended to prevent degradation.

Q2: The melting point of my this compound is lower than the reported 107-111 °C range. What does this indicate?

A2: A melting point that is broad or lower than the literature value often suggests the presence of impurities.[1] These impurities can negatively impact your reaction's outcome. Purification, for instance, through recrystallization, may be necessary before use.

Section 1: Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions involving the aldehyde group of this compound are fundamental for synthesizing Schiff bases and other imine derivatives.[2] However, challenges such as low yields and side reactions can arise.

Troubleshooting Guide: Condensation Reactions
Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Deactivated Amine: The amine reacting with the aldehyde may be sterically hindered or electronically deactivated. 2. Catalyst Inefficiency: The chosen acid or base catalyst may be inappropriate or used in an incorrect concentration. 3. Reversible Reaction: The equilibrium may favor the starting materials.1. Increase Reactivity: If possible, switch to a more nucleophilic amine. 2. Catalyst Optimization: Screen different acid catalysts (e.g., p-TsOH, Sc(OTf)₃) or base catalysts. Optimize the catalyst loading. 3. Shift Equilibrium: Remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Formation of Side Products 1. Self-Condensation: The amino group of one molecule may react with the aldehyde of another. 2. Over-reaction: The initial product might undergo further unintended reactions.1. Controlled Addition: Add the this compound slowly to the solution containing the other amine to maintain a low concentration. 2. Temperature Control: Run the reaction at a lower temperature to minimize side reactions. Monitor reaction progress closely using TLC or LC-MS to stop it upon completion.
Product Instability/Decomposition Hydrolysis: The resulting imine (Schiff base) can be susceptible to hydrolysis, especially in the presence of acid and water.Ensure anhydrous conditions during the reaction and work-up. Use a non-aqueous work-up if possible. Store the final product under an inert atmosphere.
General Experimental Protocol: Schiff Base Formation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add the amine substrate (1.0 eq) and a suitable anhydrous solvent (e.g., Toluene, THF).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reagent Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the removal of water. Continue heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Schiff base.

Troubleshooting Logic for Condensation Reactions

G start Low Yield in Condensation Reaction check_purity Verify Purity of This compound and Amine Substrate start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions If pure is_anhydrous Are Conditions Anhydrous? check_conditions->is_anhydrous add_drying Add Molecular Sieves or Use Dean-Stark Trap is_anhydrous->add_drying No optimize_catalyst Optimize Catalyst is_anhydrous->optimize_catalyst Yes add_drying->optimize_catalyst screen_catalysts Screen Acid/Base Catalysts (e.g., p-TsOH, Sc(OTf)₃) optimize_catalyst->screen_catalysts adjust_temp Adjust Temperature screen_catalysts->adjust_temp increase_temp Increase Temperature to Shift Equilibrium adjust_temp->increase_temp success Problem Resolved increase_temp->success

Caption: Troubleshooting workflow for low-yield condensation reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

The Sonogashira coupling is a powerful method for forming C-C bonds between a terminal alkyne and an aryl halide. When using this compound, the corresponding halide (e.g., 2-Amino-6-bromo-pyridinecarboxaldehyde) is required. The presence of both the amino and aldehyde groups can influence catalyst activity and side reactions.

FAQs: Sonogashira Coupling

Q1: My Sonogashira coupling reaction is sluggish or fails. What are the common causes?

A1: The most common issues include:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or deactivated. The amino group on the pyridine ring can sometimes coordinate to the metal center, inhibiting catalysis.

  • Ineffective Base: The base may not be strong enough to deprotonate the terminal alkyne effectively.

  • Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrate.

  • Copper(I) Issues: If using a copper co-catalyst, its oxidation or poor quality can halt the reaction.

Q2: How can I improve the yield of my Sonogashira coupling?

A2: To improve yields, consider the following:

  • Catalyst System: Use a robust palladium catalyst like PdCl₂(PPh₃)₂ or a pre-catalyst with a suitable ligand (e.g., XPhos, SPhos).[3]

  • Solvent and Base: Ensure the use of a degassed, anhydrous solvent. A common combination is an amine base (like triethylamine or diisopropylethylamine) which can also serve as the solvent.[4]

  • Copper-Free Conditions: To avoid issues with copper, a copper-free Sonogashira protocol can be employed, often requiring a stronger base like tetrabutylammonium fluoride (TBAF).[3]

  • Temperature: Gently heating the reaction (e.g., 40-80 °C) can increase the reaction rate, but monitor for potential decomposition.

Catalyst and Conditions for Sonogashira Coupling
Parameter Condition 1 (Classical) Condition 2 (Copper-Free)
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) (1-3 mol%)
Co-catalyst CuI (2-10 mol%)None
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)K₂CO₃, Cs₂CO₃, or TBAF
Solvent THF, DMF, or Toluene/TEA mixtureDioxane, Toluene, or DMF
Temperature Room Temperature to 80 °C60 °C to 110 °C
Typical Yields 60-95%70-98%

Catalytic Cycle for Sonogashira Coupling

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdiia Ar-Pd(II)L₂-X oxidative_add->pdiia transmetal Transmetalation pdiia->transmetal pdiib Ar-Pd(II)L₂-C≡CR transmetal->pdiib reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 product Ar-C≡CR reductive_elim->product Product out arx Ar-X arx->oxidative_add + Ar-X rcc_cu R-C≡C-Cu rcc_cu->transmetal + R-C≡C-Cu

Caption: Simplified catalytic cycle for a copper-mediated Sonogashira coupling.

Section 3: Hydrogenation Reactions

The aldehyde and pyridine ring of this compound can be reduced via catalytic hydrogenation. Selectivity is a key challenge: reducing the aldehyde to an alcohol, reducing the pyridine ring to a piperidine, or both.

Troubleshooting Guide: Hydrogenation
Issue Potential Cause Recommended Solution
Low or No Reaction 1. Catalyst Poisoning: Impurities (sulfur, halides) in the substrate or solvent can poison the catalyst. 2. Inactive Catalyst: The catalyst may be old or improperly handled.1. Purify Substrate: Ensure high purity of the starting material and use high-grade solvents. 2. Use Fresh Catalyst: Use a fresh batch of catalyst. Consider an acid-resistant catalyst like 10% Pd/C, MA type, for reactions under acidic conditions.[5]
Poor Selectivity (Ring vs. Aldehyde) 1. Reaction Conditions: Temperature, pressure, and solvent polarity all influence selectivity. 2. Catalyst Choice: Different catalysts have different selectivities (e.g., Pd vs. Pt vs. Rh).1. Adjust Conditions: For selective aldehyde reduction, milder conditions (lower pressure, room temperature) are often preferred. For ring saturation, higher pressures and temperatures may be needed.[6] 2. Fine-Tune with Additives: Adding an acid (like H₂SO₄) can promote the hydrogenation of the pyridine ring over a Pd/C catalyst.[6]
Formation of Byproducts (e.g., over-reduction) The reaction was allowed to proceed for too long, or the conditions were too harsh.Monitor the reaction closely by GC-MS or ¹H NMR to determine the optimal reaction time. Use lower catalyst loading or milder conditions to gain better control.
Catalyst Selection for Hydrogenation
Target Product Catalyst Typical Conditions Notes
2-Amino-6-(hydroxymethyl)pyridine NaBH₄Methanol, 0 °C to RTChemoselective reduction of the aldehyde. Not a catalytic hydrogenation with H₂.
6-Amino-piperidine-2-carbaldehyde Rh/C or Ru/CH₂ (5-20 bar), Methanol, RTRhodium and Ruthenium catalysts are often effective for hydrogenating heteroaromatic rings under milder conditions.[5]
(6-Amino-piperidin-2-yl)methanol Pd/C or PtO₂H₂ (5-50 bar), Acetic Acid or Ethanol, 30-60 °CPlatinum and Palladium catalysts are effective for reducing both the ring and the aldehyde, especially under acidic conditions.[6]

General Experimental Workflow for Hydrogenation

G start Start: Prepare Reagents setup Setup Hydrogenation Reactor (e.g., Parr Shaker) start->setup add_reagents Add Substrate, Solvent, and Catalyst to Vessel setup->add_reagents inert Flush System with N₂ add_reagents->inert hydrogenate Pressurize with H₂ and Begin Agitation/Heating inert->hydrogenate monitor Monitor H₂ Uptake and Reaction Progress (TLC/GC) hydrogenate->monitor depressurize Cool and Carefully Vent Reactor monitor->depressurize Reaction Complete filter Filter Catalyst (e.g., through Celite®) depressurize->filter purify Concentrate and Purify Product filter->purify end End: Characterize Product purify->end

Caption: General experimental workflow for catalytic hydrogenation.

References

Navigating Temperature Control in 2-Amino-6-pyridinecarboxaldehyde Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining precise temperature control is paramount when working with the versatile yet sensitive reagent, 2-Amino-6-pyridinecarboxaldehyde. Its dual functional groups—an amino group and an aldehyde—endow it with a rich reactivity profile, but also introduce the potential for exothermic events and the formation of unwanted side products if not handled with care. This technical support center provides troubleshooting guidance and frequently asked questions to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary temperature-related risks when working with this compound?

A1: The primary risks stem from the compound's reactivity. The aldehyde and amino groups can participate in various condensation and addition reactions, some of which can be exothermic. Poor temperature control can lead to:

  • Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure, which can result in vessel failure and release of hazardous materials.[1][2][3][4]

  • Formation of Impurities: Elevated temperatures can promote the formation of side products, such as self-condensation products or decomposition materials, which can complicate purification and reduce the yield of the desired product.

  • Decreased Product Stability: The desired product may be thermally labile and degrade at higher temperatures.

Q2: What are the recommended storage and handling temperatures for this compound?

A2: Due to its sensitivity, this compound should be stored in a cool, dry, and well-ventilated place, away from heat and light.[5] It is often recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.

Q3: Are there general temperature ranges to consider for reactions involving this compound?

A3: While the optimal temperature is highly reaction-specific, a cautious approach is always recommended. For reactions involving related pyridine aldehydes, temperatures in the range of 25-35°C have been utilized for controlled hydrogenations.[6] For other transformations, such as oxidations, temperatures can be much lower, for instance, cooling to -10 to 0°C before the addition of an oxidizing agent and maintaining the temperature between 10-25°C during the reaction has been reported for a related synthesis.[7][8] It is crucial to perform a thorough literature search for the specific reaction type you are conducting and to consider reaction calorimetry for novel processes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Exotherm (Rapid Temperature Rise) Reaction is more exothermic than anticipated; inadequate cooling; addition rate of a reagent is too fast.1. Immediately cease the addition of any reagents. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). 3. If necessary, use an external cooling bath (e.g., ice-water or dry ice-acetone). 4. For future experiments, consider diluting the reagents, slowing the addition rate, or using a reaction calorimeter to better understand the heat flow.
Low Yield of Desired Product Side reactions occurring due to elevated temperatures; decomposition of the starting material or product.1. Monitor the reaction temperature closely and ensure it does not exceed the desired range. 2. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. 3. Analyze the crude reaction mixture to identify potential side products, which can provide clues about the undesired reaction pathway.
Formation of Dark-Colored Impurities Decomposition or polymerization of the starting material or product at elevated temperatures. Aminopyridines can darken over time, a process accelerated by heat and light.[9]1. Implement stricter temperature control. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. 3. Use purified reagents and solvents to avoid catalytic decomposition.
Inconsistent Reaction Times Fluctuations in reaction temperature affecting the reaction rate.1. Utilize a reliable temperature control system (e.g., a thermostat-controlled bath or a automated laboratory reactor). 2. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Experimental Protocols: Best Practices for Temperature Control

While specific protocols are reaction-dependent, the following best practices should be integrated into any experimental design involving this compound:

  • Initial Hazard Assessment: Before any experiment, a thorough hazard assessment should be conducted. This includes reviewing the literature for any known thermal hazards associated with the planned reaction and considering the potential for exothermic decomposition.[2][3][4]

  • Small-Scale Trials: Always begin with small-scale experiments to safely assess the reaction's thermal behavior before scaling up.

  • Controlled Reagent Addition: For potentially exothermic reactions, add one of the reactive components slowly and in a controlled manner to a solution of the other reactants. This allows for the dissipation of any heat generated.

  • Efficient Cooling: Ensure that an appropriate cooling system is in place and is capable of handling the potential heat load of the reaction. This may include a simple ice bath, a cryostat, or an automated reactor cooling system.

  • Continuous Monitoring: Continuously monitor the internal temperature of the reaction mixture using a calibrated thermometer or thermocouple.

  • Inert Atmosphere: Given the sensitivity of aminopyridines to oxidation, which can be accelerated by heat, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9]

Data Presentation

Physical Properties of Related Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C6H6N2O122.12Not readily availableNot readily available
2-AminopyridineC5H6N294.1254 - 58204 - 210
4-AminopyridineC5H6N294.12155 - 158273
3-Aminopyridine-4-carboxaldehydeC6H6N2O122.12Not readily availableNot readily available

Note: Specific physical data for this compound is not consistently reported in publicly available literature. The data for related compounds is provided for comparative purposes.

Visualizations

Logical Workflow for Troubleshooting Temperature-Related Issues

Caption: A logical workflow for diagnosing and addressing temperature-related issues in chemical reactions.

Signaling Pathway for a Potential Runaway Reaction

RunawayReactionPathway Initiation Initiating Event (e.g., Reagent Addition) Exotherm Exothermic Reaction Initiation->Exotherm HeatGeneration Rate of Heat Generation Exotherm->HeatGeneration Accumulation Heat Accumulation HeatGeneration->Accumulation HeatRemoval Rate of Heat Removal HeatRemoval->Accumulation Insufficient TempIncrease Temperature Increase Accumulation->TempIncrease RateIncrease Increased Reaction Rate TempIncrease->RateIncrease RateIncrease->HeatGeneration Runaway Runaway Reaction RateIncrease->Runaway

Caption: A simplified diagram illustrating the positive feedback loop that can lead to a runaway reaction.

References

Validation & Comparative

A Comparative Guide to Cyclization Reactions: 2-Amino-6-pyridinecarboxaldehyde vs. 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel heterocyclic compounds. This guide provides a detailed comparison of 2-Amino-6-pyridinecarboxaldehyde and 2-aminobenzaldehyde in cyclization reactions, focusing on the widely utilized Friedländer annulation and its analogues. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to inform the rational design of synthetic routes towards quinolines and their aza-analogs, naphthyridines.

Introduction to the Reactants

2-aminobenzaldehyde is a well-established precursor in the synthesis of quinolines, a core scaffold in numerous pharmaceuticals. Its reactivity is characterized by the interplay between the nucleophilic amino group and the electrophilic aldehyde on a benzene ring. This compound is a pyridine analogue, where a nitrogen atom in the aromatic ring is expected to modulate the electronic properties and, consequently, the reactivity of the molecule. The cyclization of this precursor with active methylene compounds typically yields naphthyridines, which are also of significant interest in medicinal chemistry.

The Friedländer Annulation: A Versatile Cyclization Strategy

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester, to form a quinoline or a related heterocyclic system.[1][2][3] This reaction can be catalyzed by either acids or bases and is a cornerstone in heterocyclic synthesis due to its efficiency and versatility.[1][3][4]

Performance in Cyclization Reactions

While direct comparative studies under identical conditions are scarce in the literature, the performance of each aldehyde can be evaluated from their respective applications in Friedländer and analogous cyclization reactions.

2-aminobenzaldehyde in Quinoline Synthesis

2-aminobenzaldehyde is extensively used in the Friedländer synthesis to produce a wide array of substituted quinolines.[5][6] The reaction generally proceeds with good to excellent yields with a variety of ketones.

Table 1: Reaction Yields for the Friedländer Synthesis with 2-aminobenzaldehyde and Various Ketones.

KetoneProductCatalyst/SolventYield (%)Reference
Acetophenone2-PhenylquinolineKOH/EtOH72[7]
Cyclohexanone1,2,3,4-TetrahydroacridinePiperidine/EtOH85[5]
Ethyl acetoacetateEthyl 2-methylquinoline-3-carboxylateAcOHquantitative[5]
Acetone2-MethylquinolineNaOH/H₂O65[6]
1,3-IndandioneIndeno[1,2-b]quinoline-11-oneWater (catalyst-free)95[5]
This compound and its Isomers in Naphthyridine Synthesis

While specific data for this compound is limited, its isomers, such as 3-aminoisonicotinaldehyde and 3-aminopyridine-4-carbaldehyde, have been successfully employed in Friedländer-type syntheses to afford various naphthyridine derivatives.[8][9] These reactions demonstrate the viability of aminopyridine aldehydes as substrates for this transformation, leading to the formation of aza-quinoline scaffolds. The nitrogen atom in the pyridine ring can influence the reactivity of the amino and aldehyde groups, potentially affecting reaction rates and yields compared to its benzene counterpart.

Table 2: Reaction Yields for the Friedländer-type Synthesis with Aminopyridine Aldehyde Isomers and Various Ketones.

Aminopyridine AldehydeKetoneProductCatalyst/SolventYield (%)Reference
3-AminoisonicotinaldehydeAcetophenone2-Phenyl-1,7-naphthyridineKOH/EtOH71[8]
3-Aminoisonicotinaldehyde4-Methoxyacetophenone2-(4-Methoxyphenyl)-1,7-naphthyridineKOH/EtOH65[8]
3-Aminopyridine-4-carbaldehyde2-Methylcyclohexanone9-Methyl-5,6,7,8-tetrahydrobenzo[b][8][10]naphthyridineNot specifiedNot specified[9]
3-Amino-4-acetylpyridineSelf-condensation2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridineNot specified97[8]

Experimental Protocols

General Protocol for the Friedländer Synthesis of Quinolines using 2-aminobenzaldehyde

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-aminobenzaldehyde (1.0 mmol)

  • Ketone (1.0-1.2 mmol)

  • Catalyst (e.g., KOH, 0.1 mmol or a few drops of piperidine/acetic acid)

  • Solvent (e.g., Ethanol, 5-10 mL)

Procedure:

  • To a solution of 2-aminobenzaldehyde in the chosen solvent, add the ketone.

  • Add the catalyst to the reaction mixture.

  • The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate upon cooling or after the addition of water. The solid is collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis).[1]

Base-Catalyzed Friedländer Annulation

Under basic conditions, the reaction is initiated by the formation of an enolate from the active methylene compound, which then undergoes an aldol-type condensation with the 2-aminoaryl aldehyde. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration, yields the final heterocyclic product.

Base_Catalyzed_Friedlander cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzaldehyde 2-aminobenzaldehyde aldol_adduct Aldol Adduct 2_aminobenzaldehyde->aldol_adduct ketone Ketone (with α-H) enolate Enolate ketone->enolate Base enolate->aldol_adduct Aldol Condensation cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Cyclization quinoline Quinoline cyclized_intermediate->quinoline Dehydration

Caption: Base-catalyzed Friedländer synthesis of quinolines.

Friedländer-type Annulation for Naphthyridine Synthesis

The synthesis of naphthyridines from this compound and its isomers follows a similar mechanistic pathway to the classical Friedländer synthesis. The presence of the nitrogen atom in the pyridine ring may influence the rate of the reaction steps but does not fundamentally alter the overall transformation.

Pyridine_Friedlander cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_amino_6_pyridinecarboxaldehyde 2-Amino-6- pyridinecarboxaldehyde aldol_adduct Aldol Adduct 2_amino_6_pyridinecarboxaldehyde->aldol_adduct ketone Ketone (with α-H) enolate Enolate ketone->enolate Base enolate->aldol_adduct Aldol Condensation cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Cyclization naphthyridine Naphthyridine cyclized_intermediate->naphthyridine Dehydration

References

A Comparative Study of Pyridinecarboxaldehyde Isomers in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-, 3-, and 4-pyridinecarboxaldehyde isomers as precursors for catalysts, focusing on their application in oxidation and cross-coupling reactions. This guide provides a comparative analysis of their performance, supported by experimental data, and includes detailed protocols for catalyst synthesis and application.

The isomeric forms of pyridinecarboxaldehyde—2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde—serve as versatile building blocks in the synthesis of ligands and their subsequent metal complexes used in catalysis. The position of the aldehyde group on the pyridine ring significantly influences the electronic and steric properties of the resulting catalysts, thereby dictating their activity, selectivity, and overall efficiency in various organic transformations. This guide offers a comparative perspective on these isomers in the context of catalytic applications, with a focus on oxidation and Suzuki-Miyaura cross-coupling reactions.

Influence of Isomerism on Catalytic Performance

The location of the nitrogen atom within the pyridine ring relative to the coordinating aldehyde group is a critical determinant of the catalytic behavior of the corresponding metal complexes.

  • 2-Pyridinecarboxaldehyde: The proximity of the nitrogen atom to the aldehyde group in 2-pyridinecarboxaldehyde allows for the formation of stable, bidentate Schiff base ligands that can chelate to a metal center. This chelation effect often enhances the stability and activity of the resulting catalyst. Metal complexes derived from 2-pyridinecarboxaldehyde have shown high efficiency in various reactions, including the oxidation of alcohols and alkenes.[1]

  • 3-Pyridinecarboxaldehyde: In 3-pyridinecarboxaldehyde, the nitrogen atom is meta-positioned relative to the aldehyde group. This arrangement typically leads to the formation of monodentate ligands through the aldehyde, with the pyridine nitrogen acting as a more distant potential coordination site. This can result in different coordination geometries and electronic environments around the metal center compared to the 2-isomer, potentially leading to altered catalytic activity and selectivity.

  • 4-Pyridinecarboxaldehyde: Similar to the 3-isomer, 4-pyridinecarboxaldehyde forms monodentate ligands through the aldehyde group. The para-position of the nitrogen atom allows it to influence the electronic properties of the aromatic system through resonance, which can impact the catalytic cycle. Complexes derived from 4-pyridyl Schiff bases have been investigated as catalysts, for instance, in Suzuki-Miyaura coupling reactions.[2]

Data Presentation: A Comparative Overview of Catalytic Performance

Table 1: Catalytic Oxidation of Alcohols

Catalyst PrecursorMetal CenterSubstrateOxidantProductConversion (%)Selectivity (%)Reference
2-Pyridinecarboxaldehyde Schiff BaseCu(II)Benzyl AlcoholH₂O₂Benzaldehyde>95>99[3]
2-Pyridinecarboxaldehyde Schiff BaseNi(II)Benzyl AlcoholTBHPBenzaldehyde89>99[4]
2-Pyridinecarboxaldehyde Schiff BaseCo(II)Benzyl AlcoholTBHPBenzaldehyde65>99[4]

TBHP: tert-Butyl hydroperoxide

Table 2: Catalytic Suzuki-Miyaura Cross-Coupling Reaction

Catalyst PrecursorMetal CenterAryl HalideArylboronic AcidProductYield (%)Reference
4-Pyridyl Schiff BasePd(II)Aryl BromidePhenylboronic AcidBiphenyl derivatives>90[2]
Pyridoxal-5'-phosphate (related pyridyl aldehyde) Schiff BasePd(II)Aryl HalidesArylboronic AcidsBiphenyl derivatives86-99[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative experimental protocols for the synthesis of a Schiff base ligand and its copper(II) complex, and its subsequent application in the catalytic oxidation of benzyl alcohol.

Protocol 1: Synthesis of a Pyridine-2-carboxaldehyde Schiff Base Ligand and its Copper(II) Complex

A. Synthesis of the Schiff Base Ligand (2-((E)-(p-tolylimino)methyl)pyridine)

  • Dissolve pyridine-2-carboxaldehyde (0.50 g, 4.6 mmol) and p-toluidine (0.50 g, 4.6 mmol) in 17 mL of methanol in a round-bottom flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Continue stirring for an additional 2 hours after a beige precipitate forms.

  • Collect the precipitate by filtration and dry to yield the Schiff base ligand.

B. Synthesis of the Copper(II)-Schiff Base Complex

  • Prepare a solution of the Schiff base ligand (1 mmol) in methanol.

  • In a separate flask, dissolve copper(II) chloride (CuCl₂) (1 mmol) in methanol.

  • Add the copper(II) chloride solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the solution to cool to room temperature, during which the complex will precipitate.

  • Collect the solid complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Catalytic Oxidation of Benzyl Alcohol
  • To a solution of the synthesized Cu(II)-Schiff base complex (0.03 mmol) in 10 mL of dimethyl sulfoxide (DMSO), add benzyl alcohol (0.1 mL, 1.0 mmol).

  • Stir the mixture at a constant temperature (e.g., 70 °C) in a water bath.

  • Initiate the reaction by adding a controlled amount of aqueous hydrogen peroxide (H₂O₂, 30%).

  • Monitor the progress of the reaction by gas chromatography (GC) at regular intervals.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Analyze the product yield and selectivity using GC.[6]

Mandatory Visualization

experimental_workflow Experimental Workflow for Catalyst Synthesis and Application cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction start Start Materials: Pyridinecarboxaldehyde Amine Metal Salt ligand_synth Schiff Base Ligand Synthesis start->ligand_synth complex_synth Metal Complex Synthesis ligand_synth->complex_synth catalyst Isolated Catalyst complex_synth->catalyst reaction Catalytic Oxidation catalyst->reaction catalyst->reaction reactants Reactants: Substrate Oxidant reactants->reaction product Product reaction->product analysis Analysis (GC) product->analysis

Caption: Workflow for catalyst synthesis and its application in a catalytic reaction.

catalytic_cycle Proposed Catalytic Cycle for Alcohol Oxidation catalyst [L-Cu(II)] Active Catalyst substrate_coordination Substrate Coordination [L-Cu(II)-ROH] catalyst->substrate_coordination + RCH2OH oxidation_step Oxidation [L-Cu(I)] + R=O substrate_coordination->oxidation_step - H+ reoxidation Re-oxidation (with Oxidant) oxidation_step->reoxidation + Oxidant reoxidation->catalyst - Reduced Oxidant

Caption: A simplified proposed catalytic cycle for the oxidation of an alcohol.

References

A Comparative Analysis of 2-Amino-6-pyridinecarboxaldehyde and Salicylaldehyde-Based Ligands in Medicinal and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of ligands is a cornerstone in the development of novel therapeutics and efficient catalysts. Among the vast array of ligand scaffolds, Schiff bases derived from 2-Amino-6-pyridinecarboxaldehyde and salicylaldehyde have garnered significant attention due to their versatile coordination chemistry and wide range of applications. This guide provides an objective comparison of the efficacy of these two ligand classes, supported by experimental data from the literature, to aid in the selection and design of next-generation metal complexes.

Overview of Ligand Architectures

Both this compound and salicylaldehyde-based ligands are typically synthesized through a condensation reaction between an aldehyde and a primary amine. The resulting Schiff base ligands possess an imine (-C=N-) linkage that is crucial for their coordination to metal ions.

Salicylaldehyde-based ligands are characterized by a phenolic hydroxyl group ortho to the imine bond. This arrangement allows for the formation of stable six-membered chelate rings with metal ions through the deprotonated phenolic oxygen and the imine nitrogen.

This compound-derived ligands , on the other hand, incorporate a pyridine ring with an amino group at the 2-position and a carboxaldehyde at the 6-position. This structure provides a tridentate N,N,O-donor set, with the pyridine nitrogen, the imine nitrogen, and the deprotonated amino group participating in coordination. This often leads to the formation of highly stable five- and six-membered fused chelate rings.

Comparative Efficacy in Anticancer Applications

Metal complexes of both ligand types have demonstrated significant potential as anticancer agents. The cytotoxic activity is often evaluated by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Data Presentation: Anticancer Activity (IC50, µM)
Metal ComplexLigand TypeCell LineIC50 (µM)Reference
[Cu(L)Cl]Salicylaldehyde-basedA-549 (Lung)0.59[1]
[Cu(L)(phen)]Salicylaldehyde-basedMCF-7 (Breast)29.63[1]
[Cu(L)(bpy)]Salicylaldehyde-basedHeLa (Cervical)54.37[1]
Cisplatin-A-549 (Lung)4.13[1]
Cisplatin-MCF-7 (Breast)13.01[1]
[Ru(L)]Pyridine-basedHeLa (Cervical)6.72 - 16.87[2]
[Ru(L)]Pyridine-basedMCF-7 (Breast)6.72 - 16.87[2]
[Trinuclear Ru(II), Rh(III), Ir(II) complexes]Pyridine-basedA2780 (Ovarian)More active than monomeric complexes[2]
[Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) complexes]Pyridine-based-19.7 - 45.2 (µM) and 3.5 - 41.9 (µg/ml)[2]

Note: Direct comparison is challenging due to variations in experimental conditions, cell lines, and specific ligand/metal combinations across studies. However, the data suggests that pyridine-based Schiff base metal complexes can exhibit potent anticancer activity, with some complexes showing IC50 values in the low micromolar range, comparable to or even better than the clinical drug Cisplatin in certain cell lines.[1][2] Salicylaldehyde-based complexes also demonstrate significant cytotoxicity.[1] The increased activity of metal complexes compared to the free ligands is a common observation for both classes.[2][3]

Comparative Efficacy in Antimicrobial Applications

The antimicrobial efficacy of these ligands and their metal complexes is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity (MIC, µg/mL)
CompoundLigand TypeMicroorganismMIC (µg/mL)Reference
Salicylaldehyde Schiff bases (various)Salicylaldehyde-basedP. aeruginosa50 - >200[4][5]
Salicylaldehyde Schiff bases (various)Salicylaldehyde-basedE. coli50 - >200[4][5]
Salicylaldehyde Schiff bases (various)Salicylaldehyde-basedS. aureus100 - >200[4][5]
N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-aminePyridine-basedS. aureus0.625 (in DMF)[6]
N-(5-nitro-2- hydroxylbenzylidene) pyridin-2- aminePyridine-basedE. coli5 (in dioxane)[6]

Note: The antimicrobial activity is highly dependent on the specific substituents on the Schiff base ligand and the nature of the microorganism.[6] For salicylaldehyde-based Schiff bases, MIC values typically range from 50 to over 200 µg/mL.[4][5] Certain substituted pyridine-based Schiff bases have shown potent activity, with MIC values as low as 0.625 µg/mL against S. aureus.[6] Chelation with metal ions often enhances the antimicrobial activity of both ligand types.

Comparative Efficacy in Catalysis

Both classes of ligands have been successfully employed in various catalytic transformations, including oxidation and carbon-carbon bond-forming reactions. The efficiency of a catalyst is often measured by its turnover number (TON) or turnover frequency (TOF).

Data Presentation: Catalytic Activity
CatalystLigand TypeReactionEfficiencyReference
Ruthenium(III) complexesSalicylaldehyde-basedCatechol oxidationTurnover frequency calculated[7]
Oxovanadium(IV) complexesSalicylaldehyde-basedCyclooctene epoxidation86.71% - 88.42% conversion[8]
Ruthenium(III) complexesPyridine-based (quinoxaline)Catechol oxidationComparative study of initial rates[7]

Experimental Protocols

General Synthesis of Schiff Base Ligands

A common method for the synthesis of both salicylaldehyde and this compound derived Schiff bases involves the condensation reaction between the respective aldehyde and a primary amine.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde (Salicylaldehyde or This compound) Reflux Reflux / Stirring (with optional acid/base catalyst) Aldehyde->Reflux Amine Primary Amine Amine->Reflux Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reflux SchiffBase Schiff Base Ligand Reflux->SchiffBase Water Water Reflux->Water byproduct MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed cancer cells in 96-well plates Incubation1 Incubate (24h) CellSeeding->Incubation1 AddCompound Add varying concentrations of test compounds Incubation1->AddCompound Incubation2 Incubate (e.g., 24h, 48h) AddCompound->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate (e.g., 4h) AddMTT->Incubation3 AddSolvent Add solubilizing solvent (e.g., DMSO) Incubation3->AddSolvent MeasureAbsorbance Measure absorbance (e.g., at 570 nm) AddSolvent->MeasureAbsorbance CalculateViability Calculate cell viability (%) MeasureAbsorbance->CalculateViability DetermineIC50 Determine IC50 value CalculateViability->DetermineIC50 Efficacy_Factors cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_biological Biological/Reaction Environment center Ligand Efficacy StericHindrance Steric Hindrance center->StericHindrance ElectronicEffects Electronic Effects (electron-donating/ withdrawing groups) center->ElectronicEffects ChelateRingSize Chelate Ring Size and Stability center->ChelateRingSize Lipophilicity Lipophilicity center->Lipophilicity MetalIdentity Metal Identity (e.g., Cu, Ru, Pt) center->MetalIdentity OxidationState Oxidation State center->OxidationState CoordinationGeometry Coordination Geometry center->CoordinationGeometry TargetMolecule Target Molecule (e.g., DNA, enzyme) center->TargetMolecule CellularUptake Cellular Uptake center->CellularUptake ReactionConditions Reaction Conditions (solvent, temperature) center->ReactionConditions

References

Performance of 2-Amino-6-pyridinecarboxaldehyde in Schiff base formation versus other aminoaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Amino-6-pyridinecarboxaldehyde in Schiff Base Formation

Guide Objective: This document provides a comparative analysis of the performance of this compound in Schiff base formation against other common aminoaldehydes and related pyridine aldehydes. The guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the selection of precursors for Schiff base synthesis.

Introduction to Schiff Base Formation

Schiff bases, characterized by an azomethine or imine group (-C=N-), are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2][3][4] This reaction is a cornerstone of synthetic chemistry due to its versatility and the wide-ranging applications of the resulting products. Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts due to electronic conjugation.[1][4]

The pyridine moiety is a particularly valuable component in Schiff base ligands, as it can confer unique electronic properties and provide an additional coordination site (the pyridine nitrogen), making these ligands highly effective in forming stable transition metal complexes.[1][5] Such complexes are pivotal in catalysis, materials science, and the development of therapeutic agents with antibacterial, antifungal, and anticancer properties.[5][6]

This guide compares the reactivity of this compound with its isomers (2-, 3-, and 4-pyridinecarboxaldehyde) and with aromatic aminoaldehydes like 2-aminobenzaldehyde and 4-aminobenzaldehyde, focusing on reaction efficiency, yield, and the underlying electronic factors that govern performance.

Theoretical Comparison of Aldehyde Reactivity

The formation of a Schiff base proceeds via a two-step mechanism: (1) nucleophilic attack of the primary amine on the electrophilic carbonyl carbon to form a carbinolamine intermediate, and (2) acid- or base-catalyzed dehydration of the carbinolamine to yield the final imine.[2][4][7] The reactivity of the aldehyde is therefore largely dependent on the electrophilicity of its carbonyl carbon.

  • This compound: This molecule possesses competing electronic effects. The nitrogen atom within the pyridine ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the amino group at the 6-position is electron-donating, which can partially counteract this effect.

  • Pyridinecarboxaldehyde Isomers (2-, 3-, 4-): These isomers lack the electron-donating amino group. The position of the aldehyde group relative to the electron-withdrawing pyridine nitrogen influences its reactivity. Studies show that 2- and 4-pyridinecarboxaldehyde often exhibit higher reactivity due to the stronger electronic influence at these positions compared to the 3-position.[1]

  • 2-Aminobenzaldehyde: The ortho-amino group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. Its proximity to the aldehyde group can lead to steric hindrance or intramolecular hydrogen bonding. This compound is also well-known for its tendency to undergo self-condensation to form polymers or macrocycles, which can complicate its use in forming simple Schiff bases with other amines.[7]

  • 4-Aminobenzaldehyde: The para-amino group is a strong electron-donating group via resonance. This significantly increases the electron density on the carbonyl carbon, making it less electrophilic and potentially slowing the rate of Schiff base formation compared to unsubstituted benzaldehyde.[8]

Based on these electronic effects, this compound is expected to be more reactive than 4-aminobenzaldehyde but potentially less reactive than unsubstituted pyridinecarboxaldehydes due to the presence of the amino group.

Quantitative Performance Comparison

The following table summarizes experimental data from various studies, illustrating the performance of different aldehydes in Schiff base formation. It is important to note that direct comparison is challenging as reaction conditions (amine partner, solvent, temperature, catalysts) vary between studies. However, the data provides valuable insights into typical reaction times and yields.

Aldehyde PrecursorAmine PartnerSolventConditionsYield (%)Source
This compound 2,6-DiaminopyridineEthanolReflux, 15 hNot specified[9]
2-PyridinecarboxaldehydeL-TryptophanEthanol/MethanolReflux, 50°C, 2 h85%[1]
3-PyridinecarboxaldehydeL-TryptophanEthanol/MethanolReflux, 50°C, 2 h75%[1]
4-PyridinecarboxaldehydeL-TryptophanEthanol/MethanolReflux, 50°C, 2 h80%[1]
2-PyridinecarboxaldehydeVarious AminopyridinesEthanolReflux, 6 h63-86%[10]
2-Methoxybenzaldehyde2-AminopyridineEthanolReflux, 70°C, 3 hNot specified[11]
Substituted Benzaldehydes4-Aminobenzoic AcidEthanolReflux, 4-5 hNot specified[12]
Substituted Salicylaldehydes4-Aminobenzoic AcidAcetonitrileStirred, RT, 24 h52-85%[13]

Analysis: The data suggests that pyridinecarboxaldehydes without an amino substituent can form Schiff bases in high yields under relatively mild conditions (e.g., 2 hours reflux).[1] The 15-hour reflux required for a derivative of this compound indicates potentially slower kinetics.[9] Reactions involving aminobenzoic acid (as the amine component) also require several hours of reflux, highlighting that the overall reaction time is dependent on both the aldehyde and amine partners.[12][13]

Experimental Protocols

Below are representative experimental protocols for the synthesis of Schiff bases from different aldehyde precursors.

Protocol 1: Synthesis of Schiff Base from Pyridinecarboxaldehyde Isomers and L-Tryptophan [1]

  • Preparation of Amine Solution: Dissolve L-tryptophan (10 mmol) in 100 mL of an alcohol solution (ethanol or methanol) containing potassium hydroxide (KOH, 10 mmol) with constant stirring under a dry nitrogen atmosphere at 18-20°C.

  • Reaction Initiation: To the resulting solution, add the corresponding pyridinecarboxaldehyde isomer (2-, 3-, or 4-) (10 mmol) with stirring.

  • Reaction Conditions: Reflux the mixture at 50°C for 2 hours. The formation of a yellow-colored solution indicates Schiff base formation.

  • Isolation: Cool the reaction mixture. The product can be isolated by evaporation of the solvent and subsequent purification.

Protocol 2: General Synthesis of Schiff Base from an Aldehyde and an Aminopyridine [10][11]

  • Reactant Dissolution: Prepare a solution of the pyridine aldehyde (e.g., 2-pyridinecarboxaldehyde, 5.0 mmol) in 5.0 mL of anhydrous ethanol. In a separate flask, dissolve the amine compound (e.g., 2-amino-6-methylpyridine, 5.0 mmol) in the same volume of anhydrous ethanol.

  • Reaction Initiation: Mix the two solutions.

  • Reaction Conditions: Reflux the mixture with stirring for 3 to 6 hours.

  • Isolation: Remove the reaction solvent using a rotary evaporator.

  • Purification: Extract the product from the residue using petroleum ether. Keep the collected petroleum ether phase in a freezer to allow for crystallization of the product. Dry the resulting crystals at room temperature.

Visualizing Chemical Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved in Schiff base synthesis.

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1_NH2 Primary Amine (R-NH₂) Carbinolamine Carbinolamine R1_NH2->Carbinolamine Nucleophilic Attack R2_CHO Aldehyde (R'-CHO) R2_CHO->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water H₂O

Caption: General mechanism of Schiff base formation.

Experimental_Workflow A 1. Dissolve Aldehyde & Amine in Solvent Separately B 2. Mix Reactant Solutions A->B C 3. Heat Mixture (Reflux) for Specified Time B->C D 4. Cool to Room Temperature to Induce Precipitation C->D E 5. Isolate Product (Filtration) D->E F 6. Purify Product (Recrystallization) E->F G 7. Characterize Structure (FTIR, NMR, etc.) F->G

Caption: Standard experimental workflow for Schiff base synthesis.

Aldehyde_Reactivity cluster_pyridine Pyridine Aldehydes cluster_benzene Benzaldehydes P2 2-Pyridinecarboxaldehyde (High Reactivity) AP This compound (Moderate Reactivity) P2->AP Adding -NH₂ group can decrease reactivity P2_effect Strongly e⁻ withdrawing pyridine N activates C=O P2->P2_effect B4 4-Aminobenzaldehyde (Low Reactivity) AP->B4 Pyridine ring is more activating than phenyl ring AP_effect e⁻ withdrawing pyridine N vs. e⁻ donating NH₂ AP->AP_effect B2 2-Aminobenzaldehyde (Moderate, Self-Condensation Prone) B4_effect Strongly e⁻ donating NH₂ deactivates C=O B4->B4_effect

Caption: Logical comparison of aldehyde reactivity.

Conclusion

This compound is a valuable precursor for synthesizing Schiff bases, particularly for applications in coordination chemistry where the resulting ligand can offer multiple binding sites. Its performance is governed by a balance of electronic effects: the activating, electron-withdrawing nature of the pyridine ring and the deactivating, electron-donating nature of the amino group.

Key Findings:

  • Reactivity: Compared to unsubstituted pyridinecarboxaldehydes, this compound may exhibit slower reaction kinetics, potentially requiring longer reaction times or more forcing conditions. However, the presence of the pyridine ring likely makes it more reactive than aminobenzaldehydes, such as 4-aminobenzaldehyde, where the carbonyl group is significantly deactivated by the amino group.

  • Yield: High yields (75-85%) are readily achievable for Schiff bases derived from standard pyridinecarboxaldehydes under optimized conditions.[1] While specific yield data for this compound is limited in the reviewed literature, successful synthesis is documented.[9]

  • Utility: The choice of aldehyde precursor should be guided by the desired characteristics of the final Schiff base. This compound is an excellent choice for creating multidentate ligands capable of forming stable and functionally diverse metal complexes. For reactions where maximum speed and yield are the primary concerns, 2- or 4-pyridinecarboxaldehyde may be more suitable alternatives.

References

A Comparative Analysis of the Reactivity of 2-Amino-6-pyridinecarboxaldehyde and 2,6-pyridinedicarboxaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional pyridine aldehydes is paramount for the rational design of novel therapeutics, ligands, and functional materials. This guide provides a comparative analysis of the reactivity of 2-Amino-6-pyridinecarboxaldehyde and 2,6-pyridinedicarboxaldehyde, supported by structural insights, qualitative reactivity trends, and detailed experimental protocols.

Structural and Electronic Properties

The reactivity of the aldehyde groups in both this compound and 2,6-pyridinedicarboxaldehyde is intrinsically linked to the electronic nature of the pyridine ring and the substituents at the C2 and C6 positions.

PropertyThis compound2,6-Pyridinedicarboxaldehyde
Molecular Formula C₆H₆N₂O[1]C₇H₅NO₂[2]
Molecular Weight 122.12 g/mol [1]135.12 g/mol [2]
Key Functional Groups Aldehyde (-CHO), Amino (-NH₂)Two Aldehyde (-CHO) groups
Electronic Effect of Substituent The amino group is a strong electron-donating group (EDG) through resonance, increasing electron density on the pyridine ring and potentially reducing the electrophilicity of the aldehyde carbon.The second aldehyde group acts as an electron-withdrawing group (EWG), decreasing the electron density of the pyridine ring and increasing the electrophilicity of both aldehyde carbons.

The electron-donating nature of the amino group in this compound is expected to make its aldehyde group less electrophilic compared to the aldehyde groups in 2,6-pyridinedicarboxaldehyde. Conversely, the presence of a second electron-withdrawing aldehyde group in 2,6-pyridinedicarboxaldehyde enhances the electrophilicity of both carbonyl carbons, making them more susceptible to nucleophilic attack.

Comparative Reactivity

Based on the electronic properties, the following reactivity trends can be predicted:

  • Nucleophilic Addition: 2,6-Pyridinedicarboxaldehyde is expected to be more reactive towards nucleophiles than this compound. This is a direct consequence of the increased electrophilicity of its aldehyde carbons. Reactions such as the formation of Schiff bases, cyanohydrins, and acetals are anticipated to proceed at a faster rate with 2,6-pyridinedicarboxaldehyde.

  • Schiff Base Formation: Both compounds are valuable precursors for the synthesis of Schiff base ligands. However, the rate of condensation with primary amines is expected to be significantly faster for 2,6-pyridinedicarboxaldehyde. The electron-withdrawing nature of the second aldehyde group facilitates the initial nucleophilic attack by the amine and the subsequent dehydration step.

  • Oxidation and Reduction: The reactivity in redox reactions will also be influenced by the substituents. The electron-rich nature of this compound may make the pyridine ring more susceptible to oxidation, while the aldehyde group itself might be slightly less prone to oxidation compared to those in 2,6-pyridinedicarboxaldehyde. Conversely, the electron-deficient nature of 2,6-pyridinedicarboxaldehyde would favor reduction of the aldehyde groups.

  • Intramolecular Interactions: In this compound, the proximity of the amino and aldehyde groups could allow for intramolecular hydrogen bonding, which may influence its conformation and reactivity.

Experimental Protocols

The following are representative experimental protocols for reactions involving the title compounds.

Synthesis of a Schiff Base from 2,6-Pyridinedicarboxaldehyde

This protocol describes the synthesis of a Schiff base ligand derived from the condensation of 2,6-pyridinedicarboxaldehyde and 8-aminoquinoline.[3]

Materials:

  • 2,6-Pyridinedicarboxaldehyde

  • 8-Aminoquinoline

  • Water

  • Sodium chloride

Procedure:

  • Prepare a hot solution of 2,6-pyridinedicarboxaldehyde (3 mmol) in 30 mL of water.

  • Prepare a hot solution of 8-aminoquinoline (6 mmol) in 450 mL of water.

  • Add the hot 2,6-pyridinedicarboxaldehyde solution to the hot 8-aminoquinoline solution.

  • Reflux the reaction mixture for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Add sodium chloride to salt out the product.

  • Filter the pale yellow precipitate, wash thoroughly with cold water, and dry in a vacuum desiccator over P₂O₅ at 50 °C.

Expected Yield: ~86%

Synthesis of a Macrocyclic Schiff Base from 2,6-Pyridinedicarboxaldehyde

This protocol outlines the general procedure for the templated synthesis of pyridyldiimine macrocyclic ligands.[4]

Materials:

  • 2,6-pyridinedicarboxaldehyde synthon (e.g., 4-tert-butyl-2,6-diformylpyridine)

  • An α,ω-diamine (e.g., ethylenediamine, propylenediamine)

  • An alkaline earth metal triflate salt (e.g., Ca(OTf)₂, Sr(OTf)₂) as a template

  • Dry solvent (e.g., acetonitrile)

Procedure:

  • In a nitrogen-purged glovebox, dissolve the 2,6-pyridinedicarboxaldehyde synthon (2 equivalents) and the alkaline earth metal triflate salt (2 equivalents) in the dry solvent.

  • To this solution, add a solution of the α,ω-diamine (2 equivalents) in the same dry solvent dropwise over a period of several hours.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/diethyl ether).

Synthesis of a Thiosemicarbazone from an Aminopyridine Carboxaldehyde Derivative

This protocol is adapted from the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and can serve as a general guideline for the synthesis of similar derivatives from this compound.[5]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Catalytic amount of acid (e.g., HCl)

Procedure:

  • Dissolve this compound in ethanol.

  • Add a solution of thiosemicarbazide in ethanol to the aldehyde solution.

  • Add a catalytic amount of acid to the reaction mixture.

  • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone derivative.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving the title compounds.

Schiff_Base_Formation_from_2_6_pyridinedicarboxaldehyde Workflow for Schiff Base Ligand Synthesis PDC 2,6-Pyridinedicarboxaldehyde Reaction Condensation Reaction (Reflux) PDC->Reaction Amine Primary Amine (2 eq.) Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Product Schiff Base Ligand Workup->Product Complexation Complexation Product->Complexation Metal Metal Salt Metal->Complexation MetalComplex Metal-Ligand Complex Complexation->MetalComplex

Caption: Workflow for the synthesis of Schiff base ligands from 2,6-pyridinedicarboxaldehyde and subsequent metal complexation.

Medicinal_Chemistry_Application_of_2_Amino_6_pyridinecarboxaldehyde Hypothetical Pathway for Drug Candidate Synthesis APC This compound Condensation Knoevenagel Condensation APC->Condensation Reagent Active Methylene Compound (e.g., malononitrile derivatives) Reagent->Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Condensation Intermediate Pyridyl-vinyl Intermediate Condensation->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization DrugCandidate Heterocyclic Drug Candidate Cyclization->DrugCandidate

Caption: A hypothetical synthetic pathway in medicinal chemistry utilizing this compound as a starting material.

Conclusion

Conversely, this compound, with its electron-donating amino group, exhibits a more moderated aldehyde reactivity. This nuanced reactivity, coupled with the presence of a nucleophilic amino group, opens up distinct synthetic possibilities, especially in the realm of medicinal chemistry where it can serve as a scaffold for the synthesis of diverse heterocyclic compounds with potential biological activity.[5][6][7]

The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reactivity profile. Further quantitative kinetic studies are warranted to provide a more precise and detailed comparison of their reactivity in various chemical transformations.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-6-pyridinecarboxaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this important molecule, offering quantitative data and experimental protocols to inform methodology selection.

Two plausible synthetic pathways to this compound are the multi-step synthesis involving a Vilsmeier-Haack reaction and a more direct route via the oxidation of 2-amino-6-methylpyridine. This comparison will delve into the specifics of each approach, presenting a clear overview of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Vilsmeier-Haack ReactionRoute B: Oxidation of 2-amino-6-methylpyridine
Starting Material Substituted Pyridine (e.g., 2-Halopyridine)2-amino-6-methylpyridine
Key Reactions Halogenation, Amination, Vilsmeier-Haack FormylationOxidation of a methyl group
Number of Steps Multiple stepsTypically two steps from 2-methylpyridine
Reagents & Conditions Halogenating agents, ammonia/amines, POCl₃/DMFOxidizing agents (e.g., SeO₂, MnO₂)
Reported Overall Yield Variable, dependent on each step's efficiency.A yield of 72% is reported for the precursor, 2-amino-6-methylpyridine. The subsequent oxidation yield is crucial for the overall efficiency. A similar oxidation of a related compound suggests a yield of around 76% for the oxidation step.
Advantages Potentially high-yielding formylation step.Shorter overall sequence. Readily available starting material for the precursor.
Disadvantages Longer synthetic sequence. The Vilsmeier-Haack reagent can be harsh for some substrates.The oxidation step can sometimes lead to over-oxidation to the carboxylic acid. Selenium dioxide is toxic.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the logical flow of each route.

Synthetic_Routes_Comparison cluster_A Route A: Vilsmeier-Haack Synthesis cluster_B Route B: Oxidation Synthesis A_start Substituted Pyridine A_step1 Halogenation A_start->A_step1 e.g., NBS, SO₂Cl₂ A_step2 Amination A_step1->A_step2 e.g., NH₃, NaNH₂ A_step3 Vilsmeier-Haack Formylation A_step2->A_step3 POCl₃, DMF A_end This compound A_step3->A_end B_start 2-Methylpyridine B_step1 Amination B_start->B_step1 e.g., NaNH₂ B_step2 Oxidation B_step1->B_step2 e.g., SeO₂, MnO₂ B_end This compound B_step2->B_end

Caption: Comparison of Synthetic Routes.

Experimental Workflow Overview

The general experimental workflow for the synthesis and analysis of this compound via the two routes is depicted below.

Experimental_Workflow cluster_workflow General Experimental Workflow prep Starting Material Preparation/Procurement synth_A Route A Synthesis: Vilsmeier-Haack prep->synth_A synth_B Route B Synthesis: Oxidation prep->synth_B workup Reaction Workup (Quenching, Extraction) synth_A->workup synth_B->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis yield Yield Determination analysis->yield

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Route B: Oxidation of 2-amino-6-methylpyridine

This two-step route begins with the synthesis of 2-amino-6-methylpyridine, followed by its oxidation to the target aldehyde.

Step 1: Synthesis of 2-amino-6-methylpyridine

  • Materials: 2-methylpyridine, Sodium amide (NaNH₂), Anhydrous xylene, Water.

  • Procedure:

    • In a reaction vessel, add anhydrous xylene to sodium amide.

    • Stir the mixture and raise the temperature to evaporate any residual ammonia.

    • Once the temperature reaches 120°C, add 2-methylpyridine dropwise.

    • After the addition is complete, maintain the reaction temperature at 124-129°C for 10 hours.

    • Cool the reaction mixture to 90-100°C and slowly add water to hydrolyze the reaction.

    • Stir for 30 minutes, then allow the layers to separate.

    • Separate the xylene layer and recover the xylene by distillation.

    • The crude product is then purified by vacuum distillation, collecting the fraction at 90-120°C (1.33-2.67 kPa) to yield 2-amino-6-methylpyridine.

  • Reported Yield: 72%.

Step 2: Oxidation of 2-amino-6-methylpyridine to this compound

  • Materials: 2-amino-6-methylpyridine, Selenium dioxide (SeO₂), Dioxane (or another suitable solvent like toluene), Water.

  • Proposed Procedure:

    • Dissolve 2-amino-6-methylpyridine in a suitable solvent such as dioxane in a reaction flask.

    • Add a stoichiometric amount of selenium dioxide to the solution.

    • Reflux the reaction mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the precipitated selenium.

    • The filtrate is then concentrated under reduced pressure.

    • The residue is taken up in a suitable organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

    • The crude product is purified by column chromatography or recrystallization to afford this compound.

  • Expected Yield: Based on the oxidation of a similar substrate (4-amino-2-methyl-quinoline-3-carbonitrile), a yield in the range of 70-80% might be achievable.

Route A: Vilsmeier-Haack Reaction

This multi-step route involves the initial preparation of a suitable 2-aminopyridine derivative followed by formylation.

General Procedure for Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] The electron-rich aminopyridine then attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis yields the aldehyde.

  • Materials: 2-Aminopyridine derivative, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Sodium hydroxide or Sodium carbonate solution.

  • General Protocol:

    • Cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Add the 2-aminopyridine derivative to the Vilsmeier reagent. The reaction temperature and time will depend on the reactivity of the substrate and should be determined empirically, often by heating the reaction mixture.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base such as sodium hydroxide or sodium carbonate solution.

    • The crude product often precipitates and can be collected by filtration.

    • The product is then purified by recrystallization or column chromatography.

The successful application of this route would depend on the synthesis of a suitable 2-aminopyridine precursor that is stable to the Vilsmeier-Haack conditions. The overall yield would be a product of the yields of the preceding steps to synthesize the starting aminopyridine.

Conclusion

Both the oxidation of 2-amino-6-methylpyridine and the Vilsmeier-Haack reaction present viable pathways to this compound. The oxidation route appears to be more direct, potentially offering a higher overall yield in fewer steps, provided the oxidation of 2-amino-6-methylpyridine proceeds efficiently. The Vilsmeier-Haack route, while longer, is a classic and powerful method for formylation and may be advantageous if the starting aminopyridine is readily accessible or if optimization of the oxidation route proves challenging. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the specific expertise and equipment available in the laboratory. Further experimental validation is recommended to determine the optimal conditions and yields for each route.

References

Benchmarking the Catalytic Activity of 2-Amino-6-pyridinecarboxaldehyde Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic activity of metal complexes derived from 2-pyridinecarboxaldehyde, with a focus on Schiff base ligands that are structurally related to those formed from 2-Amino-6-pyridinecarboxaldehyde. Due to a lack of extensive direct comparative studies on this compound metal complexes, this guide leverages available data on analogous pyridine-based Schiff base complexes to provide a valuable benchmark for researchers in the field. The information presented herein is intended to facilitate the design and development of novel catalysts for a range of organic transformations.

Introduction to this compound Metal Complexes in Catalysis

Metal complexes incorporating Schiff base ligands derived from pyridine aldehydes have garnered significant attention in the field of catalysis. These ligands are readily synthesized, offer a versatile coordination environment for various metal ions, and their electronic and steric properties can be fine-tuned to modulate the catalytic activity of the resulting complexes. The presence of the pyridine nitrogen and the imine nitrogen allows for the formation of stable chelate rings with metal centers, enhancing the stability and catalytic performance of the complexes.

Specifically, Schiff bases formed from this compound are of interest due to the additional amino group, which can influence the electronic properties of the ligand and the resulting complex, potentially leading to enhanced catalytic activity or selectivity. These complexes have shown promise in a variety of catalytic reactions, most notably in oxidation catalysis.

Comparative Catalytic Performance

While direct, side-by-side comparative data for a series of this compound metal complexes is limited in the current literature, we can draw valuable insights from studies on closely related systems. The following tables summarize the catalytic performance of various pyridinecarboxaldehyde-derived Schiff base metal complexes in the oxidation of cyclohexene and styrene, two important model reactions for catalyst evaluation.

Table 1: Catalytic Oxidation of Cyclohexene

Catalyst/Ligand SystemMetal IonOxidantSolventReaction Time (h)Conversion (%)Product Selectivity (%)TONTOF (h⁻¹)Reference
Polystyrene-supported diamine-CuCu(II)O₂--51.9Cyclohexene oxide, 2-cyclohexene-1-ol, 2-cyclohexene-1-one--[1]
Schiff base of (±)trans-1,2-cyclohexanediamineCu(II)TBHP--63---
Amino acid-based complexesMo(VI)TBHPToluene1.5-Cyclohexene oxide (high)--[2][3][4]
Amino acid-based complexesV(IV)TBHPToluene1.5-Cyclohexene oxide (high)--[2][3][4]
Amino acid-based complexesCu(II)TBHPToluene1.511.4Cyclohexene oxide--[2]

Table 2: Catalytic Oxidation of Styrene

Catalyst/Ligand SystemMetal IonOxidantSolventReaction Time (h)Conversion (%)Product Selectivity (%)TONTOF (h⁻¹)Reference
Cobalt-tetraphenylporphyrinCo(II)Air/SilanesEthanol0.17up to 99Ketone (up to 99)5800864[5]
[CoIII(OOtBu)(qpy)(NCCH3)]2+Co(III)O₂---Polystyrene peroxo species--[1][6]
Polystyrene-supported pyrrole-2-carboxaldehyde-CuCu(II)H₂O₂-696.5Benzaldehyde--[7]
Polystyrene-supported pyrrole-2-carboxaldehyde-NiNi(II)TBHP-6-Benzaldehyde (90.1)--[7]
Schiff base of (±)trans-1,2-cyclohexanediamineCu(II)TBHP--46---

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. The data presented is compiled from different sources and may not be directly comparable due to variations in reaction conditions.[8][9][10]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of Schiff base metal complexes and their application in catalytic oxidation reactions. These protocols are based on general procedures found in the literature and can be adapted for this compound.

General Synthesis of Schiff Base Metal Complexes

This protocol describes a general method for the synthesis of a metal complex from a pyridinecarboxaldehyde derivative.

Workflow for the Synthesis of a Schiff Base Metal Complex

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complexation Complexation cluster_workup Work-up Aldehyde Aldehyde Stirring Stirring/ Reflux Aldehyde->Stirring Amine Amine Amine->Stirring Solvent_L Solvent (e.g., Ethanol) Solvent_L->Stirring Ligand Schiff Base Ligand Stirring->Ligand Reaction Reaction/ Stirring Ligand->Reaction Metal_Salt Metal Salt (e.g., CuCl₂, Co(OAc)₂) Metal_Salt->Reaction Solvent_C Solvent (e.g., Ethanol) Solvent_C->Reaction Complex Metal Complex Reaction->Complex Filtration Filtration Complex->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Purified Metal Complex Drying->Final_Product Catalysis_Workflow cluster_reaction_setup Reaction Setup cluster_analysis Analysis Substrate Substrate (e.g., Cyclohexene) Reaction_Vessel Reaction Vessel (Stirring, Heating) Substrate->Reaction_Vessel Catalyst Metal Complex Catalyst->Reaction_Vessel Oxidant Oxidant (e.g., H₂O₂, TBHP) Oxidant->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Sampling Reaction Monitoring (TLC/GC) Reaction_Vessel->Sampling Workup_A Quenching & Extraction Sampling->Workup_A Analysis_Final Product Analysis (GC, GC-MS, NMR) Workup_A->Analysis_Final

References

Comparative DFT Studies of 2-Amino-6-pyridinecarboxaldehyde and Its Analogs: A Computational Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis based on Density Functional Theory (DFT) provides crucial insights into the electronic, structural, and reactive properties of 2-Amino-6-pyridinecarboxaldehyde and its derivatives. This guide outlines a systematic approach for such a comparative study, presenting a framework for data analysis, experimental protocols, and logical workflows essential for researchers in computational chemistry and drug development.

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear and direct comparison, all quantitative data should be organized into structured tables. The following tables provide a template for presenting key DFT-calculated parameters for this compound and a selection of its hypothetical analogs.

Table 1: Electronic Properties

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compoundDataDataDataData
Analog 1 (e.g., 2-Nitro-6-pyridinecarboxaldehyde)DataDataDataData
Analog 2 (e.g., 2-Amino-6-methylpyridine)DataDataDataData
Analog 3 (e.g., 2-Amino-6-cyanopyridine)DataDataDataData

Table 2: Structural Parameters

CompoundBond Length C=O (Å)Bond Length C-NH₂ (Å)Bond Angle N-C-C (°)Dihedral Angle (°)
This compoundDataDataDataData
Analog 1DataDataDataData
Analog 2DataDataDataData
Analog 3DataDataDataData

Table 3: Spectroscopic Data (Calculated)

CompoundKey Vibrational Frequencies (cm⁻¹)λmax (nm)Oscillator Strength (f)
This compoundData (e.g., C=O stretch)DataData
Analog 1DataDataData
Analog 2DataDataData
Analog 3DataDataData

Experimental Protocols: A Standardized Computational Methodology

To ensure the comparability of results, a consistent and well-defined computational protocol is paramount. The following methodology outlines a standard approach for DFT calculations on this compound and its analogs.

1. Software: All calculations should be performed using a consistent quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

2. Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for organic molecules and is recommended for these studies.

3. Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing electronic properties and non-covalent interactions.

4. Geometry Optimization: The molecular geometry of each compound should be fully optimized in the gas phase without any symmetry constraints. The convergence criteria for the optimization should be stringent, typically with a threshold of 10⁻⁸ Hartree for the energy change.

5. Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra.

6. Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment should be calculated from the optimized geometry.

7. Excited State Calculations: To investigate the electronic transitions, Time-Dependent DFT (TD-DFT) calculations should be performed on the optimized ground-state geometries to predict the absorption wavelengths (λmax) and oscillator strengths.

8. Solvation Effects: To simulate a more realistic chemical environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., water, ethanol).

Mandatory Visualization: Workflow for Comparative DFT Analysis

The following diagram illustrates the logical workflow for conducting a comparative DFT study of this compound and its analogs.

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Comparative Analysis cluster_output Output mol1 This compound opt Geometry Optimization mol1->opt mol2 Analog 1 mol2->opt mol3 Analog 2 mol3->opt mol_etc ... mol_etc->opt freq Frequency Calculation opt->freq Confirm Minima props Electronic Properties (HOMO, LUMO, etc.) opt->props tddft TD-DFT (Excited States) opt->tddft struct_comp Structural Comparison freq->struct_comp elec_comp Electronic Property Comparison props->elec_comp spec_comp Spectroscopic Comparison tddft->spec_comp tables Data Tables struct_comp->tables elec_comp->tables spec_comp->tables report Publication/Report tables->report

Caption: Workflow for comparative DFT studies.

Unveiling the Potency of 2-Amino-6-pyridinecarboxaldehyde Derivatives: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted therapy is emerging with the exploration of 2-Amino-6-pyridinecarboxaldehyde derivatives, which demonstrate significant biological activity across a range of cancer cell lines and enzymatic targets. This guide provides a comparative evaluation of these novel compounds against established inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential as next-generation therapeutic agents.

This analysis focuses on the cytotoxic effects of these derivatives and their inhibitory action on key enzymes implicated in cancer progression, including Cyclin-Dependent Kinase 2 (CDK2), Ribonucleotide Reductase (RR), and Phosphatidylinositol 3-kinase alpha (PI3Kα). The performance of these novel compounds is benchmarked against well-known inhibitors such as 5-Fluorouracil (5-FU), Hydroxyurea, and specific inhibitors of the aforementioned enzymes.

Cytotoxic Activity: A Head-to-Head Comparison

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. Notably, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have exhibited superior potency against the PC3 prostate cancer cell line when compared to the standard chemotherapeutic agent, 5-Fluorouracil.

Compound/InhibitorCell LineIC50 (µM)Reference
Derivative S1 PC30.45[1]
Derivative S2 PC30.85[1]
Derivative S3 PC30.1[1]
Derivative S4 PC30.56[1]
5-Fluorouracil (5-FU) PC37.49[1]
Derivative S1 MDA-MB-23128.2[1]
Derivative S3 MDA-MB-23169.2[1]
Derivative S4 MDA-MB-23181.3[1]
5-Fluorouracil (5-FU) MDA-MB-2310.49[1]

Enzymatic Inhibition: Targeting Key Cancer Pathways

The anticancer potential of this compound derivatives extends to the inhibition of critical enzymes that drive cancer cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Molecular modeling studies suggest that the cytotoxic effects of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives may be attributed to their ability to inhibit CDK2, a key regulator of the cell cycle.[1]

CDK2_Inhibition_Workflow cluster_workflow Experimental Workflow: CDK2 Inhibition Assay reagents Prepare Reagents: - CDK2/Cyclin A2 Enzyme - Kinase Buffer - ATP - Test Compound - ADP-Glo™ Reagent - Kinase Detection Reagent plate_prep Plate Preparation: Add buffer, enzyme, and test compound to 96-well plate reagents->plate_prep reaction Initiate Reaction: Add ATP and incubate plate_prep->reaction termination Terminate Reaction: Add ADP-Glo™ Reagent reaction->termination detection Signal Detection: Add Kinase Detection Reagent and measure luminescence termination->detection analysis Data Analysis: Calculate IC50 values detection->analysis

CDK2 Inhibition Assay Workflow
Ribonucleotide Reductase (RR) Inhibition

Thiosemicarbazone derivatives of 3-aminopyridine-2-carboxaldehyde have been identified as potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis. These derivatives have demonstrated significantly higher potency than the established RR inhibitor, hydroxyurea.[2][3]

Compound/InhibitorTargetPotencyReference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and derivatives Ribonucleotide Reductase (RR)100-1000-fold higher than Hydroxyurea[2]
Hydroxyurea Ribonucleotide Reductase (RR)Standard Inhibitor[2][3]
Phosphatidylinositol 3-kinase alpha (PI3Kα) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of PI3Kα.

PI3K_Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Inhibitor This compound Derivative (e.g., Imidazo[1,2-a]pyridine) Inhibitor->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway and Inhibition
Compound/InhibitorTargetIC50 (nM)Reference
Imidazo[1,2-a]pyridine derivative (Compound 35) PI3Kα150[4]
Known PI3Kα Inhibitors PI3KαVaries

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a known inhibitor (e.g., 5-FU) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

CDK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reaction Setup: In a 96-well plate, combine CDK2/Cyclin A2 enzyme, kinase buffer, and the test compound or a known CDK2 inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • IC50 Calculation: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ribonucleotide Reductase Inhibition Assay
  • Enzyme Preparation: Prepare a reaction mixture containing purified ribonucleotide reductase, buffer, and dithiothreitol (DTT).

  • Inhibitor Incubation: Add the this compound thiosemicarbazone derivative or a known inhibitor (e.g., hydroxyurea) to the enzyme mixture and incubate.

  • Substrate Addition: Start the reaction by adding a radiolabeled substrate (e.g., [¹⁴C]CDP) and unlabeled ATP.

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding perchloric acid.

  • Product Separation: Separate the radioactive deoxyribonucleotide product from the ribonucleotide substrate using thin-layer chromatography (TLC).

  • Quantification and IC50 Calculation: Quantify the amount of product formed and calculate the IC50 value of the inhibitor.

Conclusion

The presented data underscores the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer agents. Their potent cytotoxic effects and targeted inhibition of key oncogenic enzymes, often surpassing the efficacy of established inhibitors, warrant further investigation. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics. Continued exploration of the structure-activity relationships and optimization of these derivatives could lead to the discovery of highly effective and selective clinical candidates.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 2-Amino-6-pyridinecarboxaldehyde in Complex Biological Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to ensuring analytical accuracy and predicting potential off-target effects. This guide provides a comparative overview of key methodologies for studying the cross-reactivity of 2-Amino-6-pyridinecarboxaldehyde, a reactive small molecule, within complex biological matrices.

Introduction to Cross-Reactivity

Cross-reactivity is the phenomenon where analytical methods, particularly immunoassays, detect substances other than the intended analyte.[1][2] This occurs when an antibody or other detection agent binds to a molecule that is structurally similar to the target, leading to false-positive results or inaccurate quantification.[2] For a reactive aldehyde like this compound, which can potentially bind to various biomolecules, assessing its cross-reactivity is a critical step in preclinical development and for the validation of diagnostic assays.

The primary analytical approaches for evaluating cross-reactivity involve a combination of high-throughput screening methods, like immunoassays, and highly specific confirmatory methods, such as chromatography coupled with mass spectrometry.

Comparative Analysis of Analytical Methodologies

The two main strategies for assessing small molecule cross-reactivity are immunoassays and chromatography-mass spectrometry. Each offers distinct advantages and limitations.

Immunoassays

Immunoassays are widely used for the detection of small molecules due to their high sensitivity and amenability to high-throughput screening.[3][4] However, they are also susceptible to cross-reactivity, especially in the competitive formats typically used for small molecules.[3][5]

  • Competitive Immunoassays: In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[3][6] Structurally similar molecules can also bind to the antibody, leading to an overestimation of the analyte concentration.

  • Non-Competitive Immunoassays: These assays, while more complex to develop for small molecules, generally offer higher specificity and can reduce cross-reactivity issues.[3][5]

The degree of cross-reactivity in an immunoassay is not only dependent on the antibody's specificity but also on the concentrations of the reagents and the overall assay format.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the specific and sensitive quantification of small molecules in complex matrices.[7][8] It combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry.

  • Specificity: By monitoring for a specific precursor-to-product ion transition, LC-MS/MS can distinguish the target analyte from other structurally similar compounds, thus minimizing the risk of cross-reactivity.

  • Derivatization: For aldehydes, which can be volatile and polar, derivatization is often employed to improve their chromatographic retention and ionization efficiency in the mass spectrometer.[9][10]

While LC-MS/MS provides high confidence in the results, it is generally lower in throughput and more resource-intensive than immunoassays.[8] It is often used to confirm findings from initial immunoassay screens.[11]

Summary of Methodologies
FeatureImmunoassays (Competitive)LC-MS/MS
Principle Antibody-antigen binding competitionChromatographic separation and mass-based detection
Specificity Moderate to low; prone to cross-reactivity[3]Very high; considered a confirmatory method[11]
Sensitivity High[4]Very high[9]
Throughput HighLow to moderate
Cost per Sample LowHigh
Primary Use Screening, initial assessmentConfirmation, accurate quantification, metabolite identification

Experimental Protocols

Detailed methodologies are crucial for reproducible cross-reactivity studies. Below are representative protocols for the key experiments.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the percent cross-reactivity of potentially interfering compounds with a hypothetical antibody raised against this compound.

  • Reagent Preparation:

    • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

    • Antibody Solution: Dilute the anti-2-Amino-6-pyridinecarboxaldehyde antibody in blocking buffer to a pre-determined optimal concentration.

    • Analyte and Competitor Standards: Prepare serial dilutions of this compound and potential cross-reactants (e.g., 2-pyridinecarboxaldehyde, other aminopyridines) in the biological matrix of interest (e.g., drug-free urine or plasma).

    • Enzyme-Conjugate Solution: Prepare a solution of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) in blocking buffer.

  • ELISA Procedure:

    • Coat a 96-well microplate with a capture protein (e.g., a protein conjugate of the immunizing hapten) diluted in coating buffer. Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the standard dilutions of this compound or the potential cross-reactants to the wells.

    • Immediately add the antibody solution to all wells.

    • Incubate for 1 hour at room temperature.

    • Add the enzyme-conjugate solution to all wells and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the enzyme substrate (e.g., TMB) and incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot a standard curve of absorbance vs. concentration for this compound.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Protocol 2: LC-MS/MS for Specific Quantification and Confirmation

This protocol describes a method for the specific detection of this compound in a complex mixture, which can be used to confirm immunoassay results and investigate off-target binding.

  • Sample Preparation and Derivatization:

    • To 100 µL of the biological sample (e.g., plasma), add an internal standard.

    • Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube.

    • Add a derivatization agent (e.g., 2,4-dinitrophenylhydrazine - DNPH) to react with the aldehyde group of this compound. This improves chromatographic properties and detection sensitivity.[8] Incubate as required.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the specific precursor ion (the protonated, derivatized molecule) and a characteristic product ion for both this compound and the internal standard. For example, for the DNPH derivative, a characteristic neutral loss can be monitored.[8]

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Quantify the concentration of this compound in the unknown samples using the calibration curve.

    • The absence of a peak at the expected retention time and with the correct ion transition confirms the absence of the compound, even if an immunoassay produced a positive result.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Quantification A Sample containing This compound and potential cross-reactants B Competitive Immunoassay (ELISA) A->B C Initial Result: Presumptive Positive/Negative B->C D Sample Aliquot C->D If Positive or Ambiguous E LC-MS/MS Analysis D->E F Confirmed Result: Specific & Quantitative E->F

Caption: A typical workflow for assessing cross-reactivity, starting with a high-throughput immunoassay screen followed by a highly specific LC-MS/MS confirmation.

Mechanism of Immunoassay Cross-Reactivity

G cluster_0 Scenario A: Specific Binding cluster_1 Scenario B: Cross-Reactivity Ab1 Antibody Signal1 Accurate Signal Ab1->Signal1 Ag1 2-Amino-6-pyridine- carboxaldehyde (Target) Ag1->Ab1 Binds Ab2 Antibody Signal2 False Signal Ab2->Signal2 XR1 Structurally Similar Molecule (Cross-Reactant) XR1->Ab2 Binds

Caption: A diagram illustrating how an antibody can bind to its intended target (A) or a structurally similar, non-target molecule (B), leading to cross-reactivity.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 2-Amino-6-pyridinecarboxaldehyde is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Positional isomers, which have the same molecular formula but differ in the substitution pattern on the pyridine ring, can exhibit different pharmacological and toxicological profiles. This guide provides an objective comparison of common analytical techniques for the determination of isomeric purity, supported by representative experimental data and detailed protocols.

The primary isomeric impurities of this compound include other aminopyridine carboxaldehydes such as 2-Amino-3-pyridinecarboxaldehyde, 2-Amino-4-pyridinecarboxaldehyde, and 4-Amino-2-pyridinecarboxaldehyde. The analytical challenge lies in separating and quantifying these structurally similar compounds. The most common and effective methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique depends on factors such as the required sensitivity, selectivity, availability of instrumentation, and the need for structural confirmation.

TechniquePrincipleLimit of Quantitation (LOQ)Precision (RSD)ThroughputKey AdvantagesKey Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.~0.05%< 2%HighRobust, reproducible, and excellent for routine quality control. No derivatization needed for polar analytes.[1]May require method development to achieve separation of all isomers.
GC-MS Separation based on volatility and polarity, with mass-based detection.~0.01%< 5%MediumHigh sensitivity and selectivity, provides structural information from fragmentation patterns.Often requires derivatization for polar, non-volatile compounds like aminopyridines, which adds complexity.[1][2]
¹H NMR Nuclear spin transitions in a magnetic field, sensitive to the chemical environment.~0.5-1%< 10%LowProvides unambiguous structural confirmation. Can quantify without a specific reference standard for the impurity (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret if peaks overlap.[3][4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

1. High-Performance Liquid Chromatography (HPLC)

This method is often the primary choice for quality control due to its robustness and the efficient separation of structural isomers without the need for derivatization.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer) is typically used.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage of each impurity is calculated based on the area of the impurity peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation, but typically requires a derivatization step to improve the volatility of the analyte.[6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

  • Derivatization Protocol:

    • To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Data Acquisition: Full scan mode (m/z 50-500) for identification and selected ion monitoring (SIM) for quantification. Differentiating isomers by MS can be challenging, but fragmentation patterns can provide clues. Coupling with chromatography is the most reliable method.[3]

3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful tool for the unambiguous identification and quantification of isomers, as the chemical shifts and coupling constants of the pyridine ring protons are highly sensitive to the substituent positions.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • For structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable.[3]

  • Analysis:

    • Identify the distinct signals for the main component (this compound) and any isomeric impurities. The position of the aldehyde and amino groups will uniquely influence the chemical shifts of the remaining protons on the pyridine ring.

    • Integrate the signals corresponding to the unique protons of the main isomer and the impurities.

    • Calculate the molar percentage of each isomer from the relative integrals. For quantitative NMR (qNMR), a certified internal standard can be used for absolute quantification.

Workflow and Data Visualization

The following diagrams illustrate the logical workflow for isomeric purity analysis and the expected separation of isomers.

G cluster_0 Sample Preparation cluster_2 Data Analysis Sample Bulk Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC NMR NMR Analysis Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS DataProc Data Processing (Integration, etc.) HPLC->DataProc GCMS->DataProc NMR->DataProc Quant Quantification of Isomeric Impurities DataProc->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the isomeric purity analysis of this compound.

G Title Hypothetical HPLC Chromatogram xaxis xlabel Retention Time (min) yaxis ylabel Absorbance (AU) peak1_base_l peak1_top Impurity 1 (e.g., 2-Amino-3-pyridinecarboxaldehyde) peak1_base_r draw_peak1 peak2_base_l peak2_top Main Component (this compound) peak2_base_r draw_peak2 peak3_base_l peak3_top Impurity 2 (e.g., 4-Amino-2-pyridinecarboxaldehyde) peak3_base_r draw_peak3 xaxis_start xaxis_end xaxis_start->xaxis_end yaxis_start yaxis_end yaxis_start->yaxis_end

Caption: Illustrative HPLC chromatogram showing separation of the main component from its isomers.

References

Safety Operating Guide

Prudent Disposal of 2-Amino-6-pyridinecarboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of comprehensive safety data for 2-Amino-6-pyridinecarboxaldehyde necessitates a cautious approach to its disposal. Lacking a specific Safety Data Sheet (SDS), this compound must be handled as a substance of unknown toxicity and potential hazard. The following procedures provide a framework for its safe management and disposal in a laboratory setting.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. In the case of this compound (CAS No. 332884-35-2), the publicly available data on its specific hazards is limited. Therefore, it is imperative to treat this compound with a high degree of caution and follow disposal protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat, buttoned, with long sleeves.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Disposal Protocol for this compound

Given the absence of specific hazard information, this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not discharge this chemical or its solutions down the drain or dispose of it with regular laboratory trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with organic chemicals and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (332884-35-2) and an approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials. While specific incompatibilities are unknown, as a general precaution, store it away from strong oxidizing agents, acids, and bases.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide the EHS office or contractor with all available information about the chemical.

Logical Workflow for Disposal of Uncharacterized Chemicals

The following diagram illustrates the decision-making process for the disposal of a chemical with incomplete safety information, such as this compound.

DisposalWorkflow Disposal Decision Workflow for Uncharacterized Chemicals start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for CAS 332884-35-2? start->sds_check treat_as_hazardous Treat as Hazardous Waste (Assume Unknown Toxicity and Hazard) sds_check->treat_as_hazardous No segregate Segregate waste in a labeled, compatible container. treat_as_hazardous->segregate store Store in a designated hazardous waste area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for Uncharacterized Chemicals.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.

Personal protective equipment for handling 2-Amino-6-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-6-pyridinecarboxaldehyde. Adherence to these procedures is essential to ensure a safe laboratory environment. This compound belongs to the class of aromatic amines and pyridine derivatives, which necessitates careful handling to mitigate potential health risks.[1][2]

Hazard Identification

While specific data for this compound is not detailed in the provided search results, the hazards can be inferred from similar compounds like 2-Pyridinecarboxaldehyde and other aromatic amines. Potential hazards include:

  • Skin and Eye Damage: May cause severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed and may be toxic or fatal if inhaled.[3]

  • Allergic Reaction: May cause an allergic skin reaction.

  • Combustibility: It is a combustible liquid.[3]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles/Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[4][5][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7][8] Avoid latex gloves.[8] Always inspect gloves before use.[9]
Body Laboratory CoatA fully-buttoned lab coat should be worn to prevent skin contact.[7][8][10]
Respiratory RespiratorUse a NIOSH/MSHA approved respirator if ventilation is inadequate or if irritation is experienced.[5][6] Work should be conducted in a certified laboratory chemical fume hood.[8][10]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][11]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4][11]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[11][12]

  • Do not inhale fumes, vapors, or dust.[4][11]

  • Keep the container tightly closed when not in use.[3][8][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][11]

  • Use non-sparking tools and take precautionary measures against static discharge.[11]

  • Do not eat, drink, or smoke in the laboratory area.[9][11] Wash hands thoroughly after handling.[9][11]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[8][10][11]

  • Keep containers tightly closed and store them in a designated corrosives area, potentially under an inert gas like nitrogen.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6][10]

  • The storage area should be locked up or accessible only to authorized personnel.[3]

4. First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3][4][7]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[4][7] Seek medical attention if irritation persists.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][7]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3][4][11]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.[13]

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled chemical waste container.[10][11]

  • Container Management: Do not mix with other waste streams unless explicitly instructed to do so.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[3][4] Do not allow the chemical to enter drains or waterways.[12]

Workflow for Handling this compound

prep Preparation - Review SDS - Verify fume hood function - Prepare spill kit ppe Don PPE - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Respirator (if needed) prep->ppe Proceed handling Chemical Handling - Work in fume hood - Keep container closed - Avoid ignition sources ppe->handling Proceed storage Storage - Cool, dry, ventilated area - Tightly sealed container - Away from incompatibles handling->storage Store unused chemical spill Spill/Exposure Event handling->spill waste Waste Collection - Collect in labeled, sealed container handling->waste Generate waste cleanup Decontamination & Doffing PPE - Clean work area - Remove PPE correctly - Wash hands handling->cleanup End of procedure storage->handling Retrieve for use spill->handling Clean up spill first_aid First Aid - Eye wash - Drench shower - Seek medical attention spill->first_aid In case of exposure disposal Disposal - Follow institutional & regulatory procedures waste->disposal Ready for disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.